molecular formula C9H6BrN B027571 5-Bromoisoquinoline CAS No. 34784-04-8

5-Bromoisoquinoline

Número de catálogo: B027571
Número CAS: 34784-04-8
Peso molecular: 208.05 g/mol
Clave InChI: CYJZJGYYTFQQBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis.

Propiedades

IUPAC Name

5-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJZJGYYTFQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353035
Record name 5-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-04-8
Record name 5-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromoisoquinoline physical properties and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisoquinoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a vital synthetic intermediate in pharmaceutical development and organic synthesis.[1][2][3] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

General and Chemical Properties

This compound is a substituted heterocyclic aromatic compound.[3] It serves as a key starting material and building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents and advanced materials.[3] Its applications include its use in palladium-catalyzed amination and aminomethylation reactions.[1][2][4]

Table 1: General and Chemical Identification

Property Value Reference
Molecular Formula C₉H₆BrN [1][2][3][5]
Molecular Weight 208.05 g/mol [1][5][6]
CAS Number 34784-04-8 [1][2][3][5]
Appearance White to yellow-brown crystalline powder/solid. [1][2][3]
pKa (Predicted) 4.39 ± 0.13 [1][2]
InChI Key CYJZJGYYTFQQBY-UHFFFAOYSA-N [1][4][6]

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)Br |[2][6] |

Physical Property Data

The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The data for this compound are summarized below.

Table 2: Key Physical Properties

Property Value Reference
Melting Point 83-87 °C (lit.) [1][2][4][7]
79-90 °C [3]
82 °C [8]
Boiling Point 95-97 °C at 0.1 mmHg [1]
312.3 °C at 760 mmHg [2]
145-149 °C at 14 mmHg [9]
Density (Predicted) 1.564 ± 0.06 g/cm³ [1][2]
Flash Point 142.7 °C [2]
Refractive Index (Predicted) 1.673 [2]

| Vapor Pressure | 0.000977 mmHg at 25 °C |[2] |

Table 3: Solubility Profile

Solvent Solubility Reference
Chloroform Soluble [1][2]
Dichloromethane Soluble [1][2]
Ethyl Acetate Soluble [1][2]

| Methanol | Soluble |[1][2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of organic compounds.

Table 4: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 9.37 (s, 1H), 8.66 (d, 1H, J=5.9 Hz), 8.19 (d, 1H, J=8.2 Hz), 8.15 (d, 1H, J=7.5 Hz), 7.91 (d, 1H, J=6.0 Hz), 7.62 (t, 1H, J=7.8 Hz) [9]
¹³C NMR (DMSO-d₆) δ (ppm): 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 [9]

| IR (CHCl₃) | ν (cm⁻¹): 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, 1000 |[9] |

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physical properties of organic solids like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range typically indicates a high degree of purity.[10] The capillary method using a melting point apparatus is standard.[11]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[12][13] The sample must be well-packed to avoid shrinking during heating.[12]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]

  • Heating: If the approximate melting point is known (around 83-87 °C), heat the sample rapidly to about 15-20 °C below this temperature.[12] Then, reduce the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[10][13]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10][14]

Melting_Point_Workflow A Dry and powder This compound sample B Load sample into capillary tube (2-3 mm) A->B Pack well C Place tube in melting point apparatus B->C D Heat rapidly to ~70°C C->D E Heat slowly (1-2°C / min) D->E F Observe melting E->F G Record T₁ (first liquid drop) F->G H Record T₂ (all liquid) G->H I Report Melting Range (T₁ - T₂) H->I Boiling_Point_Workflow A Place sample in distillation flask with boiling chips B Assemble distillation apparatus A->B C Heat flask gently B->C D Observe vapor rising to thermometer bulb C->D E Record stable temperature as boiling point D->E F Record barometric pressure E->F Spectroscopic_Analysis_Workflow A Dissolve sample in deuterated solvent (e.g., DMSO-d₆) B Transfer to NMR tube A->B C Acquire FID data on NMR spectrometer B->C D Process data (Fourier Transform, Phasing, Calibration) C->D E Analyze Spectrum (Chemical Shift, Integration, Multiplicity) D->E F Structural Elucidation E->F

References

Synthesis of 5-Bromoisoquinoline from Isoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinoline from isoquinoline (B145761), a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity and reproducibility.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The targeted functionalization of the isoquinoline ring is crucial for the synthesis of novel drug candidates. Specifically, the introduction of a bromine atom at the C-5 position yields this compound, a versatile building block for further chemical transformations such as cross-coupling reactions and nucleophilic substitutions. This guide focuses on the prevalent and efficient methods for the selective synthesis of this compound from isoquinoline, with a primary emphasis on electrophilic bromination using N-bromosuccinimide (NBS) in a strong acidic medium.

Synthetic Methodologies

The direct bromination of the electron-deficient isoquinoline ring system requires forcing conditions or the use of catalysts.[1] Historically, methods involving elemental bromine with a Lewis acid catalyst such as aluminum chloride have been employed.[1][2] However, these methods often result in lower yields and the formation of isomeric mixtures that are challenging to separate.[3]

A more contemporary and widely adopted method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[1][3][4] This approach offers higher yields and improved regioselectivity for the desired 5-bromo isomer.[3] Careful control of the reaction temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[3][4]

Key Reaction Parameters and Quantitative Data

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Comparison of Different Bromination Methods for Isoquinoline

MethodBrominating AgentCatalyst/SolventTemperature (°C)Yield (%)Reference(s)
Gordon & Pearson (Modified)Liquid BromineAluminum Chloride (melt)7543-46[1][2]
Mathison & MorganGaseous BromineAluminum Chloride-42[1][2]
Rey et al.Liquid BromineAluminum Bromide-39[1][2]
Brown & GouliaevNBSConc. H₂SO₄-26 to -1847-49[3]
Patent US6500954B1NBSConc. H₂SO₄-30 to -15High[1]

Table 2: Optimized Reaction Conditions for the NBS/H₂SO₄ Method

ParameterValueNoteReference(s)
Reactant Scale0.1 g to 500 kgPreferred scale is 1 g to 50 kg.[1][2]
Concentration0.1 M to 5 MPreferred concentration is 0.5-1 M.[1][2]
Temperature-30°C to -15°CCrucial for minimizing the formation of the 8-bromo isomer.[1][2][3]
NBS Equivalents1.1 equivalentsUsing more than 1.1 equivalents can lead to the formation of 5,8-dibromoisoquinoline.[3]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide and concentrated sulfuric acid, adapted from a procedure by Brown and Gouliaev.[3]

Materials and Equipment
  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • 1M Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate

  • Crushed Ice

  • Three-necked, round-bottomed flask

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel with a nitrogen inlet

  • Dry ice-acetone bath

Detailed Procedure
  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel fitted with a nitrogen inlet. The flask is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C in an ice-water bath.

  • Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the well-stirred acid, ensuring the internal temperature is maintained below 30°C.

  • Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. Recrystallized N-bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C. The suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Workup: The homogeneous reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask. The reaction flask is rinsed with ice-cold water, which is then added to the 5-L flask.

  • Neutralization: The mixture is stirred while the pH is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, keeping the internal temperature below 25°C.

  • Extraction: The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether, and the biphasic system is vigorously mixed. The layers are separated, and the aqueous phase is extracted twice more with 200-mL portions of diethyl ether.

  • Washing and Drying: The combined organic phases are washed with 200 mL of 1M NaOH (aq) and 200 mL of H₂O, then dried over anhydrous MgSO₄.

  • Isolation and Purification: The solution is filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford this compound as a white solid.[3] Alternatively, recrystallization from heptane (B126788) or a mixture of heptane and toluene (B28343) can be employed for purification.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformation.

experimental_workflow cluster_setup Reaction Setup cluster_bromination Bromination cluster_workup Workup & Isolation setup 1. Charge H₂SO₄ to Flask & Cool to 0°C add_isoquinoline 2. Add Isoquinoline (Keep T < 30°C) setup->add_isoquinoline cool_mixture 3. Cool to -25°C add_isoquinoline->cool_mixture add_nbs 4. Add NBS in Portions (-26°C < T < -22°C) cool_mixture->add_nbs stir_reaction 5. Stir at -22°C for 2h then -18°C for 3h add_nbs->stir_reaction quench 6. Pour onto Ice stir_reaction->quench neutralize 7. Neutralize with NH₃ (aq) to pH 9.0 quench->neutralize extract 8. Extract with Diethyl Ether neutralize->extract wash_dry 9. Wash & Dry Organic Phase extract->wash_dry isolate 10. Concentrate & Purify wash_dry->isolate final_product This compound isolate->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism isoquinoline Isoquinoline intermediate Sigma Complex (Electrophilic Attack at C-5) isoquinoline->intermediate + Br⁺ (from NBS/H₂SO₄) nbs NBS nbs->intermediate + Br⁺ (from NBS/H₂SO₄) h2so4 H₂SO₄ h2so4->intermediate + Br⁺ (from NBS/H₂SO₄) product This compound intermediate->product - H⁺

Caption: Simplified electrophilic bromination of isoquinoline at the C-5 position.

Conclusion

The synthesis of this compound from isoquinoline is a well-established and scalable process, crucial for the advancement of medicinal chemistry and drug development. The use of N-bromosuccinimide in concentrated sulfuric acid at low temperatures provides a reliable and regioselective method for obtaining the desired product in high yield. Adherence to the detailed experimental protocols and careful control of reaction parameters, particularly temperature, are paramount for a successful synthesis and to minimize the formation of unwanted isomers. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isoquinoline-based compounds.

References

An In-depth Technical Guide to 5-Bromoisoquinoline (CAS: 34784-04-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, key reactions, and its application in the development of biologically active compounds.

Core Chemical and Physical Properties

This compound is a yellow to white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValueReference
CAS Number 34784-04-8[1][2]
Molecular Formula C₉H₆BrN[2][3]
Molecular Weight 208.05 g/mol [4]
Melting Point 83-87 °C[1][5]
Boiling Point 95-97 °C at 0.1 mmHg[1]
Density 1.564 ± 0.06 g/cm³ (Predicted)[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Methanol, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)[1][2]
pKa 4.39 ± 0.13 (Predicted)[1]
λmax 220, 277, 327 nm[2]
Appearance White to yellow-brown crystals[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of isoquinoline (B145761). A well-established and scalable method utilizes N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. Careful temperature control is crucial to ensure the regioselective formation of the 5-bromo isomer and to minimize the formation of the 8-bromo isomer.[6][7]

Experimental Protocol: Bromination of Isoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS), recrystallized

  • Diethyl ether

  • 1M Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a mechanically stirred solution of concentrated H₂SO₄ at 0 °C, slowly add isoquinoline while maintaining the temperature below 30 °C.[6]

  • Cool the mixture to -25 °C.

  • Add NBS portion-wise, ensuring the reaction temperature is maintained between -25 °C and -22 °C.

  • Stir the mixture at -22 ± 1 °C for 2 hours, followed by stirring at -18 ± 1 °C for 3 hours.[1]

  • After the reaction is complete, the mixture is carefully poured into a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide to neutralize the acid.

  • The resulting alkaline suspension is extracted with diethyl ether.

  • The combined organic layers are washed with 1M NaOH solution and then with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by chromatography or sublimation to yield a white powder. A reported yield for this reaction is approximately 72%.[1]

Synthesis_of_5_Bromoisoquinoline Isoquinoline Isoquinoline Reaction + Isoquinoline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction H2SO4 conc. H₂SO₄ H2SO4->Reaction Catalyst Product This compound Reaction->Product -25 to -18 °C

Synthesis of this compound.

Key Applications in Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position serves as an efficient leaving group, enabling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9] These reactions allow for the introduction of a wide range of substituents at the 5-position of the isoquinoline core, providing access to a diverse array of derivatives with potential biological activity.[7]

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylisoquinolines

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to synthesize 5-arylisoquinolines, a class of compounds with demonstrated biological activities, including kinase inhibition.

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with 4-aminophenylboronic acid.

Materials:

  • This compound

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), 4-aminophenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-(4-aminophenyl)isoquinoline.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Inert Atmosphere->Solvent (e.g., Dioxane/Water) Heating (Reflux) Heating (Reflux) Solvent (e.g., Dioxane/Water)->Heating (Reflux) Extraction Extraction Heating (Reflux)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Chromatography Chromatography Drying->Chromatography Product 5-Arylisoquinoline Chromatography->Product

General workflow for Suzuki coupling.

Biological Activity of 5-Substituted Isoquinolines

Substituted isoquinolines are a class of compounds with a broad range of pharmacological activities. Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. In particular, 5-arylisoquinolines have emerged as promising scaffolds for the development of protein kinase inhibitors.

Kinase Inhibitory Activity

Many kinases are dysregulated in various diseases, particularly cancer, making them attractive targets for drug discovery. The isoquinoline scaffold can serve as a template for designing inhibitors that compete with ATP for binding to the kinase active site. The table below presents representative IC₅₀ values for a hypothetical series of 5-arylisoquinoline derivatives against a generic protein kinase, illustrating the potential for potent inhibition.

CompoundR Group (at 4'-position of the 5-aryl ring)IC₅₀ (nM)
1 -H150
2 -OCH₃75
3 -NH₂25
4 -Cl120
5 -CF₃180

Note: The data in this table is illustrative and intended to represent the type of structure-activity relationship (SAR) that might be observed for this class of compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Growth Factor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor 5-Arylisoquinoline Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Modulation of a generic kinase signaling pathway.

The diagram above illustrates a simplified signaling pathway often implicated in cancer cell proliferation. Growth factor binding to a receptor on the cell surface activates a cascade of intracellular kinases. This signaling cascade ultimately leads to the activation of transcription factors in the nucleus, promoting the expression of genes involved in cell growth and division. 5-Arylisoquinoline-based kinase inhibitors can intervene in this pathway by binding to the ATP-binding site of a specific kinase (e.g., Kinase B), thereby preventing its activation and halting the downstream signaling events that lead to uncontrolled cell proliferation.

Safety and Handling

This compound is classified as an irritant.[1][5] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[11]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of 5-substituted isoquinoline derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors, underscore the importance of this compound as a key intermediate in drug discovery and development programs. This guide provides the foundational technical information required for its effective use in a research setting.

References

electrophilic bromination of isoquinoline mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Bromination of Isoquinoline (B145761)

Introduction

Isoquinoline is a heterocyclic aromatic organic compound, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a key structural motif in numerous natural products, particularly alkaloids, and serves as a foundational building block in the synthesis of many pharmaceutical compounds.[1][2] The functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug development.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. In the case of isoquinoline, the electronic properties of the bicyclic system dictate the regioselectivity of these reactions. The benzene ring is significantly more electron-rich than the pyridine ring, which is deactivated by the electron-withdrawing effect of the electronegative nitrogen atom.[3][4] Consequently, electrophilic substitution reactions, such as bromination, preferentially occur on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[3][5][6]

This guide provides a comprehensive technical overview of the electrophilic bromination of isoquinoline, detailing the core mechanism, factors influencing regioselectivity, experimental protocols, and key quantitative data for professionals in research and drug development.

Core Reaction Mechanism

The electrophilic bromination of isoquinoline proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Under strongly acidic conditions, which are typically required for this reaction, the lone pair of electrons on the isoquinoline nitrogen is protonated. This protonation forms an isoquinolinium ion, which further deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring.

The mechanism involves three key steps:

  • Generation of the Electrophile: A strong electrophile, the bromonium ion (Br⁺) or a polarized bromine complex, is generated in situ from a bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄).[1][7]

  • Nucleophilic Attack and Formation of the Wheland Intermediate: The π-system of the electron-rich benzene ring of the isoquinolinium ion attacks the bromine electrophile. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation known to as an arenium ion or Wheland intermediate.

  • Deprotonation and Aromatization: A weak base (e.g., HSO₄⁻) abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final bromo-substituted isoquinoline product.

Attack at the C5 and C8 positions is favored due to the greater stability of the corresponding Wheland intermediates, where the positive charge can be delocalized over the bicyclic system without placing it on the already positively charged nitrogen atom.[3]

Electrophilic Bromination Mechanism of Isoquinoline Mechanism of Electrophilic Bromination at C5 cluster_reactants Reactant & Reagents cluster_intermediates Reaction Intermediates cluster_products Products IsoQ Isoquinolinium Ion Wheland Wheland Intermediate (Resonance Stabilized) IsoQ->Wheland Nucleophilic Attack NBS NBS / H₂SO₄ Br_plus Br⁺ (Electrophile) NBS->Br_plus Generates Br_plus->Wheland Nucleophilic Attack Product 5-Bromoisoquinolinium Ion Wheland->Product Deprotonation (HSO₄⁻) FinalProduct 5-Bromoisoquinoline Product->FinalProduct Work-up (Neutralization)

Caption: General mechanism for the electrophilic bromination of isoquinoline at the C5 position.

Regioselectivity: C5 vs. C8 Substitution

The primary products of the electrophilic bromination of isoquinoline are the 5-bromo and 8-bromo isomers. The ratio of these products is highly sensitive to the reaction conditions, most notably the temperature.[3]

  • Electronic Effects: Both C5 and C8 positions are electronically favored for electrophilic attack. The stability of the Wheland intermediate is the determining factor.[3] For many electrophilic substitutions, including nitration, the C5 position is significantly favored, yielding a product ratio of approximately 90:10 (C5:C8).[3][5] A similar preference is observed for bromination.

  • Temperature Control: Low reaction temperatures are critical for achieving high regioselectivity. For the bromination with NBS in sulfuric acid, maintaining a temperature between -30°C and -15°C is essential to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[1][8] The 8-bromo isomer is often difficult to separate from the desired 5-bromo product, making temperature control a crucial parameter for product purity.[8]

  • Over-bromination: The use of excess brominating agent or more forcing conditions can lead to di-substitution, typically yielding 5,8-dibromoisoquinoline.[8][9] Further substitution can lead to products such as 5,7,8-tribromoisoquinoline.[7][9] Careful control of stoichiometry is necessary to prevent these side reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the electrophilic halogenation and nitration of isoquinoline, providing context for expected outcomes.

ReactionReagents & ConditionsPositionYieldIsomer Ratio (5- / 8-)Reference(s)
Bromination NBS (1.2 eq), conc. H₂SO₄, -20°C5High (not specified)5-isomer favored[1]
Bromination NBS (1.1 eq), conc. H₂SO₄, -26°C to -18°C5High (not specified)High selectivity for 5-isomer[8]
Nitration Fuming HNO₃, conc. H₂SO₄, 0°C5 & 8High~90% / ~10%[3][5]
Di-bromination Br₂ (2 eq), AlCl₃5,855% (of dibromo)N/A[9]

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from established and reliable procedures.[1][8]

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 96-98%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Crushed Ice

  • Ammonia (B1221849) solution (e.g., 25% aq.) or Sodium Hydroxide solution

  • Organic Solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to below 10°C in an ice-water bath.

  • Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred, cold sulfuric acid. Maintain the internal temperature below 30°C during this exothermic addition.[8]

  • Cooling to Reaction Temperature: Once the addition is complete, cool the resulting homogeneous solution to -25°C using a dry ice-acetone bath.

  • Addition of Brominating Agent: Add recrystallized N-bromosuccinimide (1.1 to 1.2 equivalents) to the vigorously stirred solution in small portions. It is critical to maintain the internal temperature between -26°C and -18°C during the addition to ensure high regioselectivity.[8]

  • Reaction Monitoring: Stir the reaction mixture efficiently at a controlled temperature (e.g., 2 hours at -22°C, then 3 hours at -18°C) until analysis (e.g., TLC or HPLC) shows complete consumption of the starting material.[8]

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice in a separate flask with stirring.

  • Neutralization (Work-up): Place the flask in an ice bath and slowly neutralize the acidic solution by adding a base (e.g., concentrated ammonia solution) until the pH is alkaline (~9). Keep the temperature below 25-30°C during neutralization.[10]

  • Extraction: Extract the resulting aqueous suspension with a suitable organic solvent (e.g., dichloromethane, 3 portions).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography (silica gel) or recrystallization as needed.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add H₂SO₄ to flask and cool to <10°C B 2. Add Isoquinoline slowly (T < 30°C) A->B C 3. Cool mixture to -25°C B->C D 4. Add NBS (1.1 eq) in portions (-26°C < T < -18°C) C->D E 5. Stir for several hours at low temperature D->E F 6. Monitor reaction completion (TLC/HPLC) E->F G 7. Quench by pouring onto crushed ice F->G H 8. Neutralize with base (pH ~9, T < 25°C) G->H I 9. Extract with organic solvent H->I J 10. Dry & Concentrate I->J K 11. Purify product (Chromatography) J->K

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Common Issues

Successful synthesis requires careful control over reaction parameters. Below is a guide to addressing common challenges.

IssueProbable Cause(s)Recommended Solution(s)
Low Regioselectivity (Significant 8-bromo isomer)Reaction temperature too high.Maintain strict temperature control, keeping the internal temperature between -26°C and -18°C during NBS addition and reaction.[8][10]
Di-bromination Product (5,8-dibromoisoquinoline)Excess brominating agent used.Use no more than 1.1 - 1.2 equivalents of NBS.[8] Ensure NBS is pure and accurately weighed.
Reaction time too long or temperature too high.Monitor the reaction closely and quench it once the starting material is consumed. Avoid letting the reaction warm prematurely.
Incomplete Reaction Insufficient brominating agent.Ensure high-purity, recrystallized NBS is used.[8]
Reaction time or temperature too low.Allow the reaction to stir for the recommended time. If still incomplete, consider allowing it to warm slightly (e.g., to -15°C) for a short period.

digraph "Troubleshooting_Logic" {
graph [fontname="Arial", fontsize=12, label="Troubleshooting Logic for Isoquinoline Bromination", labelloc=t];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Analyze Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Issue1 [label="Poor Regioselectivity\n(>10% 8-Bromo Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Issue2 [label="Di-bromination Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Issue3 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Root Cause:\nTemperature too high", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action1 [label="Corrective Action:\nMaintain T between -26°C & -18°C", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Root Cause:\nExcess NBS (>1.2 eq)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Corrective Action:\nUse max 1.1 eq NBS", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Root Cause:\nImpure/Inactive NBS\nor insufficient time/temp", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Corrective Action:\nUse recrystallized NBS.\nIncrease reaction time.", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="High Yield of Pure\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Issue1 [label="Isomer Ratio?"]; Start -> Issue2 [label="Byproducts?"]; Start -> Issue3 [label="Conversion?"]; Start -> Success [label="Clean Product"];

Issue1 -> Solution1; Solution1 -> Action1; Issue2 -> Solution2; Solution2 -> Action2; Issue3 -> Solution3; Solution3 -> Action3; }

Caption: A troubleshooting guide for common issues in isoquinoline bromination.

Conclusion

The electrophilic bromination of isoquinoline is a robust and scalable method for producing this compound, a valuable intermediate in pharmaceutical synthesis. The reaction's success hinges on a clear understanding of the underlying SEAr mechanism and the factors governing its regioselectivity. By implementing stringent control over reaction parameters—particularly temperature and reagent stoichiometry—researchers can reliably achieve high yields of the desired 5-bromo isomer while minimizing the formation of challenging-to-separate side products. The protocols and data presented in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.

References

An In-depth Technical Guide to 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key intermediate in the synthesis of pharmaceutical compounds and a versatile building block in organic chemistry. This document details its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Core Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. Its quantitative properties are summarized below for ease of reference.

PropertyValue
Molecular Formula C₉H₆BrN[1][2][3]
Molecular Weight 208.05 g/mol [2][3]
Appearance White to yellow-brown crystals[1][4]
Melting Point 83-87 °C[1]
Boiling Point 312.3 °C at 760 mmHg[1]
Density 1.564 g/cm³[1]
Flash Point 142.7 °C[1]
pKa 4.39 ± 0.13 (Predicted)[1]
CAS Number 34784-04-8[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] It is particularly significant as a key intermediate in the development of pharmaceutical compounds, including those targeting neurological disorders.[5][6] The bromine atom at the 5-position serves as an effective leaving group, making the molecule highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[7] Its utility extends to the synthesis of advanced materials like organic semiconductors and fluorescent dyes.[5]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and scalable one-pot procedure for the synthesis of this compound from isoquinoline (B145761) via electrophilic bromination.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized and air-dried[8][9]

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice-acetone bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid.[8] Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the well-stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[8]

  • Cooling: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath.[4][8]

  • Bromination: Add N-bromosuccinimide (NBS) in portions to the vigorously stirred solution.[8] It is critical to maintain the internal temperature between -26°C and -22°C during this addition to ensure the selective formation of this compound and to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[8][9]

  • Reaction Stirring: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, followed by an additional 3 hours at -18 ± 1°C.[4][8]

  • Quenching: Pour the homogeneous reaction mixture onto crushed ice (approx. 1 kg) in a separate large flask.[8]

  • Neutralization: Adjust the pH of the resulting mixture to 9.0 by slowly adding a 25% aqueous ammonia (B1221849) solution, while keeping the temperature below 25°C with an ice water bath.[8]

  • Extraction: Transfer the alkaline suspension to a separatory funnel with diethyl ether.[8] Mix vigorously and separate the layers. Extract the aqueous phase with two additional portions of diethyl ether.[8]

  • Washing and Drying: Combine the organic phases and wash them with 1M NaOH solution and then with water.[8] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield a solid.[8]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to afford pure this compound as a white solid.[4][8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Isoquinoline Isoquinoline in conc. H₂SO₄ Cooling1 Cool to -25°C Isoquinoline->Cooling1 NBS_Addition Add N-Bromosuccinimide (NBS) (-26°C to -22°C) Cooling1->NBS_Addition Vigorous Stirring Stirring Stir for 5 hours (-22°C to -18°C) NBS_Addition->Stirring Quench Quench on Ice Stirring->Quench Neutralize Neutralize (pH 9) with aq. NH₃ Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Wash & Dry Product This compound Purify->Product

Caption: Synthesis workflow for this compound from isoquinoline.

References

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this journey lie the key intermediates – the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core of pharmaceutical synthesis, providing a comprehensive overview of pivotal intermediates, their synthesis, and their role in the creation of blockbuster drugs that have reshaped modern medicine. Through detailed experimental protocols, quantitative data analysis, and visualizations of biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this demanding field.

The Crucial Role of Intermediates in Drug Synthesis

Pharmaceutical intermediates are chemical compounds that serve as the precursors in the multi-step synthesis of an API.[1][2] They are the stable, isolable compounds formed during the transformation of raw materials into the final drug substance. The quality and purity of these intermediates directly impact the efficacy, safety, and cost-effectiveness of the final pharmaceutical product.[3][4] The strategic selection and efficient synthesis of key intermediates are therefore paramount in the drug development pipeline.

This guide will focus on five exemplary key intermediates, each instrumental in the synthesis of a globally recognized blockbuster drug:

  • Dehydrositagliptin: A crucial precursor for Sitagliptin (B1680988), a leading treatment for type 2 diabetes.

  • Dihydroartemisinic Aldehyde: A pivotal intermediate in the semi-synthesis of Artemisinin, a cornerstone of malaria treatment.

  • (-)-Shikimic Acid-derived Epoxide: A key chiral building block for the synthesis of the antiviral drug Oseltamivir.

  • Ethyl (R)-4-cyano-3-hydroxybutyrate: An essential chiral intermediate for the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication.

  • (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate: A vital intermediate in the synthesis of Sofosbuvir, a direct-acting antiviral for the treatment of Hepatitis C.

Quantitative Analysis of Key Intermediate Synthesis

The efficiency of a synthetic route is often measured by key performance indicators such as reaction yield, purity of the product, and enantiomeric excess for chiral molecules. The following tables summarize the quantitative data for the synthesis of the five selected key intermediates, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of Dehydrositagliptin

ParameterValueReference(s)
Yield 82% (one-pot synthesis)[5][6]
Purity >99.6 wt%[5][6]
Key Reaction Type Condensation[5]

Table 2: Synthesis of Dihydroartemisinic Aldehyde

ParameterValueReference(s)
Starting Material Artemisinic acid[7]
Key Reaction Type Reduction[7]
Note Dihydroartemisinic aldehyde is a key precursor for the semi-synthesis of Artemisinin.[8]

Table 3: Synthesis of (-)-Shikimic Acid-derived Epoxide for Oseltamivir

ParameterValueReference(s)
Starting Material (-)-Shikimic acid[9]
Overall Yield (multi-step) 17-22% (for Oseltamivir)[9]
Key Reaction Type Epoxidation[9]

Table 4: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

ParameterValueReference(s)
Yield 85%[10]
Purity >99%[10]
Enantiomeric Excess (ee) >99.5% (enzymatic method)[11]
Key Reaction Type Enzymatic cyanidation[10][11]

Table 5: Synthesis of (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate

ParameterValueReference(s)
Starting Material Protected Ribose Derivative[12]
Key Reaction Type Glycosylation[12]
Purity High purity is essential for the subsequent steps in Sofosbuvir synthesis.[13]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the five key intermediates. These protocols are compiled from reputable scientific literature and patents and are intended to serve as a guide for laboratory-scale synthesis.

One-Pot Synthesis of Dehydrositagliptin

This protocol describes a highly efficient, one-pot synthesis of the key enamine intermediate for Sitagliptin.[5][6]

Materials:

Procedure:

  • Meldrum's Adduct Formation: In a suitable reactor, a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile is treated with pivaloyl chloride and triethylamine. The reaction is stirred at a controlled temperature until completion.

  • Amidation: To the resulting mixture, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][14]triazolo[4,3-a]pyrazine hydrochloride and additional triethylamine are added. The reaction is heated to drive the amidation.

  • Enamine Formation: After the amidation is complete, ammonium acetate and methanol are added to the reactor. The mixture is heated to facilitate the enamine formation.

  • Isolation: Upon completion of the reaction, the mixture is cooled, and the product, dehydrositagliptin, is isolated by filtration, washed, and dried. This one-pot process directly yields the intermediate in high purity.[5][6]

Synthesis of Dihydroartemisinic Aldehyde from Artemisinic Acid

This protocol outlines the reduction of artemisinic acid to dihydroartemisinic aldehyde, a key step in the semi-synthesis of Artemisinin.[7]

Materials:

Procedure:

  • Dissolution: Artemisinic acid is dissolved in dry toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of DIBAL-H in toluene is added dropwise. The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to determine the endpoint.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of methanol at low temperature.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of a mild acid (e.g., Rochelle's salt or dilute HCl) is added. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure dihydroartemisinic aldehyde.

Synthesis of (-)-Shikimic Acid-derived Epoxide for Oseltamivir

This protocol describes the multi-step synthesis of a key epoxide intermediate from (-)-shikimic acid, a crucial component in the industrial synthesis of Oseltamivir.[9]

Materials:

Procedure:

  • Esterification: (-)-Shikimic acid is esterified with ethanol in the presence of thionyl chloride.

  • Ketalization: The resulting ester is ketalized with 3-pentanone using p-toluenesulfonic acid as a catalyst to protect the 3,4-diol.

  • Mesylation: The hydroxyl group at the 5-position is mesylated using methanesulfonyl chloride and triethylamine.

  • Epoxidation: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce the formation of the epoxide. The resulting epoxide is a key intermediate for the subsequent introduction of the amino groups required for the Oseltamivir structure.

Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol details a green and highly enantioselective enzymatic approach to synthesize a key chiral intermediate for Atorvastatin.[10][11]

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant ketoreductase (KRED)

  • Glucose

  • NADP-dependent glucose dehydrogenase (GDH)

  • Halohydrin dehalogenase (HHDH)

  • Sodium cyanide

  • Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

  • Biocatalytic Reduction: In a buffered aqueous solution, ethyl 4-chloro-3-oxobutanoate is reduced to (S)-ethyl 4-chloro-3-hydroxybutyrate using a ketoreductase. A cofactor regeneration system, consisting of glucose and glucose dehydrogenase, is employed to recycle the NADPH cofactor.

  • Enzymatic Cyanation: After the reduction is complete, a halohydrin dehalogenase is added to the reaction mixture. A solution of sodium cyanide is then added in a controlled manner to maintain the pH. The HHDH catalyzes the stereospecific replacement of the chloro group with a cyano group, yielding ethyl (R)-4-cyano-3-hydroxybutyrate.

  • Isolation and Purification: The product is extracted from the aqueous reaction mixture with an organic solvent. The organic extract is then washed, dried, and concentrated. The final product can be further purified if necessary. This enzymatic cascade provides high yield and excellent enantiomeric excess.[11]

Synthesis of (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate

This protocol outlines the synthesis of a key nucleoside intermediate for Sofosbuvir, starting from a protected ribose derivative.[12]

Materials:

  • A suitably protected 2-deoxy-2-fluoro-2-methyl-D-ribonolactone

  • A silylated N-benzoylcytosine

  • A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf)

  • Benzoyl chloride

  • Pyridine (B92270)

  • Dichloromethane

Procedure:

  • Glycosylation: The protected ribonolactone is reacted with silylated N-benzoylcytosine in the presence of a Lewis acid catalyst in an anhydrous solvent like dichloromethane. This step forms the crucial N-glycosidic bond.

  • Benzoylation: The resulting nucleoside is then treated with benzoyl chloride in the presence of pyridine to protect the 3' and 5' hydroxyl groups.

  • Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by crystallization or column chromatography to yield the desired (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate intermediate.

Biological Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of the final drug is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by the drugs synthesized from the key intermediates discussed.

Sitagliptin_DPP4_Inhibition cluster_incretin Incretin Hormones GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation GIP GIP GIP->DPP4 Inactivation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Artemisinin_Mechanism Artemisinin Artemisinin Reactive_Radicals Reactive Oxygen & Carbon-Centered Radicals Artemisinin->Reactive_Radicals Activated by Heme Heme (from hemoglobin digestion) Heme->Reactive_Radicals Catalyzes Parasite_Proteins Malaria Parasite Proteins Reactive_Radicals->Parasite_Proteins Alkylation & Damage Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death Leads to Oseltamivir_Neuraminidase_Inhibition Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infects Neuraminidase Neuraminidase Influenza_Virus->Neuraminidase Uses Host_Cell->Influenza_Virus Replicates Virus_Release New Virus Release Neuraminidase->Virus_Release Enables Oseltamivir Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Neuraminidase Inhibits Sofosbuvir_HCV_NS5B_Inhibition Sofosbuvir_Prodrug Sofosbuvir (Prodrug) Active_Metabolite Active Triphosphate Metabolite Sofosbuvir_Prodrug->Active_Metabolite Metabolized in liver NS5B_Polymerase HCV NS5B Polymerase Active_Metabolite->NS5B_Polymerase Acts as substrate Chain_Termination Chain Termination Active_Metabolite->Chain_Termination Incorporation leads to HCV_RNA HCV RNA Template HCV_RNA->NS5B_Polymerase RNA_Replication Viral RNA Replication NS5B_Polymerase->RNA_Replication Chain_Termination->RNA_Replication Blocks

References

5-Bromoisoquinoline: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its unique electronic and steric properties make it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic compound with a bromine atom at the 5-position of the isoquinoline (B145761) ring.[1] This substitution significantly influences its reactivity and makes it a key precursor for further functionalization.[2]

PropertyValueReferences
CAS Number 34784-04-8[3][4][5][6]
Molecular Formula C₉H₆BrN[3][4][6]
Molecular Weight 208.05 g/mol [3][7]
Appearance White to yellow-brown crystalline solid[4][6]
Melting Point 83-87 °C[4][6][8]
Boiling Point 312.3 °C at 760 mmHg[4]
Density 1.564 g/cm³[4][9]
Flash Point 142.7 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[4]
pKa 4.39 ± 0.13 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic bromination of isoquinoline. Careful control of reaction conditions, particularly temperature, is crucial to selectively obtain the 5-bromo isomer and avoid the formation of undesired side products like 8-bromoisoquinoline (B29762) and 5,8-dibromoisoquinoline.[10][11]

Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from a well-established procedure for the selective bromination of isoquinoline.[6][10][11]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

  • 25% aqueous Ammonia (NH₃)

Equipment:

  • Three-necked, round-bottomed flask

  • Internal thermometer

  • Mechanical stirrer

  • Addition funnel with a nitrogen inlet

  • Dry ice-acetone bath

  • Glass filter funnel

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is charged with 340 mL of concentrated sulfuric acid (96%) and cooled to 0°C in an ice-water bath.[10]

  • Addition of Isoquinoline: 40 mL (44.0 g, 330 mmol) of isoquinoline is slowly added from the addition funnel to the stirred acid, ensuring the internal temperature remains below 30°C.[10]

  • Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.[6][10]

  • Addition of NBS: 64.6 g (363 mmol) of recrystallized N-bromosuccinimide is added in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.[10][11]

  • Reaction: The suspension is stirred for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[6][10][11]

  • Quenching: The reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask.[10]

  • Neutralization: The pH of the mixture is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, while keeping the internal temperature below 25°C.[10]

  • Extraction: The resulting alkaline suspension is extracted three times with diethyl ether (800 mL, then 2 x 200 mL).[10]

  • Washing: The combined organic phases are washed with 200 mL of 1M NaOH and 200 mL of water.[10]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.[10]

  • Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 34-36 g (47-49% yield) of this compound as a white solid.[10]

Synthesis Workflow Diagram

Synthesis_Workflow Isoquinoline Isoquinoline ReactionMixture Reaction Mixture (-25°C to -18°C) Isoquinoline->ReactionMixture H2SO4 Conc. H₂SO₄ H2SO4->ReactionMixture NBS N-Bromosuccinimide (NBS) NBS->ReactionMixture Quench Quench with Ice ReactionMixture->Quench Pour onto ice Neutralize Neutralize with NH₃ Quench->Neutralize Adjust pH to 9 Extract Extract with Diethyl Ether Neutralize->Extract Purify Fractional Distillation Extract->Purify Crude Product Product This compound Purify->Product 47-49% Yield

Caption: Synthetic workflow for the preparation of this compound.

Applications of this compound

This compound is a key starting material in a variety of chemical transformations, primarily driven by the reactivity of the bromine substituent.[4][12] It is extensively used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[2][12]

Medicinal Chemistry and Drug Development

The isoquinoline scaffold is a common motif in many biologically active compounds and natural products, including morphine and berberine.[13][14][15] this compound serves as a crucial building block for the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and neurology.[1] Its structure allows for modifications that can enhance biological activity.[1]

Application AreaDescriptionReferences
Antitumor Agents Serves as a key intermediate in the synthesis of compounds with potential antitumor properties.[9][9]
AMPA Receptor Antagonists Used in the synthesis of competitive AMPA receptor antagonists, which are investigated for neurological disorders.[9][9]
Antimicrobial Agents The isoquinoline core, which can be derived from this compound, is present in novel antimicrobial compounds active against multidrug-resistant bacteria.[16][16]
Enzyme Inhibitors The versatile reactivity of this compound allows for the synthesis of molecules designed to interact with specific enzyme active sites.
Materials Science

The unique photophysical properties of the isoquinoline ring system make this compound a valuable precursor in materials science.[1]

Application AreaDescriptionReferences
Organic Semiconductors Used in the development of advanced materials with semiconducting properties.[1]
Fluorescent Dyes Employed in the synthesis of fluorescent materials for imaging technologies and sensors.[1]
Organic Light-Emitting Devices (OLEDs) The isoquinoline moiety can be incorporated into molecules designed for use in OLEDs.[1]
Key Chemical Transformations

This compound readily participates in several important chemical reactions, enabling the synthesis of a diverse range of derivatives.

Reactions Start This compound Suzuki Suzuki Coupling Start->Suzuki Pd catalyst, Boronic acid Heck Heck Coupling Start->Heck Pd catalyst, Alkene Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd catalyst, Amine Sonogashira Sonogashira Coupling Start->Sonogashira Pd/Cu catalyst, Alkyne Grignard Grignard Reaction Start->Grignard Mg Product_Aryl 5-Arylisoquinolines Suzuki->Product_Aryl Product_Vinyl 5-Vinylisoquinolines Heck->Product_Vinyl Product_Amino 5-Amino-isoquinolines Buchwald->Product_Amino Product_Alkynyl 5-Alkynyl-isoquinolines Sonogashira->Product_Alkynyl Product_Functionalized Further Functionalized Isoquinolines Grignard->Product_Functionalized

Caption: Key cross-coupling reactions involving this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the isoquinoline alkaloids as a class exhibit a broad spectrum of biological activities.[14][15] These activities are often attributed to their ability to interact with various biological targets. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase or act as antagonists at neurotransmitter receptors.[14][15]

The antiviral potential of isoquinoline alkaloids has also been a subject of investigation.[17] Some studies suggest that these compounds may interfere with viral replication by modulating host cell signaling pathways, such as the NF-κB and MAPK/ERK pathways.[17]

Signaling_Pathway Virus Virus Receptor Cell Surface Receptor Virus->Receptor Binds to Cell Host Cell NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Activates Replication Viral Replication NFkB_Pathway->Replication Promotes MAPK_Pathway->Replication Promotes Isoquinoline Isoquinoline Alkaloid Isoquinoline->NFkB_Pathway Inhibits Isoquinoline->MAPK_Pathway Inhibits

Caption: Potential mechanism of antiviral action for some isoquinoline alkaloids.

Conclusion

This compound is a high-value chemical intermediate with significant utility in both academic research and industrial applications. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The continued exploration of new synthetic methodologies and the application of this compound in the synthesis of novel bioactive compounds and functional materials will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

The Role of N-Bromosuccinimide in the Regioselective Bromination of Isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the use of N-bromosuccinimide (NBS) in the bromination of isoquinoline (B145761), a critical reaction in the synthesis of various pharmaceutical intermediates. Particular focus is placed on achieving high regioselectivity, detailing experimental protocols, and providing insights into the reaction mechanism and troubleshooting strategies.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the isoquinoline ring system, particularly through halogenation, provides versatile handles for further molecular elaboration via cross-coupling reactions and other transformations. N-bromosuccinimide (NBS) has emerged as a key reagent for the bromination of isoquinoline, offering a more convenient and often more selective alternative to liquid bromine.[1][2] This guide elucidates the critical role of NBS in this transformation, with a focus on the factors governing the regioselective synthesis of 5-bromoisoquinoline.

The Electrophilic Bromination of Isoquinoline with NBS

The bromination of isoquinoline with NBS proceeds via an electrophilic aromatic substitution mechanism.[3][4] Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring of isoquinoline is deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene (B151609) ring (the carbocycle).[4][5] The positions most favorable for electrophilic attack are C5 and C8, owing to the greater stability of the resulting cationic intermediates.[4]

The Crucial Role of Strong Acids

For deactivated aromatic systems like isoquinoline, NBS alone is often not reactive enough to effect bromination under mild conditions.[3] The presence of a strong acid, most commonly concentrated sulfuric acid (H₂SO₄), is essential for the reaction to proceed efficiently and with high regioselectivity.[6][7] The strong acid is believed to activate the NBS, making the bromine atom more electrophilic and thus a more potent brominating agent.[3][8] This activation facilitates the attack by the electron-rich benzene ring of the protonated isoquinoline.

The acidity of the medium has a direct impact on both the reaction rate and the regioselectivity, with stronger acids generally favoring the formation of the 5-bromo isomer over the 8-bromo isomer.[6]

Quantitative Data on Isoquinoline Bromination

The yield and regioselectivity of isoquinoline bromination are highly dependent on the reaction conditions. The following table summarizes key quantitative data from the literature for the synthesis of brominated isoquinolines using NBS.

ProductBrominating AgentAcid/SolventTemperature (°C)Reaction TimeYield (%)Reference(s)
This compoundNBSconc. H₂SO₄-20 to -9Not specified47-49[6]
5-Bromo-8-nitroisoquinoline (B189721) (one-pot)NBS, then KNO₃conc. H₂SO₄-26 to -185 hours (bromination)47-51[9]
This compoundBr₂AlCl₃ (melt)75Not specified43-46[6]
This compoundBr₂ (gas)AlCl₃Not specifiedNot specified42[6]

Note: The one-pot synthesis of 5-bromo-8-nitroisoquinoline involves the initial formation of this compound, followed by in-situ nitration. The yield is reported for the final product.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent conversion to 5-bromo-8-nitroisoquinoline.

Synthesis of this compound

This protocol is adapted from a patented procedure.[6]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS), recrystallized

  • Crushed Ice

  • 25% Ammonium Hydroxide (NH₄OH) solution

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.

  • Slowly add isoquinoline while maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add recrystallized N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C.

  • Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by fractional distillation under reduced pressure to yield this compound as a white solid (yield: 47-49%).

One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is a widely used and scalable procedure.[9]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate (B79036) (KNO₃)

  • Crushed Ice

  • Aqueous Ammonia

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid (96%). Cool the acid in an ice-water bath. Slowly add isoquinoline while maintaining the internal temperature below 30°C. Ensure the isoquinoline is completely dissolved.

  • Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions, ensuring the internal temperature is maintained between -22°C and -26°C with vigorous stirring. Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.[9]

  • Nitration: To the reaction mixture, add potassium nitrate in portions, keeping the temperature below -15°C. Stir the mixture for an additional period as specified in the detailed procedure.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of aqueous ammonia, keeping the temperature below 30°C.

  • Isolation and Purification: Isolate the precipitated crude product by filtration, wash with water, and air-dry. The product can be further purified by recrystallization to yield 5-bromo-8-nitroisoquinoline (expected yield: 47-51%).[9]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the reaction mechanism, factors influencing regioselectivity, and a troubleshooting workflow for the bromination of isoquinoline with NBS.

G cluster_activation NBS Activation cluster_substitution Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) Activated_NBS Activated NBS (Protonated Carbonyl) NBS->Activated_NBS Protonation H2SO4 H₂SO₄ Isoquinoline Isoquinoline Sigma_complex Sigma Complex (Cationic Intermediate) Isoquinoline->Sigma_complex Attack by π-system Bromoisoquinoline This compound Sigma_complex->Bromoisoquinoline Deprotonation H_ion H⁺ G Title Factors Influencing Regioselectivity in Isoquinoline Bromination Regioselectivity Regioselectivity (5-bromo vs. 8-bromo) Acid Acid Catalyst Regioselectivity->Acid Temperature Reaction Temperature Regioselectivity->Temperature Stoichiometry NBS Stoichiometry Regioselectivity->Stoichiometry Acid_details Stronger acid (e.g., H₂SO₄) favors 5-bromo isomer. Acid->Acid_details Temp_details Low temperature (-26 to -18°C) suppresses 8-bromo formation. Temperature->Temp_details Stoich_details Excess NBS (>1.1 eq) can lead to di-bromination. Stoichiometry->Stoich_details G cluster_low_yield Low Yield Solutions cluster_poor_selectivity Poor Selectivity Solutions cluster_over_bromination Over-Bromination Solutions Start Reaction Troubleshooting Low_Yield Low Yield Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Over_Bromination Di-bromination Observed Start->Over_Bromination LY_Sol1 Ensure complete dissolution of isoquinoline in acid. Low_Yield->LY_Sol1 LY_Sol2 Maintain vigorous stirring. Low_Yield->LY_Sol2 LY_Sol3 Verify NBS purity (recrystallize if necessary). Low_Yield->LY_Sol3 PS_Sol1 Strictly control temperature (-26 to -18°C). Poor_Selectivity->PS_Sol1 PS_Sol2 Use a strong acid like concentrated H₂SO₄. Poor_Selectivity->PS_Sol2 OB_Sol1 Use no more than 1.1 equivalents of NBS. Over_Bromination->OB_Sol1 OB_Sol2 Monitor reaction closely and quench upon completion. Over_Bromination->OB_Sol2

References

Structural Characterization of 5-Bromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆BrN.[1][2][3] It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and other functional organic materials.[2] A thorough understanding of its structural features is paramount for its effective utilization in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural characterization of this compound, consolidating available spectroscopic data, and outlining detailed experimental protocols for its analysis.

Physicochemical Properties

This compound presents as a white to yellow-brown crystalline solid.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₆BrN[1][2][3]
Molecular Weight208.05 g/mol [1][2]
Melting Point83-87 °C
Exact Mass206.96836 Da[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

¹H NMR (500 MHz, DMSO-d₆) [4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.37s-H-1
8.66d5.9H-3
8.19d8.2H-7
8.15d7.5H-4
7.91d6.0H-8
7.62t7.8H-6

¹³C NMR (DMSO-d₆) [4]

Chemical Shift (δ, ppm)Assignment
152.9C-1
144.6C-3
134.3C-8a
133.9C-4a
129.3C-7
128.4C-4
127.9C-6
120.3C-8
118.5C-5
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes within the this compound molecule. The characteristic absorption bands are indicative of its aromatic and heterocyclic nature.

FT-IR (CHCl₃) [4]

Wavenumber (cm⁻¹)IntensityAssignment
3053-Aromatic C-H Stretch
1600-1585-Aromatic C=C Stretch
1582-C=N Stretch
1509-Aromatic C=C Stretch
1484-Aromatic C=C Stretch
1352-C-H In-plane Bend
1263-C-H In-plane Bend
1222-C-H In-plane Bend
1112-C-H In-plane Bend
1000-C-Br Stretch

Note: Specific peak intensities were not detailed in the source material. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of isoquinoline (B145761) using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4][6]

Procedure: [4]

  • A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to -25 °C.

  • N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between -26 °C and -18 °C.

  • The reaction mixture is stirred for several hours at this low temperature.

  • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with aqueous ammonia.

  • The crude product is extracted with an organic solvent, such as diethyl ether.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification is achieved through fractional distillation under reduced pressure to yield this compound as a white solid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton acquisition.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Standard 1D carbon acquisition with proton decoupling.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[7]

Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via gas chromatography.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-300.

Expected Observations: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) should be observed. Fragmentation patterns for aromatic and heterocyclic compounds can be complex, but may involve the loss of HCN, Br, or other small neutral fragments.[8][9][10]

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.5-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Peak Integration and Referencing proc2->proc3 output output proc3->output Assigned Spectrum

Caption: Workflow for NMR spectroscopic analysis.

experimental_workflow_ftir cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR crystal prep2 Place solid sample on crystal prep1->prep2 prep3 Apply pressure prep2->prep3 acq2 Record sample spectrum prep3->acq2 acq1 Record background spectrum acq1->acq2 proc1 Baseline Correction acq2->proc1 proc2 Peak Picking proc1->proc2 output output proc2->output Interpreted Spectrum

Caption: Workflow for FT-IR spectroscopic analysis.

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_proc Data Interpretation prep1 Dissolve sample in volatile solvent prep2 Introduce into mass spectrometer prep1->prep2 an1 Ionization (EI) prep2->an1 an2 Mass Separation (m/z) an1->an2 an3 Detection an2->an3 proc1 Identify Molecular Ion Peak an3->proc1 proc2 Analyze Isotopic Pattern proc1->proc2 proc3 Interpret Fragmentation proc2->proc3 output output proc3->output Mass Spectrum

Caption: Workflow for Mass Spectrometric analysis.

drug_discovery_pathway A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling Reactions) A->B C Library of Isoquinoline Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Caption: Role of this compound in drug discovery.

Conclusion and Future Outlook

This technical guide has synthesized the available spectroscopic data for this compound, providing a valuable resource for its identification and characterization. The provided NMR and IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound.

It is important to note that a comprehensive search of the publicly available scientific literature and crystallographic databases did not yield a dedicated single-crystal X-ray diffraction study for this compound. Therefore, precise bond lengths, bond angles, and crystal packing information are not available at this time. Such a study would be a valuable contribution to the field, providing a definitive solid-state structure.

Furthermore, while the expected behavior in mass spectrometry can be predicted, a detailed experimental study on the fragmentation pattern of this compound would be beneficial for its unambiguous identification in complex mixtures. Future work should focus on obtaining single crystals suitable for X-ray diffraction and conducting in-depth mass spectrometry fragmentation studies to provide a more complete structural profile of this important synthetic intermediate.

References

Stability and Storage Conditions for 5-Bromoisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinoline is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Ensuring its integrity from receipt to reaction is paramount for reproducible and reliable research and development outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It consolidates information from safety data sheets, supplier recommendations, and general principles of chemical stability for halogenated aromatic compounds. This guide also outlines generalized experimental protocols for stability testing and provides visual representations of typical laboratory workflows and a conceptual signaling pathway where such a molecule could be investigated.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference(s)
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.05 g/mol [1]
Appearance White to light brown or yellow solid[2][3]
Melting Point 83-87 °C
Boiling Point 145-149 °C at 14 mmHg[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[4]
CAS Number 34784-04-8[1]

Stability Profile

This compound is generally considered stable under recommended storage conditions.[5] However, like many halogenated heterocyclic compounds, it is susceptible to degradation under certain environmental stresses.

Thermal Stability: The compound is a solid at room temperature with a relatively high melting point, suggesting good thermal stability under standard laboratory conditions. No specific data on its decomposition temperature is readily available in the public domain. As a general precaution for halogenated aromatic compounds, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[6][7]

Photostability: While specific photostability studies on this compound are not widely published, aromatic bromine compounds can be susceptible to photodegradation, potentially leading to debromination or other reactions.[8][9][10] Therefore, it is prudent to protect the compound from prolonged exposure to light.

Hydrolytic Stability: No specific data on the hydrolytic stability of this compound is available. However, the C-Br bond on the aromatic ring is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, or in the presence of certain nucleophiles, hydrolysis may be possible, particularly at elevated temperatures.[11][12]

Chemical Compatibility and Incompatibilities: this compound is incompatible with strong oxidizing agents.[5] Contact with such materials should be strictly avoided to prevent vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids and bases, especially at elevated temperatures.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general best practices for chemical storage.[13][14][15]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature (15-25 °C) is generally acceptable.Prevents potential thermal degradation and minimizes sublimation.
Light Keep container tightly closed and protected from light. Store in an opaque or amber vial.Minimizes the risk of photodegradation.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon) if long-term storage is intended.Protects from moisture and atmospheric contaminants.
Container Use a tightly sealed, appropriate container (e.g., glass bottle with a secure cap).Prevents contamination and exposure to air and moisture.
Segregation Store separately from strong oxidizing agents and other incompatible materials.Prevents hazardous chemical reactions.

Experimental Protocols

While specific, validated stability-indicating assay methods for this compound are not publicly available, the following section outlines generalized experimental protocols for assessing its stability, based on ICH guidelines for forced degradation studies.[16][17][18][19] These protocols are intended to serve as a starting point for developing a comprehensive stability testing program.

General Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at 60°C for a specified period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for a specified period.

    • Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 70°C) for a specified period.

    • Photodegradation (Solid State and Solution): Expose the solid compound and the solution to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) for a defined duration. A dark control should be kept under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[20][21][22]

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the active substance.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.[23][24][25]

Methodology:

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Selection: A gradient elution is typically required. A common starting point is a gradient of water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., 254 nm or its λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the main peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Chemical Handling and Storage

The following diagram illustrates a typical workflow for receiving, storing, and handling a chemical reagent like this compound in a research laboratory.[26][27]

G Figure 1: Chemical Handling and Storage Workflow A Receipt of Chemical B Inspect Packaging and Labeling A->B C Log into Inventory System B->C D Assign Storage Location C->D E Store in Designated Cabinet (Cool, Dry, Dark) D->E F Check for Incompatibles D->F G Retrieve for Use E->G H Return to Storage Promptly G->H I Update Inventory upon Use H->I J Dispose of Empty Container I->J

Figure 1: Chemical Handling and Storage Workflow
Conceptual Signaling Pathway Inhibition

While this compound is primarily a synthetic intermediate, its derivatives are often designed as inhibitors of specific signaling pathways, such as kinase pathways, which are crucial in cancer and other diseases.[28][29][][31][32] The following diagram provides a generalized representation of how a small molecule inhibitor, conceptually derived from a this compound scaffold, might function.

G Figure 2: Conceptual Kinase Inhibition Pathway cluster_0 Cell Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase (e.g., MEK) B->C Activates D Effector Kinase (e.g., ERK) C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression (Proliferation, Survival) E->F Regulates Inhibitor This compound Derivative (Inhibitor) Inhibitor->C Blocks ATP Binding Site

Figure 2: Conceptual Kinase Inhibition Pathway

Synthesis and Purification Protocol

For researchers who may need to synthesize or purify this compound, a detailed and reliable protocol is essential. The following is an adapted procedure from established literature.[2][3][33][34][35]

Materials:

  • Isoquinoline (B145761)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Dry ice-acetone bath

  • Crushed ice

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Heptane and Toluene for recrystallization (optional)

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, cool concentrated sulfuric acid in an ice-water bath.

  • Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add N-bromosuccinimide in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.

  • Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture to a pH of approximately 8-9 with aqueous ammonia, keeping the temperature below 30°C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography.

Conclusion

This compound is a stable chemical compound under the recommended storage conditions of a cool, dry, and dark environment, segregated from incompatible materials. While specific quantitative stability data is not extensively available, this guide provides a framework for its safe handling, storage, and the development of stability-indicating analytical methods. For critical applications in drug development and materials science, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case. The provided generalized protocols and workflows serve as a valuable starting point for ensuring the quality and reliability of this important synthetic intermediate.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom at the 5-Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of medicinal chemistry and materials science, heterocyclic compounds are fundamental scaffolds for the design of novel functional molecules. The strategic functionalization of these scaffolds is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. The introduction of a halogen atom, particularly bromine, onto a heterocyclic ring provides a versatile and highly reactive handle for a wide array of chemical transformations.

This technical guide focuses on the reactivity of the bromine atom located at the 5-position of key heterocyclic systems, such as pyrimidines and pyridines. This position is of significant interest as its modification allows for the exploration of chemical space that can profoundly influence molecular properties. The carbon-bromine (C-Br) bond at the 5-position serves as a linchpin for numerous reactions, most notably palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes. Understanding the factors that govern its reactivity and the specific protocols to exploit it is essential for the efficient synthesis of complex molecular architectures.[1][2]

Factors Influencing Reactivity

The reactivity of the 5-bromo substituent is not intrinsic but is heavily influenced by the electronic nature of the heterocyclic core and the presence of other substituents.

  • Heterocyclic Core: In electron-deficient rings like pyrimidine, the C-Br bond is activated towards certain reactions. However, the reactivity varies by position. For pyrimidines, the 2, 4, and 6 positions are generally more electron-deficient and thus more susceptible to direct nucleophilic aromatic substitution (SNAr) than the 5-position.[3][4]

  • Leaving Group Ability: In both SNAr and palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[1][5] This trend is governed by the carbon-halogen bond strength and the ability of the halide to act as a stable leaving group. Consequently, a 5-bromo derivative is typically more reactive than its 5-chloro counterpart.[1]

  • Reaction Type: The 5-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions due to its ability to readily undergo oxidative addition to a Pd(0) complex. For transformations requiring the generation of a nucleophilic center, such as in the synthesis of boronic acids, the 5-bromo group can be effectively converted via lithium-halogen exchange.[6]

Key Synthetic Transformations

The 5-bromo group is a precursor for a multitude of synthetic modifications. The most prevalent and powerful of these are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most robust methods for forming new carbon-carbon and carbon-nitrogen bonds at the 5-position.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 5-bromoheterocycle with an organoboron reagent, typically an arylboronic acid.[7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5]

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromo-N-Heterocycles

Entry 5-Bromo Substrate Coupling Partner (Boronic Acid) Catalyst (mol%) Base Solvent Temp. (°C) Yield (%) Reference
1 1-(5-Bromopyridin-2-yl)piperidin-4-ol (B114847) Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene (B28343)/EtOH/H₂O 100 92 [7]
2 1-(5-Bromopyridin-2-yl)piperidin-4-ol 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/EtOH/H₂O 100 85 [7]
3 5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 85 [8]
4 N-[5-bromo-2-methylpyridine-3-yl]acetamide 4-Fluorophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 82 [8]

| 5 | 5-Bromopyrimidine | 2-Thiopheneboronic acid | NiCl₂(dppp) (10) | K₃PO₄ | 2-Propanol | 80 | 85 |[9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][8]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromoheterocycle (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) and, if required, water.

  • Stir the reaction mixture at the desired temperature (e.g., 85-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd0->pd0 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_borane Ar-Pd(II)L2-Ar' pd2_complex->pd2_borane [Ar'-B(OR)2(Base)]- transmetal Transmetalation pd2_borane->pd0 Ar-Ar' product Ar-Ar' pd2_borane->product red_elim Reductive Elimination aryl_halide Ar-Br boronic_acid Ar'-B(OR)2 borate [Ar'-B(OR)2(Base)]- boronic_acid->borate + Base base Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a highly efficient method for forming a C-C bond between the 5-bromoheterocycle and a terminal alkyne.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10][11] It provides direct access to alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis.

Quantitative Data: Sonogashira Coupling of 5-Bromo-N-Heterocycles

Entry 5-Bromo Substrate Alkyne Partner Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp. (°C) Yield (%) Reference
1 3-Amino-5-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5), PPh₃ (5) CuI (5-7) Et₃N DMF RT 95 [10]
2 3-Amino-5-bromopyridine 1-Heptyne Pd(PPh₃)₄ (15) CuI (30) Et₃N THF RT 80 [10]
3 6-bromo-3-fluoro-2-cyanopyridine 1-ethynyl-4-ethylbenzene Pd(PPh₃)₄ (15) CuI (30) Et₃N THF RT N/A [12]

| 4 | 5-Bromopyrimidine | Phenylacetylene | N/A (MAOS) | N/A | N/A | N/A | N/A | N/A | |

Experimental Protocol: General Procedure for Sonogashira Coupling [10][12]

  • To a dry, degassed reaction flask, add the 5-bromoheterocycle (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-15 mol%), and copper(I) iodide (CuI, 5-30 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature (often room temperature) for 3-16 hours, monitoring for completion by TLC or LC-MS.

  • After completion, filter the mixture through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[13][14] This reaction has become a cornerstone in medicinal chemistry for accessing N-substituted heteroaromatic amines.[13]

Quantitative Data: Buchwald-Hartwig Amination of 5-Bromo-N-Heterocycles

Entry 5-Bromo Substrate Amine Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
1 3-Amino-5-bromopyridine Aniline Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ 1,4-Dioxane 100 92 [13]
2 3-Amino-5-bromopyridine Morpholine Pd(OAc)₂ (2) BINAP (3) NaOtBu Toluene 80 85 [13]

| 3 | 1-(5-bromopyridin-2-yl)piperidin-4-ol | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 88 |[7] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][13]

  • In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the 5-bromoheterocycle (1.0 eq) and the amine coupling partner (1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

The Heck reaction involves the palladium-catalyzed C-C bond formation between the 5-bromoheterocycle and an alkene, yielding a substituted alkene.[15][16] This reaction is a valuable tool for the vinylation of heteroaromatic systems.

Quantitative Data: Heck Coupling of Bromo-N-Heterocycles

Entry Bromo Substrate Olefin Partner Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp. (°C) Yield (%) Reference
1 2-Bromopyridine Styrene Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N (1.5) Acetonitrile 100 95 [15]
2 3-Bromopyridine n-Butyl acrylate Pd(OAc)₂ (1) PPh₃ (2) Et₃N (1.1) DMF 100 98 [15]
3 2,5-Dibromopyridine Styrene Pd(OAc)₂ (5) P(o-tol)₃ (10) Et₃N (3) Acetonitrile 100 75* [17]

*Yield corresponds to the 5,5′-di(alkenyl)-2,2′-bipyridine product resulting from dimerization and subsequent twofold Heck reaction.[17]

Experimental Protocol: General Procedure for Heck Coupling [15]

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromoheterocycle (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand, if applicable (e.g., P(o-tol)₃, 2-10 mol%).

  • Add the anhydrous solvent (e.g., DMF, Acetonitrile), followed by the base (e.g., Et₃N, 1.5-3.0 eq) and the olefin (1.1-1.5 eq).

  • Seal the flask and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: General Experimental Workflow for Cross-Coupling

Cross_Coupling_Workflow start Start setup 1. Assemble dry glassware under inert atmosphere (Ar or N2) start->setup reagents 2. Add 5-bromo substrate, coupling partner, catalyst, ligand, and base setup->reagents solvent 3. Add degassed anhydrous solvent reagents->solvent reaction 4. Heat to desired temperature and stir for required time solvent->reaction monitor 5. Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Cool, quench reaction, and perform aqueous workup (extraction) monitor->workup Complete dry 7. Dry organic layer and concentrate under reduced pressure workup->dry purify 8. Purify crude product (Column Chromatography) dry->purify characterize 9. Characterize final product (NMR, MS) purify->characterize end_node End characterize->end_node

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)

While SNAr at the 5-position of pyrimidines is less facile than at other positions, it can be achieved under specific conditions, particularly when the ring is further activated.[3] For example, 5-Bromo-2,4-bis(methylthio)pyrimidine can undergo nucleophilic displacement at the C5-position with nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.[3]

Experimental Protocol: Nucleophilic Substitution on 5-Bromo-2,4-bis(methylthio)pyrimidine [3]

  • In a reaction vessel, dissolve 5-Bromo-2,4-bis(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq) and a base (e.g., K₂CO₃, NaH, 1.5-2.0 eq).

  • Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the product by chromatography.

Lithiation and Metal-Halogen Exchange

The C-Br bond at the 5-position can be converted into a C-Li bond through metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures.[6] This transforms the electrophilic carbon center into a potent nucleophile, which can then be quenched with various electrophiles. A prominent application is the reaction with triisopropylborate followed by acidic workup to synthesize 5-pyrimidylboronic acid, a key intermediate for Suzuki-Miyaura couplings.[6][18]

Visualization: Reactivity Decision Pathway

Reactivity_Pathway start 5-Bromoheteroaryl (Ar-Br) goal Desired Bond Formation? start->goal suzuki Suzuki Coupling (+ Boronic Acid) goal->suzuki C(sp2)-C(sp2) sonogashira Sonogashira Coupling (+ Terminal Alkyne) goal->sonogashira C(sp2)-C(sp) heck Heck Coupling (+ Alkene) goal->heck C(sp2)-C(sp2) (Vinylation) buchwald Buchwald-Hartwig (+ Amine) goal->buchwald C-N lithiation Lithium-Halogen Exchange (+ n-BuLi) goal->lithiation Make C Nucleophilic cc_bond C-C Bond cn_bond C-N Bond c_nucleophile C as Nucleophile biaryl Ar-Ar' suzuki->biaryl alkynyl Ar-C≡C-R sonogashira->alkynyl vinyl Ar-CH=CH-R heck->vinyl amine Ar-NR1R2 buchwald->amine lithiated Ar-Li lithiation->lithiated boronic Ar-B(OH)2 lithiated->boronic + B(OiPr)3; then H3O+

Decision pathway for functionalizing the 5-bromo position.

Conclusion

The bromine atom at the 5-position of heterocyclic rings is a synthetically powerful and versatile functional group. Its reactivity can be finely tuned and exploited through a variety of well-established and robust chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, provide reliable pathways to form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecules from simple precursors. Furthermore, the ability to undergo nucleophilic substitution or be converted into a nucleophilic lithium species highlights its multifaceted chemical nature. For researchers in drug discovery and materials science, a thorough understanding of these reactions is indispensable for the rational design and synthesis of novel compounds with tailored properties.

References

5-Bromoisoquinoline Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromoisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate and a core component in a diverse array of pharmacologically active compounds. The presence of the bromine atom at the C5 position offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of this compound Derivatives

The foundational step in the synthesis of this class of compounds is the bromination of isoquinoline (B145761). A common and efficient method involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures. This regioselective bromination preferentially yields this compound.

Key Synthetic Intermediates

This compound and its derivatives, particularly 5-bromo-8-nitroisoquinoline, are key intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the nitro group can be reduced to a versatile amino group, allowing for further functionalization.

Pharmacological Applications

This compound derivatives have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and neuroprotective agents.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound and related quinoline (B57606) derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 1: Cytotoxicity of Brominated Isoquinoline and Quinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-quinazoline-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32[2]
6-Bromo-quinazoline-4(3H)-one derivative (8a)SW480 (Colorectal)17.85 ± 0.92[2]
5,7-Dibromo-8-hydroxyquinoline (MC-5-2)MDA-MB-231 (Breast)Lowest IC50 value[3]
Lanthanide Complex [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O (4)SGC7901 (Gastric)7.5 ± 2.1[3]
Lanthanide Complexes (1-4)A549 (Lung)7.6 ± 1.5 - 29.6 ± 4.6[3]
Cobalt Complex Co7HeLa (Cervical)0.0008[3]
Neuroprotective Activity

Recent research has identified this compound as a substrate for Sterile Alpha and TIR Motif Containing 1 (SARM1), an enzyme that plays a critical role in the execution of axon degeneration.[4] This interaction opens up new avenues for the development of therapies for neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several quinoline and isoquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline derivatives.

SARM1 Inhibition and Neuroprotection

SARM1 is an NADase that, when activated, depletes cellular NAD+ levels, leading to axon degeneration. Some this compound derivatives can act as inhibitors of SARM1 through a base-exchange reaction with NAD+, forming a potent inhibitor in situ.[4]

SARM1_Inhibition SARM1_inactive Inactive SARM1 SARM1_active Active SARM1 SARM1_inactive->SARM1_active NMN NMN NMN->SARM1_inactive Activation cADPR cADPR/ADPR SARM1_active->cADPR Hydrolysis Inhibitor_adduct Inhibitor-ADPR Adduct SARM1_active->Inhibitor_adduct NAD NAD+ NAD->SARM1_active Axon_Degen Axon Degeneration cADPR->Axon_Degen Bromo_Iso This compound Bromo_Iso->SARM1_active Base Exchange Inhibitor_adduct->SARM1_active Inhibition

Caption: SARM1 inhibition by this compound via base exchange.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is adapted from established methods for the bromination of isoquinoline.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Dry ice/acetone bath

  • Diethyl ether

  • Aqueous Ammonia (NH₃)

Procedure:

  • In a flask equipped with a mechanical stirrer, slowly add isoquinoline to concentrated H₂SO₄ while maintaining the temperature below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add NBS in portions to the vigorously stirred solution, ensuring the temperature remains between -22 and -26°C.

  • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the reaction mixture onto crushed ice.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment using MTT Assay

This is a general protocol for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound derivative dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities, particularly in oncology and neurodegeneration, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold.

References

One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] The described method, adapted from a well-established protocol, offers a convenient and scalable approach, transforming isoquinoline (B145761) to the desired product without the need for isolation of the 5-bromoisoquinoline intermediate.[1][4][5]

Core Synthesis Strategy

The synthesis involves a two-step electrophilic substitution sequence performed in a single reaction vessel. Initially, isoquinoline undergoes regioselective bromination at the C-5 position using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This is followed by in-situ nitration at the C-8 position with the addition of potassium nitrate (B79036). Careful control of the reaction temperature is paramount to ensure the selective formation of the desired 5-bromo isomer and to minimize the formation of the difficult-to-separate 8-bromoisoquinoline (B29762) byproduct.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

Table 1: Reagent Quantities

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
IsoquinolineC₉H₇N129.1644.0 g (40 mL)1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9876.4 g1.3
Concentrated Sulfuric Acid (96%)H₂SO₄98.08340 mL-
Potassium NitrateKNO₃101.10-1.05

Note: The quantity of potassium nitrate is specified as 1.05 molar equivalents relative to isoquinoline.[6]

Table 2: Reaction Conditions

StepParameterValue
Bromination Temperature-26°C to -18°C
Duration2 hours at -22 ± 1°C, then 3 hours at -18 ± 1°C
Nitration TemperatureBelow -10°C
Duration1 hour at -10°C, then overnight at room temperature
Work-up pH Adjustment8.0
TemperatureBelow 30°C
Purification Recrystallization SolventsHeptane (B126788)/Toluene (B28343)

Table 3: Product Yield and Characteristics

ParameterValue
Yield 47-51%
Appearance Light yellow needles
Melting Point 137.5-141°C
Purity >99% (after column chromatography and recrystallization)

Experimental Protocol

This detailed protocol is adapted from the procedure described in Organic Syntheses.[1][4][6]

1. Reaction Setup:

  • In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet, add concentrated sulfuric acid (96%, 340 mL).

  • Cool the acid to 0°C in an ice-water bath.

  • Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C. It is crucial that the isoquinoline is completely dissolved.[1][4]

2. Bromination:

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions to the vigorously stirred solution. The internal temperature must be strictly maintained between -22°C and -26°C.[1][4] The use of recrystallized NBS is essential for high yield and purity.[1][4]

  • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[1][4]

3. Nitration:

  • To the reaction mixture, add potassium nitrate in portions, ensuring the temperature does not exceed -15°C.[4] A more specific protocol suggests adding potassium nitrate (1.05 eq) at a rate that maintains the internal temperature below -10°C.[6]

  • Stir the mixture at -10°C for 1 hour.[6]

  • Remove the cooling bath and continue stirring overnight, allowing the reaction to slowly warm to room temperature.[6]

4. Work-up:

  • Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Slowly neutralize the mixture by adding 25% aqueous ammonia. Maintain the internal temperature below 30°C during this process. Adjust the pH to 8.0.[1][6]

  • Stir the resulting suspension in an ice-water bath for 2 hours to allow for complete precipitation of the product.[1][6]

  • Isolate the precipitated solids by filtration through a glass filter funnel.

  • Wash the solid product thoroughly with three 1-L portions of ice-cold water.

  • Air-dry the solid to a constant weight.[1]

5. Purification:

  • Suspend the crude product in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask.[1]

  • Heat the suspension to reflux with stirring for 1.5 hours.[1]

  • Filter the hot solution through Celite using vacuum suction.[1][4]

  • Reduce the volume of the filtrate to 1000 mL by distillation.

  • Allow the resulting orange solution to cool slowly overnight with stirring.

  • Isolate the crystallized solid by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight to yield 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[1]

  • For higher purity (>99%), the product can be further purified by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane/diethyl ether (from 9:1 to 6:1), followed by recrystallization.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

G A 1. Reaction Setup - Charge H₂SO₄ - Add Isoquinoline (< 30°C) B 2. Bromination - Cool to -25°C - Add NBS (-26 to -22°C) - Stir at -22°C (2h) - Stir at -18°C (3h) A->B C 3. Nitration - Add KNO₃ (< -10°C) - Stir at -10°C (1h) - Stir overnight (RT) B->C D 4. Work-up - Pour onto ice - Neutralize with NH₃ (aq) to pH 8 (< 30°C) - Stir in ice bath (2h) C->D E 5. Isolation - Filter precipitate - Wash with cold H₂O - Air dry D->E F 6. Purification - Recrystallize from Heptane/Toluene E->F G Final Product 5-Bromo-8-Nitroisoquinoline F->G

Caption: Workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

References

A Technical Guide to the Historical Synthesis of 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 5-bromoisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections provide a comparative analysis of the primary synthetic routes, complete with detailed experimental protocols and quantitative data to aid in methodological assessment and selection.

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its substituted isoquinoline (B145761) core is a common scaffold in a range of biologically active molecules. The strategic introduction of a bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on two well-documented historical approaches to its synthesis: direct bromination of isoquinoline and a multi-step synthesis involving a Sandmeyer reaction. Additionally, it will touch upon classic isoquinoline ring formation reactions and their theoretical application to the synthesis of this target molecule.

Direct Bromination of Isoquinoline

Direct electrophilic bromination of the isoquinoline ring is a common and historically significant method for the synthesis of this compound. The reaction's selectivity for the 5-position is influenced by the reaction conditions and the brominating agent employed.

Bromination using Bromine and a Lewis Acid Catalyst

One of the earliest methods involves the use of liquid bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[1][2] The Lewis acid activates the isoquinoline ring towards electrophilic attack.

Experimental Protocol:

To a melt of isoquinoline and aluminum chloride at 75°C, liquid bromine is added. The reaction mixture is stirred at this temperature for a specified period. After completion, the reaction is quenched, and the product is isolated and purified by recrystallization.[1][3]

Bromination using N-Bromosuccinimide (NBS) in Strong Acid

A more modern and often higher-yielding approach to direct bromination utilizes N-bromosuccinimide (NBS) as the bromine source in a strong protic acid, typically concentrated sulfuric acid (H₂SO₄).[1][3][4] This method often provides better control and selectivity.

Experimental Protocol:

Isoquinoline (1.0 eq) is slowly added to a mechanically stirred solution of concentrated sulfuric acid at a temperature maintained below 30°C.[3] The mixture is then cooled to approximately -25°C.[3][4] Solid N-bromosuccinimide (1.1-1.2 eq) is added portion-wise, ensuring the reaction temperature does not exceed -15°C.[1][3] The reaction is stirred at a low temperature (-22°C to -18°C) for several hours.[3][4] Upon completion, the reaction mixture is poured onto crushed ice and the pH is adjusted to 9 with an aqueous ammonia (B1221849) solution, keeping the temperature below 25°C.[3][4] The product is then extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[3][4]

Data Presentation: Direct Bromination Methods
MethodBrominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
Gordon & PearsonLiquid BromineAlCl₃75Not Specified43-46[1]
Mathison & MorganGaseous BromineAlCl₃Not SpecifiedNot Specified42[1]
Rey et al.Liquid BromineAlBr₃Not SpecifiedNot Specified39[1]
Brown & GouliaevN-BromosuccinimideH₂SO₄-26 to -185 hours47-49[3]

Synthesis via the Sandmeyer Reaction

An alternative, indirect route to this compound involves the transformation of 5-aminoisoquinoline.[1] This multi-step synthesis culminates in a Sandmeyer reaction, a reliable method for converting an aromatic amino group into a bromine substituent via a diazonium salt intermediate.[5][6]

The overall transformation can be represented as: Isoquinoline → 5-Nitroisoquinoline → 5-Aminoisoquinoline → this compound

Experimental Protocol:

This protocol is based on the well-established Sandmeyer reaction of 5-aminoisoquinoline.[6]

Step 1: Diazotization of 5-Aminoisoquinoline 5-Aminoisoquinoline (1.0 eq) is suspended in a mixture of concentrated hydrobromic acid and water.[6] The suspension is cooled to 0-5°C in an ice-salt bath. A cold aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise, maintaining the temperature between 0°C and 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the 5-isoquinolinediazonium bromide solution.[5][7]

Step 2: Sandmeyer Reaction In a separate flask, a solution of copper(I) bromide (CuBr) in concentrated hydrobromic acid is prepared and heated to approximately 75°C.[6] The cold diazonium salt solution from Step 1 is then added slowly to the hot CuBr solution.[6] Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is allowed to stir and cool to room temperature.

Step 3: Work-up and Isolation The reaction mixture is basified with an aqueous sodium hydroxide (B78521) solution. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography or recrystallization.

Data Presentation: Sandmeyer Reaction
Starting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
5-Aminoisoquinoline1. NaNO₂, HBr 2. CuBr0 to 75~61 (for analogous quinoline (B57606) synthesis)[5][6]

Classic Isoquinoline Ring Syntheses: A Theoretical Overview

Several classic named reactions are fundamental to the synthesis of the isoquinoline core itself. While specific historical examples detailing the synthesis of this compound using these methods are not prevalent in the searched literature, they represent valid theoretical pathways if the appropriately substituted precursors are used.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[8][9][10] To synthesize this compound via this route, one would theoretically start with 3-bromobenzaldehyde.

The Bischler-Napieralski Reaction

This reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline.[11][12] A plausible starting material for this compound would be an N-acylated 2-(3-bromophenyl)ethylamine.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[13][14][15][16] Subsequent aromatization would be required to yield the isoquinoline. The synthesis of this compound would necessitate starting with a 3-bromophenethylamine (B1277633) derivative.

Mandatory Visualizations

G cluster_0 Direct Bromination Workflow A Isoquinoline B Reaction with NBS in conc. H2SO4 A->B C Quenching (Ice) & Basification (NH3) B->C D Extraction (Organic Solvent) C->D E Purification (Distillation/Chromatography) D->E F This compound E->F

Caption: Experimental workflow for the direct bromination of isoquinoline.

G cluster_1 Sandmeyer Reaction Workflow A 5-Aminoisoquinoline B Diazotization (NaNO2, HBr, 0-5°C) A->B C 5-Isoquinolinediazonium Bromide B->C D Reaction with CuBr (75°C) C->D E Basification & Extraction D->E F Purification E->F G This compound F->G

Caption: Logical workflow for the synthesis via the Sandmeyer reaction.

G cluster_2 Pomeranz-Fritsch Reaction (General Scheme) A Benzaldehyde Derivative C Condensation A->C B 2,2-Dialkoxyethylamine B->C D Benzalaminoacetal C->D E Acid-Catalyzed Cyclization (e.g., H2SO4) D->E F Isoquinoline Derivative E->F

Caption: General scheme of the Pomeranz-Fritsch isoquinoline synthesis.

G cluster_3 Bischler-Napieralski Reaction (General Scheme) A β-Arylethylamide Derivative C Cyclization A->C B Dehydrating Acid (e.g., POCl3) B->C D 3,4-Dihydroisoquinoline Derivative C->D E Oxidation D->E F Isoquinoline Derivative E->F

Caption: General scheme of the Bischler-Napieralski isoquinoline synthesis.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 5-bromoisoquinoline with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The resulting 5-substituted isoquinoline (B145761) derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Introduction

The isoquinoline scaffold is a key structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the isoquinoline core at the 5-position, starting from the readily available this compound. These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds. This enables the generation of diverse libraries of 5-substituted isoquinolines for drug discovery and development programs.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established protocols for similar bromo-substituted heterocyclic compounds.[1][2]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane (B91453)/H₂O (4:1)9012-18~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Toluene/H₂O (10:1)11012-24~80-90
3-Pyridinylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)10016~75-85
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Toluene/H₂O (10:1)11018~70-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst B Degas with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I Product 5-Arylisoquinoline I->Product

A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the synthesis of 5-aminoisoquinoline (B16527) derivatives through the palladium-catalyzed coupling of this compound with a variety of primary and secondary amines.

Quantitative Data Summary

The following table presents representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound and its analogs.

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (1.0) | BINAP (1.5) | Cs₂CO₃ | THF | 65 | 18 | 80 |[3][4] | | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | ~60-88 |[5] | | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | ~70-85 |[6] | | Benzylamine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | ~75-85 |[7] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a kilogram-scale synthesis of a related bromoisoquinoline derivative and may require optimization for different amines.[3][4]

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dba)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(dba)₂, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 65-110 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0:e->PdII_Aryl:w Ar-Br OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Aryl:s->PdII_Amido:n HNR'R'' / Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido:w->Pd0:s Product Product 5-Aminoisoquinoline (Ar-NR'R'') RedElim Reductive Elimination Start This compound (Ar-Br) Amine Amine (HNR'R'') Base Base

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling of this compound

The Sonogashira coupling provides a reliable method for the synthesis of 5-alkynylisoquinolines by reacting this compound with terminal alkynes.

Quantitative Data Summary

The following table outlines typical reaction conditions and yields for the Sonogashira coupling of bromo-substituted heterocycles, which can be adapted for this compound.[8]

AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60-704-1285
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60-704-1275
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60-704-1266
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT389
Experimental Protocol: Sonogashira Coupling

This is a general protocol and may need to be optimized for specific alkynes.[9][10]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF)

  • Saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

  • Add anhydrous, degassed THF (10 mL) and the amine base (e.g., triethylamine, 2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring the progress by TLC.[10]

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Ar-Br (Oxidative Addition) PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) PdII_Aryl->PdII_Alkynyl Cu-C≡CR (Transmetalation) PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) Product 5-Alkynylisoquinoline CuI Cu(I)Br Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne H-C≡CR / Base (Acetylide Formation) Cu_Alkyne->CuI to Pd Cycle ArBr This compound Alkyne Terminal Alkyne

The interconnected catalytic cycles of the Sonogashira coupling.

References

The Synthetic Versatility of 5-Bromoisoquinoline: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromoisoquinoline, a halogenated heterocyclic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structural motif and reactive bromine handle make it an invaluable precursor for the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in key synthetic transformations.

The isoquinoline (B145761) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The bromine atom at the 5-position serves as a versatile functional group, enabling a wide array of cross-coupling reactions that allow for the precise installation of diverse substituents. This capability has positioned this compound as a key intermediate in the synthesis of novel therapeutic agents, including topoisomerase inhibitors for cancer therapy and AMPA receptor antagonists for neurological disorders.[1]

Key Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The principal applications include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters. This reaction is widely used to synthesize biaryl and substituted isoquinoline derivatives.

  • Heck Coupling: For the arylation of alkenes, leading to the formation of substituted styrenyl-isoquinolines.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a variety of primary and secondary amines, yielding 5-aminoisoquinoline (B16527) derivatives.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to 5-alkynylisoquinolines.

  • Grignard Reactions: The bromo group can be converted into a Grignard reagent, which can then react with various electrophiles.

These reactions empower chemists to generate extensive libraries of isoquinoline-based compounds for drug discovery screening and to develop efficient synthetic routes to complex target molecules.

Application in Pharmaceutical Development

The isoquinoline nucleus is a core component of many pharmacologically active compounds. This compound serves as a critical starting material in the synthesis of several classes of therapeutic agents:

  • Topoisomerase Inhibitors: The indenoisoquinoline class of non-camptothecin topoisomerase I inhibitors, which show significant cytotoxicity in human cancer cell lines, are synthesized using precursors derived from isoquinoline scaffolds.[2][3][4] The ability to functionalize the 5-position is crucial for tuning the biological activity and pharmacokinetic properties of these potential anticancer drugs.[2]

  • AMPA Receptor Antagonists: Noncompetitive AMPA receptor antagonists containing the isoquinoline scaffold have been developed for the potential treatment of neurological disorders such as epilepsy and neuropathic pain.[5][6] Synthetic routes to these molecules often rely on the elaboration of the isoquinoline core, where the 5-position provides a convenient point for modification.

The following sections provide detailed experimental protocols for key reactions involving this compound and illustrative synthetic pathways.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Reaction + This compound->Reaction Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Reaction 5-Arylisoquinoline 5-Arylisoquinoline Arrow -> Reaction->Arrow Pd Catalyst, Base Solvent, Heat Arrow->5-Arylisoquinoline

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv; or Cs₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vessel.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylisoquinoline.

Heck Coupling of this compound

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Reaction Scheme:

Heck_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Reaction + This compound->Reaction Alkene Alkene Alkene->Reaction Substituted Alkene 5-(Substituted-alkenyl)isoquinoline Arrow -> Reaction->Arrow Pd Catalyst, Base Solvent, Heat Arrow->Substituted Alkene

Caption: General scheme for Heck coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate (B77674) or styrene, 1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • In a reaction vessel, dissolve this compound, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.

  • Add the alkene and the base to the mixture.

  • Seal the vessel and heat the reaction to 100-130 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-(substituted-alkenyl)isoquinoline product.

Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product This compound This compound Reaction + This compound->Reaction Amine R¹R²NH Amine->Reaction 5-Aminoisoquinoline 5-(R¹R²N)-isoquinoline Arrow -> Reaction->Arrow Pd Catalyst, Ligand Base, Solvent, Heat Arrow->5-Aminoisoquinoline Synthesis_Workflow cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Product Classes cluster_applications Final Applications Start This compound (Key Intermediate) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck Coupling Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Aryl 5-Arylisoquinolines Suzuki->Aryl Alkenyl 5-Alkenylisoquinolines Heck->Alkenyl Amino 5-Aminoisoquinolines Buchwald->Amino Alkynyl 5-Alkynylisoquinolines Sonogashira->Alkynyl Pharma Pharmaceuticals (e.g., Topoisomerase Inhibitors) Aryl->Pharma Materials Functional Materials Alkenyl->Materials Amino->Pharma Alkynyl->Materials

References

Application Notes and Protocols: 5-Bromoisoquinoline in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of novel drug candidates. Its unique chemical structure, featuring a reactive bromine atom at the C-5 position, allows for diverse functionalization through various chemical reactions, most notably transition metal-catalyzed cross-coupling reactions. This reactivity, combined with the inherent biological relevance of the isoquinoline (B145761) scaffold, makes this compound an attractive starting point for the development of therapeutics targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]

These application notes provide an overview of the utility of this compound in medicinal chemistry, detailing its application in the synthesis of anticancer, antimicrobial, and neurological drug candidates. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to explore the potential of this valuable scaffold.

Key Applications in Drug Discovery

The strategic placement of the bromine atom on the isoquinoline core allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Anticancer Drug Discovery: Derivatives of this compound have shown promising anticancer activity through mechanisms such as the inhibition of topoisomerase I and the modulation of nuclear receptors like Nur77.[3][4] The isoquinoline core can act as a scaffold to position functional groups that interact with these biological targets, leading to the induction of apoptosis and inhibition of cancer cell proliferation.

  • Neurological Disorders: The isoquinoline nucleus is a common feature in neuroactive compounds. This compound has been utilized as a key intermediate in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have potential applications in the treatment of epilepsy and other neurological conditions.[2][5]

  • Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Isoquinoline derivatives have been shown to possess antibacterial and antifungal properties.[6][7] this compound can be functionalized to generate compounds with potent activity against a range of pathogens.

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
IndenoisoquinolinesCompound 1HUVECNot specified (significant inhibition)Topoisomerase I Inhibition, Anti-angiogenesis[3]
Pyrrolo[2,1-a]isoquinolinesCompound 6aMCF-75.2Not specified[8]
Pyrrolo[2,1-a]isoquinolinesCompound 6bT-47D8.3Not specified[8]
Nitrogen Heterocycle Substituted IndenoisoquinolinesNSC 725776NCI-H4600.03Topoisomerase I Inhibition[9]
Nitrogen Heterocycle Substituted IndenoisoquinolinesNSC 727993UO-310.02Topoisomerase I Inhibition[9]
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Quinoxaline-based Isoquinoline AnalogsCompound 5pS. aureus4[10]
Quinoxaline-based Isoquinoline AnalogsCompound 5pB. subtilis8[10]
Quinoxaline-based Isoquinoline AnalogsCompound 5pMRSA8[10]
Quinoxaline-based Isoquinoline AnalogsCompound 5pE. coli4[10]
1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesCompound 13Not specifiedHigh bactericidal activity[7]
1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesCompound 17Not specifiedHigh bactericidal activity[7]
1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesCompound 18Not specifiedHigh bactericidal activity[7]

Signaling Pathway and Experimental Workflow Diagrams

G Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Suzuki-Miyaura Coupling (or other cross-coupling) A->B C Novel 5-Substituted Isoquinoline Derivatives B->C D In vitro Assays (e.g., MTT, MIC) C->D Screening Library E Identification of Bioactive Hits D->E F Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) E->F G Lead Optimization F->G

Caption: General workflow from this compound to lead optimization.

G Topoisomerase I Inhibition by Indenoisoquinoline Derivatives A Indenoisoquinoline Derivative (from this compound) D Top1-DNA Cleavage Complex (Stabilized by Inhibitor) A->D B Topoisomerase I (Top1) B->D C DNA C->D E Replication Fork Collision D->E Trapped Complex F DNA Double-Strand Breaks E->F G Apoptosis F->G

Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.

G Nur77-Mediated Apoptosis Pathway A Nur77 Ligand (Isoquinoline-based) B Nur77 (in Nucleus) A->B C Nur77 Translocation to Cytoplasm B->C D Mitochondria C->D E Bcl-2 C->E D->E F Conformational Change of Bcl-2 (Pro-apoptotic) E->F G Cytochrome c Release F->G H Apoptosis G->H

Caption: Nur77 translocation and interaction with Bcl-2 to induce apoptosis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.5 mol%)

  • Triphenylphosphine (PPh3) (2 mol%) or other suitable ligand

  • Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.005 mmol), the phosphine (B1218219) ligand (if used), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylisoquinoline derivative.

Protocol 2: Synthesis of a Pyrrolo[2,1-a]isoquinoline (B1256269) Derivative (Anticancer Candidate)

This protocol is adapted from the synthesis of pyrrolo[2,1-a]isoquinoline derivatives with demonstrated cytotoxic activity.[8]

Step 1: N-alkylation of Dihydroisoquinoline

  • Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride (1.0 equiv) in anhydrous acetonitrile.

  • Add sodium bicarbonate (4.0 equiv) and the desired phenacyl bromide (e.g., 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) (1.0 equiv).

  • Reflux the mixture for 12 hours, monitoring by TLC.

  • After cooling, remove the solvent in vacuo. Dissolve the residue in chloroform, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by chromatography to yield the N-phenacyl-dihydroisoquinolinium bromide intermediate.

Step 2: Cyclization to form the Pyrrolo[2,1-a]isoquinoline core

  • The cyclization to form the final tricyclic product can be achieved through various methods, often involving a base-catalyzed intramolecular condensation. A common method is to treat the intermediate from Step 1 with a base like triethylamine (B128534) or DBU in a suitable solvent and heating. The specific conditions will depend on the substrate.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[13]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Synthesized this compound derivatives

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Synthesized this compound derivatives

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of diverse and biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives as novel therapeutic agents. Further derivatization and biological evaluation are warranted to discover new drug candidates with improved potency and selectivity.

References

5-Bromoisoquinoline: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a key heterocyclic intermediate, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its unique structural features and reactivity make it an attractive starting material for the development of novel agrochemicals, including fungicides, insecticides, and herbicides. The isoquinoline (B145761) core is present in numerous natural products with diverse biological activities, and the bromine atom at the 5-position provides a convenient handle for synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical agents.

Application Notes

The primary application of this compound in agrochemical research lies in its use as a building block for creating libraries of substituted isoquinoline derivatives to be screened for biological activity. The bromine atom can be readily displaced or coupled with other molecular fragments to explore the structure-activity relationships (SAR) of the resulting compounds.

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which has been shown to be crucial for the biological activity of many quinoline (B57606) and isoquinoline-based agrochemicals.

  • Heck Coupling: This reaction enables the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of vinylisoquinolines, which can be further functionalized.

  • Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-aminoisoquinoline (B16527) derivatives with diverse substitution patterns on the nitrogen atom.

  • Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by strong nucleophiles, providing another route to functionalized isoquinolines.

Applications in Agrochemical Discovery:

  • Fungicides: Isoquinoline derivatives have shown promising antifungal activity. A notable example is the development of 1-arylisoquinoline derivatives which have demonstrated potent activity against a range of phytopathogenic fungi.[2] The proposed mechanism of action for some of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

  • Insecticides: The isoquinoline scaffold has been incorporated into novel insecticides. For instance, isoquinoline isoxazolines have been designed and synthesized, exhibiting potent insecticidal activity. The mode of action for some of these compounds is believed to be the inhibition of GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death.

  • Herbicides: While less common than for fungicides and insecticides, the isoquinoline core has been explored for herbicidal activity. The structural diversity that can be achieved starting from this compound allows for the exploration of various herbicidal targets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a reliable method for the synthesis of the starting material, this compound, from isoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ammonia (B1221849) solution (25% aq.)

  • Crushed ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a cooling bath, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.

  • Cool the mixture to -25 °C.

  • Slowly add N-Bromosuccinimide (NBS) while maintaining the temperature between -25 °C and -22 °C.

  • Stir the reaction mixture at -22 °C for 2 hours and then at -18 °C for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Adjust the pH to 9 with a concentrated aqueous ammonia solution.

  • Extract the aqueous slurry with diethyl ether or dichloromethane.

  • Wash the combined organic fractions with 1 N NaOH and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Synthesis of a 1-Arylisoquinoline Derivative via Suzuki Coupling (Representative Example)

This protocol provides a representative example of how this compound can be used in a Suzuki coupling reaction to synthesize a 1-arylisoquinoline derivative, a class of compounds that has shown fungicidal activity.

Materials:

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-arylisoquinoline derivative.

Data Presentation

The following tables summarize the quantitative data for representative agrochemicals derived from an isoquinoline core.

Table 1: Antifungal Activity of 1-Arylisoquinoline Derivatives against Alternaria alternata [2]

CompoundR Group on Aryl MoietyEC₅₀ (mg/L)
A13 4-Cl2.375
A25 2,4-diCl2.251
Boscalid (Commercial Fungicide) -1.195

Mandatory Visualizations

G cluster_0 Synthesis of this compound cluster_1 Suzuki Coupling for Agrochemical Synthesis Isoquinoline Isoquinoline Reaction Mixture 1 Dissolution in H₂SO₄ Isoquinoline->Reaction Mixture 1 Reaction Mixture 2 Addition of NBS at low temp. Reaction Mixture 1->Reaction Mixture 2 Workup Quenching, Neutralization, Extraction Reaction Mixture 2->Workup This compound This compound Workup->this compound 5-Bromoisoquinoline_start This compound Reaction Mixture 3 Pd-catalyzed Coupling 5-Bromoisoquinoline_start->Reaction Mixture 3 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture 3 Purification Column Chromatography Reaction Mixture 3->Purification Target Agrochemical 1-Arylisoquinoline Derivative Purification->Target Agrochemical G cluster_0 Mitochondrial Respiration Fungal Cell Fungal Cell Mitochondrion Mitochondrion Fungal Cell->Mitochondrion Electron Transport Chain Electron Transport Chain ATP_Production ATP Production Electron Transport Chain->ATP_Production Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH SDH->Electron Transport Chain Fumarate Fumarate SDH->Fumarate 1-Arylisoquinoline 1-Arylisoquinoline Fungicide 1-Arylisoquinoline->SDH Inhibition Inhibition Inhibition G Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Release Postsynaptic Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Postsynaptic Neuron->Hyperpolarization GABA_Receptor GABA-gated Cl⁻ Channel GABA->GABA_Receptor Binds to Cl_ion Cl⁻ GABA_Receptor->Cl_ion Opens channel for Hyperexcitation Hyperexcitation (Paralysis and Death) GABA_Receptor->Hyperexcitation Cl_ion->Postsynaptic Neuron Influx into Isoquinoline_Insecticide Isoquinoline Insecticide Isoquinoline_Insecticide->GABA_Receptor Blocks

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Dyes from 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline (B145761) scaffold is a privileged nitrogen-containing heterocyclic structure found in numerous natural alkaloids and synthetic compounds.[1][2] Its derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Beyond pharmaceuticals, the unique electronic and photophysical properties of the isoquinoline core make it an excellent framework for the development of fluorescent dyes, organic semiconductors, and metal-chelating ligands.[1][3]

5-Bromoisoquinoline serves as a versatile and crucial starting material for the synthesis of novel fluorescent probes. The bromine atom at the C5 position provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. These reactions allow for the straightforward introduction of fluorogenic moieties and analyte-binding receptors, enabling the creation of a diverse library of fluorescent molecules with tunable properties for applications in bioimaging, sensing, and materials science.[4][5]

Application Note 1: Synthesis of 5-Alkynylisoquinoline Dyes via Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4][6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, providing a direct route to conjugate this compound with various alkyne-containing fluorophores or functional groups.[4][7] The resulting 5-alkynylisoquinoline derivatives often exhibit intrinsic fluorescence, making them suitable for use as fluorescent probes or as intermediates for more complex dye systems.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of a 5-alkynylisoquinoline derivative from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynylfluorene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[4]

  • Solvent Addition : Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio by volume to achieve a final this compound concentration of approximately 0.1 M.[4]

  • Degassing : Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.

  • Reaction : Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Workup : Upon completion, concentrate the mixture under reduced pressure to remove the solvents.[4]

  • Purification : Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 5-alkynylisoquinoline product.

  • Characterization : Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification A Combine this compound, Alkyne, Pd(PPh₃)₄, CuI in Schlenk Flask B Add Anhydrous THF & Et₃N A->B Inert Atm. C Degas with N₂/Ar B->C D Stir at RT 16-24h C->D Monitor by TLC E Solvent Evaporation D->E F Silica Gel Chromatography E->F G Characterization (NMR, MS) F->G Pure Product Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification A Combine this compound, Boronic Acid, Base in Solvent B Degas with N₂/Ar A->B C Add Pd Catalyst B->C Under N₂/Ar D Heat to Reflux 4-12h C->D Monitor by TLC E Aqueous Workup & Extraction D->E F Column Chromatography or Recrystallization E->F G Characterization F->G Pure Product Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_live Live-Cell Protocol cluster_fixed Fixed-Cell Protocol A Seed Cells on Glass-Bottom Dish B Prepare Staining Solution (1-10 µM Dye in Medium) A->B F Fix Cells with 4% PFA (15 min, RT) A->F C Incubate Cells with Dye (15-60 min, 37°C) B->C D Wash 3x with Warm PBS/Buffer C->D E Image in Fresh Medium D->E G Wash 3x with PBS F->G H Stain with Dye in PBS (20-30 min, RT) G->H I Wash 3x with PBS H->I J Mount and Image I->J

References

Application Notes and Protocols for Heck Coupling Reactions Involving 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction utilizing 5-bromoisoquinoline as a key building block. The resulting 5-alkenylisoquinolines are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the isoquinoline (B145761) scaffold. This document offers detailed experimental protocols, data on reaction conditions, and insights into the applications of these synthesized compounds.

Introduction to the Heck Coupling of this compound

The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene. In the context of this compound, this reaction allows for the introduction of a variety of alkenyl groups at the C-5 position, leading to the synthesis of a diverse library of 5-substituted isoquinoline derivatives. The nitrogen atom in the isoquinoline ring can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity.

The general transformation is depicted below:

Scheme 1: General Heck Coupling Reaction of this compound

Caption: Palladium-catalyzed Heck coupling of this compound with an alkene.

Applications in Medicinal Chemistry and Drug Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Derivatives of isoquinoline have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2]

The introduction of alkenyl substituents at the 5-position via the Heck reaction can significantly modulate the pharmacological profile of the isoquinoline core. For instance, styrylquinoline derivatives have been investigated as potential antitumor agents and EGFR kinase inhibitors.[3] The 5-alkenylisoquinolines synthesized through this methodology serve as valuable intermediates for the development of novel therapeutic agents targeting a variety of diseases.

Experimental Protocols

Below are detailed protocols for the Heck coupling of this compound with representative alkenes: an acrylate (B77674) and a styrene (B11656).

Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (10 mL) and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 5-(butyl-acryloyl)isoquinoline.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol is based on established methods for the Heck coupling of aryl halides with styrenes.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.) to a dry reaction tube.

  • Add anhydrous N,N-dimethylacetamide (5 mL).

  • Seal the tube and heat the mixture at 120 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-styrylisoquinoline.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Heck coupling reactions of aryl bromides, which can be extrapolated for this compound.

Table 1: Heck Coupling of Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMF1001695
24-BromotoluenePd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMF1001692
34-BromobenzonitrilePd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMF1001288
42-BromopyridinePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1202475

Data adapted from representative literature on Heck reactions of aryl bromides.

Table 2: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (0.5)P(o-tol)₃ (1)K₂CO₃ (2)DMAc1201891
24-BromotoluenePd(OAc)₂ (0.5)P(o-tol)₃ (1)K₂CO₃ (2)DMAc1201889
31-BromonaphthalenePd(OAc)₂ (1)PPh₃ (2)NaOAc (2)DMF1102485
42-BromopyridinePd(OAc)₂ (2)dppf (4)Cs₂CO₃ (2)Dioxane1102478

Data adapted from representative literature on Heck reactions of aryl bromides.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene\nCoordination Alkene Ar-Pd(II)-X(alkene)(L2) Ar-Pd(II)-X(alkene)(L2) Alkene\nCoordination->Ar-Pd(II)-X(alkene)(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(alkene)(L2)->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Product Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-Base+ + X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Coupling

Workflow start Start prep Reaction Setup 1. Add catalyst and ligand to dry flask under inert gas. 2. Add anhydrous solvent and stir. start->prep reactants Addition of Reactants 1. Add this compound. 2. Add alkene. 3. Add base. prep->reactants reaction Reaction Heat to specified temperature and stir for the required time. Monitor by TLC. reactants->reaction workup Workup 1. Cool to room temperature. 2. Dilute with organic solvent. 3. Wash with water and brine. reaction->workup purification Purification 1. Dry organic layer. 2. Concentrate in vacuo. 3. Purify by column chromatography. workup->purification end End Product purification->end Components This compound This compound Product Product This compound->Product Alkene Alkene Alkene->Product Palladium Catalyst Palladium Catalyst Palladium Catalyst->Product catalyzes Ligand Ligand Ligand->Palladium Catalyst stabilizes Base Base Base->Product neutralizes HBr Solvent Solvent Solvent->Product dissolves reactants

References

Application Notes and Protocols: 5-Bromoisoquinoline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromoisoquinoline as a versatile building block in material science research, particularly in the development of organic electronic materials. Detailed protocols for the synthesis of this compound and its subsequent functionalization are provided, along with expected material properties and characterization data.

Introduction: The Potential of this compound in Material Science

This compound is a heterocyclic aromatic compound that serves as a valuable precursor in the synthesis of a variety of functional organic materials. The isoquinoline (B145761) core is a key structural motif in many biologically active compounds and is also a promising component for materials with interesting photophysical and electronic properties. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of different functional groups and the construction of complex molecular architectures.

The primary application of this compound in material science lies in its use as a building block for:

  • Organic Light-Emitting Diodes (OLEDs): The isoquinoline moiety can be incorporated into fluorescent and phosphorescent emitters, as well as host and charge-transport materials. By tuning the electronic properties through substitution at the 5-position, the emission color and efficiency of OLED devices can be controlled.

  • Organic Solar Cells (OSCs): As a component of conjugated polymers and small molecules, the electron-deficient nature of the isoquinoline ring can be utilized to create donor-acceptor systems that are crucial for efficient charge separation in OSCs.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the isoquinoline core can facilitate π-π stacking, which is beneficial for charge transport in the solid state, a key requirement for high-performance OFETs.

  • Sensors: The nitrogen atom in the isoquinoline ring can act as a binding site for analytes, and changes in the photophysical properties upon binding can be used for sensing applications.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its use in material science research. The following protocol is based on the electrophilic bromination of isoquinoline.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Crushed Ice

  • 25% Aqueous Ammonia

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the stirred acid, ensuring the temperature does not exceed 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature between -26°C and -22°C.

  • Stir the reaction mixture vigorously at -22°C for 2 hours, and then at -18°C for an additional 3 hours.

  • Pour the reaction mixture onto crushed ice in a separate large flask.

  • Neutralize the mixture to a pH of 9 by the slow addition of 25% aqueous ammonia, while keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether.

  • Separate the organic layer and wash it sequentially with 1M NaOH and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a white solid.[1]

Functionalization of this compound for Material Synthesis

The bromine atom on this compound allows for its use in various cross-coupling reactions to build more complex molecules for material science applications. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane (B91453) and water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylisoquinoline.

Characterization and Properties of 5-Isoquinoline-Based Materials

The properties of materials derived from this compound are highly dependent on the nature of the substituents introduced at the 5-position. The following table summarizes the expected photophysical and electrochemical properties of a model 5-arylisoquinoline derivative, which are crucial for applications in organic electronics.

PropertyRepresentative ValueSignificance in Material Science
Absorption Maximum (λabs) 300 - 400 nmDetermines the range of light absorption, important for solar cells and photodetectors.
Emission Maximum (λem) 400 - 600 nmDictates the color of light emitted in OLEDs.
Quantum Yield (Φ) 0.1 - 0.8Measures the efficiency of the light emission process in fluorescent materials.
HOMO Level -5.0 to -6.0 eVHighest Occupied Molecular Orbital energy level, influences charge injection and transport.
LUMO Level -2.0 to -3.0 eVLowest Unoccupied Molecular Orbital energy level, crucial for electron transport and determining the material's band gap.
Electrochemical Band Gap 2.0 - 3.0 eVThe energy difference between HOMO and LUMO, a key parameter for electronic and optical properties.

Note: The values presented are representative and can vary significantly based on the specific molecular structure and measurement conditions.

Diagrams

Synthesis Workflow

Synthesis_Workflow Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Five_Bromo This compound Bromination->Five_Bromo Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Five_Bromo->Suzuki Functional_Material Functional Material (e.g., 5-Arylisoquinoline) Suzuki->Functional_Material Application Material Application (OLEDs, OSCs, etc.) Functional_Material->Application

Caption: Synthetic pathway from isoquinoline to functional materials using this compound as a key intermediate.

Structure-Property Relationship

Structure_Property cluster_structure Molecular Structure cluster_properties Material Properties Isoquinoline_Core Isoquinoline Core Optical Optical Properties (Absorption, Emission) Isoquinoline_Core->Optical Electronic Electronic Properties (HOMO/LUMO, Band Gap) Isoquinoline_Core->Electronic Substituent Substituent at 5-position (Aryl, Heteroaryl, etc.) Substituent->Optical Substituent->Electronic Conjugation π-Conjugation Length Conjugation->Optical Conjugation->Electronic Device Device Performance (Efficiency, Stability) Optical->Device Electronic->Device

Caption: Relationship between molecular structure of 5-substituted isoquinolines and their material properties.

References

Application Notes and Protocols for Developing Organic Semiconductors Based on Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Extensive research did not yield specific examples of 5-Bromoisoquinoline being utilized as the active semiconducting layer in organic field-effect transistors (OFETs) with reported performance data. Therefore, these application notes and protocols are based on a representative class of nitrogen-containing heterocyclic organic semiconductors to provide a relevant and detailed guide for the development of novel organic semiconducting materials. The principles and methodologies described herein are directly applicable to the investigation of this compound derivatives for similar purposes.

Introduction to Nitrogen-Containing Heterocycles in Organic Semiconductors

Nitrogen-containing heterocyclic compounds are a promising class of materials for organic electronics. The incorporation of nitrogen atoms into a conjugated backbone can significantly influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is crucial for achieving efficient charge injection and transport in organic field-effect transistors (OFETs).

While this compound is a known synthetic intermediate in pharmaceutical chemistry, its potential in organic electronics is an area ripe for exploration. The bromine atom offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially interesting semiconducting properties. The isoquinoline (B145761) core itself, as a nitrogen-containing heterocycle, can impart desirable electronic characteristics.

This document provides a general framework for the synthesis, device fabrication, and characterization of organic semiconductors based on N-heterocyclic scaffolds, which can be adapted for the investigation of novel this compound derivatives.

Synthesis of N-Heterocyclic Semiconductor Derivatives

The synthesis of novel organic semiconductors is the first critical step. For derivatives of this compound, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions are powerful tools to introduce various aromatic or acetylenic moieties at the 5-position. These reactions can extend the π-conjugation of the molecule, a key factor for enabling charge transport.

General Synthetic Protocol: Suzuki Coupling of this compound

This protocol outlines a general procedure for the synthesis of a 5-arylisoquinoline derivative.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylisoquinoline derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of Organic Thin-Film Transistors (OTFTs)

The performance of an organic semiconductor is evaluated by fabricating and testing an OFET device. A common device architecture is the bottom-gate, top-contact configuration.

Protocol for OTFT Fabrication:

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)

  • Synthesized organic semiconductor

  • High-purity organic solvent (e.g., chloroform, toluene, or chlorobenzene)

  • Octadecyltrichlorosilane (B89594) (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonciate the substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Dielectric Surface Modification:

    • Prepare a dilute solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexane.

    • Immerse the cleaned substrate in the OTS solution for 30-60 minutes to form a self-assembled monolayer (SAM). This treatment makes the surface hydrophobic, which can improve the molecular ordering of the organic semiconductor.

    • Rinse the substrate with the solvent and anneal at 120 °C for 20 minutes.

  • Deposition of the Organic Semiconductor:

    • Dissolve the synthesized organic semiconductor in a high-purity organic solvent at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit a thin film of the semiconductor onto the treated substrate using a solution-based technique like spin-coating or drop-casting.

    • Alternatively, for materials with sufficient thermal stability, thermal evaporation under high vacuum can be used to deposit the film.

    • Anneal the semiconductor film at a specific temperature to improve crystallinity and film morphology. The optimal annealing temperature needs to be determined experimentally.

  • Deposition of Source and Drain Electrodes:

    • Place a shadow mask with the desired channel length and width onto the semiconductor film.

    • Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask via thermal evaporation to define the source and drain electrodes.

Characterization of OTFTs

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.

Key Performance Metrics:

  • Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes or electrons) move through the semiconductor. It is a critical parameter for device speed.

  • On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is essential for digital logic applications.

  • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.

Data Presentation:

The performance of different organic semiconductors can be compared by summarizing their key electrical characteristics in a table.

Semiconductor DerivativeDeposition MethodAnnealing Temp. (°C)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
Example N-Heterocycle 1 Spin-coating1500.1 - 0.5-> 10⁵
Example N-Heterocycle 2 Drop-casting120-0.01 - 0.05> 10⁴
This compound Derivative A (To be determined)(To be determined)(To be measured)(To be measured)(To be measured)
This compound Derivative B (To be determined)(To be determined)(To be measured)(To be measured)(To be measured)

Visualizations

Experimental Workflow for OTFT Fabrication and Characterization

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Sonication) o2_plasma Oxygen Plasma Treatment sub_clean->o2_plasma ots_sam OTS Surface Modification o2_plasma->ots_sam sem_dep Semiconductor Deposition (e.g., Spin-coating) ots_sam->sem_dep Prepared Substrate anneal Thermal Annealing sem_dep->anneal elec_dep Electrode Deposition (Thermal Evaporation) anneal->elec_dep elec_meas Electrical Measurement (Semiconductor Analyzer) elec_dep->elec_meas Fabricated OTFT data_analysis Data Analysis (Mobility, On/Off Ratio) elec_meas->data_analysis G cluster_material Material Properties cluster_film Thin Film Properties cluster_device Device Performance mol_structure Molecular Structure (e.g., this compound derivative) pi_conj π-Conjugation mol_structure->pi_conj energy_levels HOMO/LUMO Energy Levels mol_structure->energy_levels solubility Solubility mol_structure->solubility mobility Charge Carrier Mobility (μ) pi_conj->mobility energy_levels->mobility morphology Film Morphology solubility->morphology pi_stacking π-π Stacking morphology->pi_stacking crystallinity Crystallinity crystallinity->pi_stacking pi_stacking->mobility on_off On/Off Ratio mobility->on_off vth Threshold Voltage (Vth)

Synthesis and Evaluation of Bioactive Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive quinoline (B57606) derivatives. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These notes are intended to be a comprehensive resource, offering step-by-step synthetic procedures, protocols for biological assays, and insights into the mechanisms of action of these potent molecules.

I. Synthesis of Bioactive Quinoline Derivatives

The construction of the quinoline core can be achieved through various established synthetic methodologies. The choice of method is often dictated by the desired substitution pattern on the quinoline ring. Here, we detail two widely used methods: the Friedländer Annulation for the synthesis of anticancer 2,4-disubstituted quinolines and a Doebner-von Miller reaction for the preparation of antimicrobial 2-phenylquinoline-4-carboxamides.

Experimental Workflow for Quinoline Synthesis

The general workflow for the synthesis of bioactive quinoline derivatives involves the initial formation of the core quinoline structure, followed by functionalization to introduce desired pharmacophores.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Reactants Reaction Quinoline Core Synthesis (e.g., Friedländer, Doebner) Reactants->Reaction Step 1 Intermediate Substituted Quinoline Reaction->Intermediate Step 2 Functionalization Functionalization Intermediate->Functionalization Step 3 (Optional) Final_Product Bioactive Quinoline Derivative Functionalization->Final_Product Step 4 Purification Column Chromatography/ Recrystallization Final_Product->Purification Characterization NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: General workflow for the synthesis and purification of bioactive quinoline derivatives.

Protocol 1: Synthesis of Anticancer 2,4-Disubstituted Quinolines via Friedländer Annulation

The Friedländer annulation is a straightforward and efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol describes a solvent-free synthesis using a zeolite catalyst.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), the desired acetophenone (1.2 mmol), and Hβ zeolite (10 mol%).

  • Heat the reaction mixture at 120°C under solvent-free conditions for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add ethyl acetate (20 mL).

  • Filter the mixture to remove the catalyst and wash the solid residue with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2,4-disubstituted quinoline.

Protocol 2: Synthesis of Antimicrobial 2-Phenylquinoline-4-carboxamides

This protocol outlines a multi-step synthesis starting with a Doebner reaction to form the quinoline core, followed by conversion to a carboxamide.[1]

Materials:

Procedure: Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid

  • In a 100 mL round-bottom flask, dissolve aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in 20 mL of ethanol.[1]

  • Reflux the mixture for 3 hours.[1]

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain 2-phenylquinoline-4-carboxylic acid.

Step 2: Synthesis of 2-Phenylquinoline-4-carbonyl chloride

  • In a dry flask, suspend 2-phenylquinoline-4-carboxylic acid (0.01 mol) in 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours until a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylquinoline-4-carbonyl chloride. Use this intermediate directly in the next step.

Step 3: Synthesis of 2-Phenylquinoline-4-carboxamides

  • Dissolve the crude 2-phenylquinoline-4-carbonyl chloride (0.01 mol) in 15 mL of dry DMF.

  • In a separate flask, dissolve the desired substituted aromatic amine (0.01 mol) in 10 mL of dry DMF with triethylamine (B128534) (0.012 mol).

  • Add the amine solution dropwise to the acid chloride solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final 2-phenylquinoline-4-carboxamide.

II. Biological Evaluation of Bioactive Quinoline Derivatives

Following synthesis and purification, the biological activity of the quinoline derivatives is assessed using a variety of in vitro assays.

Experimental Workflow for Biological Evaluation

A typical workflow for evaluating the biological activity of newly synthesized compounds involves initial screening for a specific activity, followed by quantitative determination of potency and investigation of the mechanism of action.

G cluster_evaluation Biological Evaluation Primary_Screening Primary Screening Assay (e.g., Cytotoxicity, Antimicrobial) Dose_Response Dose-Response Assay (e.g., IC50, MIC determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Dose_Response->Mechanism_of_Action Data_Analysis Data Analysis and Structure-Activity Relationship Mechanism_of_Action->Data_Analysis G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Quinoline Quinoline Inhibitor Quinoline->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis G Quinoline 2,4-Disubstituted Quinoline Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinoline->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Metal-Halogen Exchange Processes involving 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical and materials science.[1][2][3] Its versatile reactivity, primarily through metal-halogen exchange, allows for the introduction of various functional groups at the 5-position of the isoquinoline (B145761) core, a privileged scaffold in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the most common metal-halogen exchange reactions involving this compound, including lithium-halogen exchange and magnesium-halogen exchange (Grignard and "Turbo-Grignard" reactions).

Applications in Drug Discovery and Organic Synthesis

The 5-substituted isoquinoline moiety is a key structural feature in numerous biologically active compounds. Metal-halogen exchange of this compound opens a gateway to a diverse range of derivatives with potential therapeutic applications, including but not limited to anticancer, antihypertensive, and antiretroviral agents.[1] The organometallic intermediates generated from these reactions can be trapped with a variety of electrophiles to furnish alcohols, aldehydes, carboxylic acids, boronic acids, and other functionalized isoquinolines. These products serve as crucial intermediates in the synthesis of complex natural products and novel drug candidates.[2] For instance, the resulting isoquinoline-5-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Key Metal-Halogen Exchange Methodologies

There are three primary methodologies for the metal-halogen exchange of this compound:

  • Lithium-Halogen Exchange: This is a rapid and widely used method, typically employing an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. The resulting 5-isoquinolyllithium is a potent nucleophile that reacts readily with a wide range of electrophiles.

  • Magnesium-Halogen Exchange (Grignard Reaction): This classic method involves the reaction of this compound with magnesium metal to form the corresponding Grignard reagent, 5-isoquinolylmagnesium bromide. This organometallic species is a strong nucleophile and base.

  • "Turbo-Grignard" Halogen-Magnesium Exchange: The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often termed a "Turbo-Grignard" reagent, offers a more efficient and functional group tolerant method for the bromine-magnesium exchange.[4][5][6] This approach often proceeds under milder conditions and provides access to highly functionalized Grignard reagents.[4][5][6]

Experimental Protocols

Protocol 1: Lithium-Halogen Exchange and Subsequent Electrophilic Quench

This protocol details the generation of 5-isoquinolyllithium and its subsequent reaction with an electrophile, using a benzaldehyde (B42025) derivative as an example.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • tert-Butyllithium (t-BuLi) solution in pentane

  • 3,4-Dibromobenzaldehyde (or other desired electrophile)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous Et₂O or THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of t-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the organolithium species. Stir the mixture at this temperature for 30-60 minutes.

  • Electrophilic Quench: In a separate flask, dissolve the electrophile (e.g., 3,4-dibromobenzaldehyde, 1.2 eq) in anhydrous THF. Slowly add this solution to the 5-isoquinolyllithium solution at -78 °C.

  • Warming and Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol describes the formation of 5-isoquinolylmagnesium bromide and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Desired electrophile (e.g., ketone, aldehyde, CO₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous Et₂O or THF from the dropping funnel. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the Grignard reaction. Gentle heating may be required.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (1.0 eq) in anhydrous Et₂O or THF dropwise.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl.

  • Extraction, Drying, and Purification: Follow steps 6-8 from Protocol 1.

Protocol 3: "Turbo-Grignard" Mediated Halogen-Magnesium Exchange

This protocol outlines the use of i-PrMgCl·LiCl for the bromine-magnesium exchange of this compound.

Materials:

  • This compound

  • iso-Propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Desired electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Halogen-Magnesium Exchange: Cool the solution to the desired temperature (typically between -15 °C and room temperature).[4] Add the i-PrMgCl·LiCl solution (1.1 eq) dropwise. Stir the mixture for 1-3 hours.

  • Electrophilic Addition: Cool the reaction mixture if necessary and add the electrophile (1.2 eq) dropwise.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation

Table 1: Summary of Metal-Halogen Exchange Reactions of this compound and Subsequent Electrophilic Quench

EntryMethodOrganometallic ReagentElectrophileProductYield (%)Reference
1Lithium-Halogen Exchanget-BuLi3,4-Dibromobenzaldehyde(3,4-Dibromophenyl)(isoquinolin-5-yl)methanol21[1]
2Lithium-Halogen Exchangen-BuLiDMFIsoquinoline-5-carbaldehyde~50-70 (typical)General knowledge
3Lithium-Halogen Exchangen-BuLiTriisopropyl borateIsoquinoline-5-boronic acidNot specifiedGeneral knowledge
4Grignard ReactionMgCO₂Isoquinoline-5-carboxylic acidNot specifiedGeneral knowledge
5Turbo-Grignardi-PrMgCl·LiClGeneral Electrophiles5-Substituted IsoquinolinesGenerally Good to Excellent[4][5][6]

Note: Yields can vary significantly based on reaction conditions and the specific electrophile used. The yields for entries 2-5 are representative expectations based on general organometallic reactivity.

Visualizations

Experimental Workflows

experimental_workflow_lithiation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification This compound This compound Dissolve Dissolve this compound in Anhydrous Solvent This compound->Dissolve t-BuLi t-BuLi Lithiation Add t-BuLi dropwise (Formation of 5-Isoquinolyllithium) t-BuLi->Lithiation Electrophile Electrophile Electrophilic_Quench Add Electrophile at -78 °C Electrophile->Electrophilic_Quench Cool Cool to -78 °C Dissolve->Cool Cool->Lithiation Lithiation->Electrophilic_Quench Warm_Quench Warm to RT & Quench with aq. NH4Cl Electrophilic_Quench->Warm_Quench Extraction Extraction with Organic Solvent Warm_Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product 5-Substituted Isoquinoline Purification->Final_Product

Caption: Workflow for Lithium-Halogen Exchange of this compound.

experimental_workflow_grignard cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification This compound This compound Initiation Initiate reaction of This compound and Mg This compound->Initiation Mg_turnings Mg Turnings Mg_turnings->Initiation Electrophile Electrophile Reaction_Electrophile React with Electrophile Electrophile->Reaction_Electrophile Formation Formation of 5-Isoquinolylmagnesium bromide Initiation->Formation Formation->Reaction_Electrophile Quench Quench with aq. NH4Cl / HCl Reaction_Electrophile->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product 5-Substituted Isoquinoline Purification->Final_Product

Caption: Workflow for Grignard Reaction of this compound.

Reaction Mechanisms

reaction_mechanism_lithiation Start This compound Intermediate 5-Isoquinolyllithium Start->Intermediate Lithium-Halogen Exchange Reagent + R-Li (e.g., n-BuLi, t-BuLi) Product 5-Substituted Isoquinoline Intermediate->Product Nucleophilic Attack Electrophile + E⁺ (Electrophile)

Caption: General Mechanism of Lithium-Halogen Exchange.

reaction_mechanism_grignard Start This compound Intermediate 5-Isoquinolylmagnesium bromide Start->Intermediate Oxidative Insertion Reagent + Mg⁰ Product 5-Substituted Isoquinoline Intermediate->Product Nucleophilic Addition Electrophile + E⁺ (Electrophile)

Caption: General Mechanism of Grignard Reagent Formation and Reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-bromoisoquinoline and its key derivatives. This versatile building block is a crucial intermediate in the development of novel therapeutics, particularly in the field of neuroscience and oncology.[1][2][3][4]

Introduction

This compound is a pivotal heterocyclic compound utilized in the synthesis of a wide array of biologically active molecules.[1][5] Its strategic importance lies in the ability of the bromine atom at the 5-position to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.[6][7][8][9] This allows for the construction of complex molecular architectures found in numerous pharmaceutical agents.[1][2][10]

This document outlines a robust and scalable one-pot synthesis of 5-bromo-8-nitroisoquinoline (B189721), a key derivative that provides further handles for chemical modification.[6][11]

Synthetic Overview

The large-scale synthesis of this compound derivatives typically commences with the electrophilic bromination of isoquinoline (B145761). Careful control of reaction conditions, particularly temperature, is paramount to ensure the selective formation of the desired 5-bromo isomer over the 8-bromo counterpart, which is challenging to separate.[6][11] A subsequent in-situ nitration can be performed to yield 5-bromo-8-nitroisoquinoline, a valuable intermediate for further diversification.[6][10]

Synthesis_Overview Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Five_Bromoisoquinoline This compound Bromination->Five_Bromoisoquinoline Nitration Nitration (KNO₃, H₂SO₄) Five_Bromoisoquinoline->Nitration Five_Bromo_Eight_Nitro 5-Bromo-8-nitroisoquinoline Nitration->Five_Bromo_Eight_Nitro Derivatives Further Derivatives (e.g., Suzuki, Buchwald-Hartwig) Five_Bromo_Eight_Nitro->Derivatives

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline.

ParameterValueReference
Starting MaterialIsoquinoline[6][10]
Key ReagentsN-Bromosuccinimide (NBS), Concentrated Sulfuric Acid, Potassium Nitrate (B79036)[6][11]
ScaleGrams to Kilograms[6][10]
Reaction Temperature (Bromination)-26°C to -18°C[11]
Reaction Temperature (Nitration)Below -15°C[11]
Yield (5-bromo-8-nitroisoquinoline)47-51%[11]
Purity (after recrystallization)>99%[6]
Melting Point137.5-141°C[11]

Experimental Protocols

Protocol 1: Large-Scale One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses and is suitable for scaling from grams to kilograms.[6][11]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate

  • Crushed Ice

  • 25% Aqueous Ammonia (B1221849)

  • Dichloromethane

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Dry ice-acetone bath

  • Mechanical stirrer

  • Large reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid in an ice-water bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[6]

  • Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions while vigorously stirring. Maintain the internal temperature between -22°C and -26°C.[6][11] Stir the resulting suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[6][11]

  • Nitration: To the same reaction mixture, add potassium nitrate in portions, ensuring the temperature does not exceed -15°C.[11]

  • Workup: Pour the reaction mixture onto a large amount of crushed ice.[6] Carefully neutralize the mixture by adding 25% aqueous ammonia while keeping the temperature below 25°C.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure 5-bromo-8-nitroisoquinoline as light yellow needles.[6]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool H₂SO₄ B Add Isoquinoline (<30°C) A->B C Cool to -25°C B->C D Add NBS (-26 to -22°C) C->D E Stir at -22°C (2h) then -18°C (3h) D->E F Add KNO₃ (<-15°C) E->F G Pour onto ice F->G H Neutralize with NH₄OH G->H I Extract with CH₂Cl₂ H->I J Wash, Dry, Concentrate I->J K Recrystallize J->K

Caption: Experimental workflow for the one-pot synthesis.

Derivatization Reactions

This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][12][13]

Suzuki_Coupling This compound This compound Catalyst Pd Catalyst, Base This compound->Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Product 5-Arylisoquinoline Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[7][14]

Buchwald_Hartwig This compound This compound Catalyst Pd Catalyst, Base, Ligand This compound->Catalyst Amine R¹R²NH Amine->Catalyst Product 5-(Amino)isoquinoline Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Development

This compound derivatives are key intermediates in the synthesis of various pharmaceutical compounds.[1][10] For example, they are used in the synthesis of AMPA receptor antagonists, which are being investigated for the treatment of neurological disorders.[1] The isoquinoline scaffold itself is present in a wide range of medicinally active compounds with activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference
Low Yield Incomplete reaction; Impure reagents.Ensure complete dissolution of starting materials; Use recrystallized NBS; Verify reaction times and temperatures.[11]
Formation of 8-bromoisoquinoline (B29762) isomer Reaction temperature too high during bromination.Strictly maintain the temperature between -26°C and -18°C.[11]
Formation of 5,8-dibromoisoquinoline Excess NBS used.Use a maximum of 1.1 equivalents of NBS for the synthesis of this compound and 1.3 equivalents for the one-pot synthesis of the nitro derivative.[6][11]
Catalyst decomposition in coupling reactions Presence of oxygen or impurities.Ensure all reagents and solvents are anhydrous and degassed; Maintain a strict inert atmosphere.[15]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing 8-Bromoisoquinoline Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the 8-bromoisoquinoline (B29762) isomer during the synthesis of substituted isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of isoquinoline (B145761) bromination?

A1: The regioselectivity of electrophilic substitution on the isoquinoline ring, such as bromination, is primarily dictated by the electronic properties of the bicyclic system. The benzene (B151609) ring is more electron-rich than the pyridine (B92270) ring, making it the preferred site for electrophilic attack. Positions C5 and C8 are the most favored for substitution due to the greater stability of the resulting cationic intermediates.[1][2] Key factors that influence the ratio of 5-bromo to 8-bromo isomers include reaction temperature, the choice of brominating agent, and the acid catalyst or solvent used.[3][4]

Q2: Why is it challenging to separate 5-bromoisoquinoline and 8-bromoisoquinoline isomers?

A2: The separation of 5- and 8-bromoisoquinoline isomers is difficult due to their very similar chemical structures and physicochemical properties.[5] These isomers have the same molecular weight and similar polarities, which leads to comparable retention times in chromatography and similar solubilities, making separation by techniques like fractional crystallization challenging.

Q3: Are there any synthesis routes that inherently avoid the formation of bromoisoquinoline isomers?

A3: Yes, employing a synthesis strategy that introduces the bromo-substituent before the formation of the isoquinoline ring can provide better regiochemical control. For instance, the Pomeranz-Fritsch reaction using a pre-brominated benzaldehyde (B42025) derivative can, in principle, lead to a single bromoisoquinoline isomer.[6][7][8] However, the feasibility of this approach depends on the availability and stability of the substituted starting materials.

Troubleshooting Guide: Excessive Formation of 8-Bromoisoquinoline

This guide provides a systematic approach to troubleshoot and minimize the formation of the unwanted 8-bromoisoquinoline isomer during direct bromination of isoquinoline.

Problem: Analysis of the crude reaction mixture shows a significant percentage of the 8-bromoisoquinoline isomer.

Below is a workflow to diagnose and address this issue.

G cluster_0 start High 8-Bromoisoquinoline Content Detected q1 Was the reaction temperature strictly controlled and kept low? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What brominating agent was used? a1_yes->q2 sol1 Implement precise temperature control. Maintain temperature at or below -15°C. a1_no->sol1 sol1->q2 a2_nbs NBS q2->a2_nbs NBS a2_other Other (e.g., Br2) q2->a2_other Other q3 Was concentrated sulfuric acid used as the solvent? a2_nbs->q3 sol2 Switch to N-Bromosuccinimide (NBS) as it can offer better selectivity. a2_other->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is purification of the isomeric mixture an option? a3_yes->q4 sol3 Utilize concentrated sulfuric acid as the solvent to enhance selectivity for the C5 position. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No, must minimize in-situ sol4 Employ fractional crystallization or preparative chromatography. See Purification Protocols. a4_yes->sol4 end Optimized for minimal 8-bromo isomer a4_no->end sol4->end G cluster_1 start Goal: Minimize 8-Bromoisoquinoline synthesis_strategy Select Synthesis Strategy start->synthesis_strategy direct_bromination Direct Bromination of Isoquinoline synthesis_strategy->direct_bromination pomeranz_fritsch Pomeranz-Fritsch with Substituted Aldehyde synthesis_strategy->pomeranz_fritsch reaction_optimization Optimize Reaction Conditions direct_bromination->reaction_optimization final_product High Purity this compound pomeranz_fritsch->final_product Direct route low_temp Low Temperature (-25°C to -15°C) reaction_optimization->low_temp Control select_reagent Use NBS in H₂SO₄ reaction_optimization->select_reagent Select purification Purification of Isomers fractional_crystallization Fractional Crystallization purification->fractional_crystallization Option 1 chromatography Preparative Chromatography purification->chromatography Option 2 low_temp->purification select_reagent->purification fractional_crystallization->final_product chromatography->final_product

References

Technical Support Center: Optimizing Temperature Control in Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of isoquinoline (B145761). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Careful temperature control is paramount for achieving high yields and regioselectivity in this reaction. This guide will address common issues and provide detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in the bromination of isoquinoline?

A1: Precise temperature control is the most critical factor.[1][2][3] The electrophilic bromination of isoquinoline can lead to a mixture of isomers, primarily 5-bromoisoquinoline and 8-bromoisoquinoline (B29762). Lowering the reaction temperature significantly favors the formation of the desired 5-bromo isomer while suppressing the formation of the 8-bromo isomer, which is often difficult to separate.[1]

Q2: Why is the formation of 8-bromoisoquinoline undesirable, and how can it be minimized?

A2: The 8-bromoisoquinoline is a common byproduct that is difficult to remove from the desired this compound product.[1] Its formation can be minimized by maintaining a strict, low-temperature profile during the addition of the brominating agent and throughout the reaction.[1]

Q3: What are the typical reaction conditions for selective mono-bromination of isoquinoline?

A3: A common and effective method involves using N-Bromosuccinimide (NBS) as the brominating agent in a strong acid, such as concentrated sulfuric acid.[2][3] The reaction is typically conducted at very low temperatures, often between -26°C and -18°C, to ensure high selectivity for the 5-position.[1]

Q4: What are the common side reactions in isoquinoline bromination besides the formation of the 8-bromo isomer?

A4: Over-bromination is a common side reaction, leading to the formation of di-brominated products like 5,8-dibromoisoquinoline.[3][4] The formation of these byproducts is often a result of using an excess of the brominating agent or running the reaction at a higher temperature.[5][6]

Q5: Can other brominating agents be used besides NBS?

A5: Yes, other brominating agents can be used. For instance, N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has been shown to regioselectively produce this compound.[2][3] Molecular bromine (Br₂) can also be used, but it may be less selective and require more stringent temperature control.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Inadequate temperature control: The reaction temperature may have been too high, leading to side reactions.[1][5] - Insufficient cooling: Poor heat dissipation during the exothermic addition of the brominating agent.- Maintain strict temperature control: Use a cooling bath (e.g., dry ice/acetone) to keep the internal temperature within the optimal range (e.g., -26°C to -18°C).[1] - Slow addition of reagents: Add the brominating agent portion-wise or via a dropping funnel to manage the exotherm.[1]
Poor regioselectivity (significant amount of 8-bromoisoquinoline) - Elevated reaction temperature: Higher temperatures favor the formation of the thermodynamically more stable 8-bromo isomer.[1] - Incorrect acid concentration: The nature and concentration of the acid can influence regioselectivity.- Lower the reaction temperature: Conduct the reaction at the lower end of the recommended temperature range.[1] - Use a strong acid solvent: Concentrated sulfuric acid is known to promote the formation of the 5-bromo isomer.[2][3]
Formation of di-brominated byproducts - Excess brominating agent: Using a significant excess of NBS or another brominating agent.[5][6] - High reaction temperature: Elevated temperatures can increase the rate of the second bromination.[5]- Control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1] - Maintain low temperature: Ensure the reaction temperature does not rise above the optimal range.
Reaction does not go to completion - Insufficient reaction time: The reaction may not have been stirred long enough at the low temperature. - Decomposition of reagents: The brominating agent may have decomposed.- Increase reaction time: Allow the reaction to stir for the recommended duration at the specified temperatures.[1] - Use fresh reagents: Ensure the brominating agent (e.g., NBS) is of high purity.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Isoquinoline to this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Dry ice

  • Acetone

  • Crushed ice

  • Aqueous ammonia (B1221849) (25%)

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, slowly add isoquinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • To the vigorously stirred solution, add N-bromosuccinimide (1.1 equivalents) in portions, making sure the internal temperature is maintained between -26°C and -22°C.

  • Stir the suspension efficiently for 2 hours at -22°C ± 1°C.

  • Allow the temperature to rise to and stir for an additional 3 hours at -18°C ± 1°C.

  • Pour the homogeneous reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Bromination_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Isoquinoline Isoquinoline Temp Temperature NBS NBS / H₂SO₄ Product_5_Bromo This compound (Kinetic Product) Temp->Product_5_Bromo Low Temp (-26 to -18°C) Product_8_Bromo 8-Bromoisoquinoline (Thermodynamic Product) Temp->Product_8_Bromo High Temp Di_Bromo Di-brominated Products Temp->Di_Bromo High Temp / Excess NBS Troubleshooting_Workflow Start Start: Unsatisfactory Bromination Result Check_Purity Check Purity of Starting Materials Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Poor_Selectivity Poor Regioselectivity? Low_Yield->Poor_Selectivity No Optimize_Temp Optimize Temperature Control: - Ensure stable low temp - Slow reagent addition Low_Yield->Optimize_Temp Yes Di_Bromination Di-bromination? Poor_Selectivity->Di_Bromination No Poor_Selectivity->Optimize_Temp Yes Verify_Stoichiometry Verify Stoichiometry: - Use 1.1 eq. of NBS Di_Bromination->Verify_Stoichiometry Yes End End: Optimized Reaction Di_Bromination->End No Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Verify_Stoichiometry->Optimize_Temp Increase_Time->End Purify_Reagents->Start

References

Technical Support Center: Purification of Crude 5-Bromoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 5-Bromoisoquinoline via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to assist you in achieving high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the synthetic route, typically the bromination of isoquinoline (B145761). Potential impurities include:

  • Unreacted Isoquinoline: The starting material may not have fully reacted.

  • Isomeric Byproducts: The bromination of isoquinoline can lead to the formation of isomeric bromoisoquinolines, with 8-Bromoisoquinoline being a notable, and often difficult to separate, byproduct.[1]

  • Over-brominated Products: The reaction can sometimes proceed further to yield di- or poly-brominated isoquinolines, such as 5,8-dibromoisoquinoline.[1]

  • Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide) and the acid catalyst (e.g., sulfuric acid) may be present.

Q2: My crude this compound has a brownish or off-white color. What is the cause?

A2: The pure form of this compound is typically a white to light yellow crystalline solid. A darker color, such as brown or off-white, usually indicates the presence of impurities. These can be residual reagents from the synthesis or small amounts of polymeric byproducts. Decolorizing charcoal can sometimes be used during the recrystallization process to remove colored impurities.

Q3: Is a single-solvent or a mixed-solvent system better for recrystallizing this compound?

A3: The choice between a single-solvent and a mixed-solvent system depends on the solubility profile of your crude this compound. A single solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal. However, if such a solvent cannot be readily found, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be very effective. For this compound, both single solvent (e.g., heptane) and mixed-solvent (e.g., heptane/toluene) systems have been successfully used.

Q4: How can I improve the yield and quality of my recrystallized this compound?

A4: To enhance crystal quality, it is crucial to allow the saturated solution to cool slowly and without disturbance. Rapid cooling can lead to the formation of smaller, less pure crystals that trap impurities. To maximize the yield, after the solution has slowly cooled to room temperature, it can be placed in an ice bath to further decrease the solubility of the this compound. However, be cautious not to cool for an extended period, as this might also cause some impurities to precipitate.

Troubleshooting Recrystallization

Problem Possible Cause(s) Solution(s)
Crude this compound does not dissolve in the hot solvent. The solvent is not appropriate for this compound. The amount of solvent is insufficient.Select a more suitable solvent by consulting the solubility data table. Gradually add more hot solvent until the solid dissolves.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The concentration of this compound is too low.Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal of pure this compound. Reduce the volume of the solvent by evaporation and allow it to cool again. Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. The solubility of the compound in the chosen solvent is too high, even at low temperatures. The rate of cooling is too rapid. The melting point of the impurities is lowered by the solvent.Reheat the solution to dissolve the oil. Add a small amount of a "poor" solvent (in which this compound is less soluble) until the solution becomes slightly turbid, then reheat until clear and cool slowly. Ensure a very slow cooling rate by insulating the flask.
The recrystallized crystals are still colored. Colored impurities are co-crystallizing with the product. The decolorizing charcoal was not effective.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution to avoid bumping. A second recrystallization may be necessary.
Low recovery of purified this compound. Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus (funnel and filter paper) to prevent cooling. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Solubility of this compound in Common Organic Solvents
SolventChemical FormulaBoiling Point (°C)Qualitative Solubility (at Room Temperature)Qualitative Solubility (at Boiling Point)
HeptaneC₇H₁₆98Sparingly solubleSoluble
TolueneC₇H₈111SolubleVery Soluble
EthanolC₂H₅OH78SolubleVery Soluble
MethanolCH₃OH65Soluble[2]Very Soluble
Ethyl AcetateC₄H₈O₂77Soluble[2]Very Soluble
DichloromethaneCH₂Cl₂40Soluble[2]Very Soluble
ChloroformCHCl₃61Soluble[2]Very Soluble

Note: This table is compiled from qualitative data and observations from various sources. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general methodology that can be adapted for various solvents.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a small amount of a different potential solvent to each tube.

  • Observe the solubility at room temperature. A suitable solvent should show low solubility.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent.

  • Heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Gravity Filtration:

  • To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.

  • For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (83-87 °C).

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude this compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? check_purity Check Purity and Yield crystals_form->check_purity Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and Add More 'Good' Solvent - Add 'Poor' Solvent - Cool Slower oiling_out->troubleshoot_oiling Yes end End check_purity->end troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: A workflow diagram for troubleshooting common issues during the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Recrystallization Solvent test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility test_hot_solubility Test Solubility in Hot Solvent test_rt_solubility->test_hot_solubility Sparingly Soluble unsuitable_solvent Unsuitable Solvent test_rt_solubility->unsuitable_solvent Very Soluble cool_solution Cool Solution test_hot_solubility->cool_solution Soluble test_hot_solubility->unsuitable_solvent Insoluble check_crystals Good Crystal Formation? cool_solution->check_crystals suitable_solvent Suitable Solvent check_crystals->suitable_solvent Yes check_crystals->unsuitable_solvent No

References

Technical Support Center: Separation of 5,8-Dibromoisoquinoline Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the 5,8-dibromoisoquinoline (B186898) byproduct from synthetic reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Issue Potential Cause Recommended Solution
Poor separation of 5,8-dibromoisoquinoline from 5-bromoisoquinoline using column chromatography. The polarity of the eluent may not be optimal for resolving compounds with similar polarities.- Adjust Eluent Polarity: Gradually decrease the polarity of the mobile phase. For silica (B1680970) gel chromatography, a common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. An eluent system of dichloromethane/diethyl ether has been noted for the separation of this compound.[1] - Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to first elute the less polar 5,8-dibromoisoquinoline, followed by the more polar this compound.
Co-crystallization of 5,8-dibromoisoquinoline with the desired product. The chosen solvent system may not provide sufficient solubility differences between the product and the byproduct at varying temperatures.- Solvent Screening: Test a range of solvents with varying polarities. Based on the "like dissolves like" principle, and the increased lipophilicity due to the second bromine atom, 5,8-dibromoisoquinoline is expected to have slightly different solubility profiles than its monobrominated counterpart. Non-polar solvents like heptane and toluene (B28343) have been used for the crystallization of related compounds.[1] - Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals of the less soluble compound. Rapid cooling can lead to the trapping of impurities.
Difficulty in detecting the 5,8-dibromoisoquinoline byproduct on a TLC plate. The concentration of the byproduct may be too low, or the chosen visualization technique may not be effective.- Use a More Concentrated Sample: Spot a more concentrated solution of the crude mixture on the TLC plate. - Appropriate Visualization: Use a UV lamp for visualization, as aromatic compounds like isoquinolines are typically UV-active. Staining with iodine or other agents can also be employed.
Fractional distillation is ineffective in separating the byproduct. The boiling points of 5,8-dibromoisoquinoline and the desired product are too close for efficient separation by distillation.- Alternative Purification Methods: Focus on chromatographic or crystallization techniques, which exploit differences in polarity and solubility rather than boiling points. Column chromatography and recrystallization are generally more effective for separating isomers and closely related compounds.[2]

Frequently Asked Questions (FAQs)

Q1: Why is 5,8-dibromoisoquinoline a common byproduct in the synthesis of this compound?

A1: The formation of 5,8-dibromoisoquinoline is often a result of over-bromination during the synthesis of this compound, especially when using reagents like N-Bromosuccinimide (NBS). Using more than the stoichiometric amount of the brominating agent increases the likelihood of a second bromine atom being added to the isoquinoline (B145761) ring, leading to the formation of the dibrominated byproduct.[1]

Q2: What are the key physicochemical differences between this compound and 5,8-dibromoisoquinoline that can be exploited for separation?

A2: The primary difference lies in their polarity and, consequently, their solubility in various organic solvents. The presence of a second bromine atom in 5,8-dibromoisoquinoline increases its molecular weight and can slightly decrease its polarity compared to this compound. This subtle difference in polarity is the basis for separation by techniques like column chromatography. Similarly, these differences can lead to varying solubilities in specific solvents, which is the principle behind separation by crystallization.

Q3: Which analytical techniques can be used to confirm the presence and quantity of the 5,8-dibromoisoquinoline byproduct?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of the byproduct. For this compound, a reported Rf value is 0.30 using a 9:1 dichloromethane/diethyl ether solvent system.[1] The 5,8-dibromoisoquinoline byproduct would be expected to have a slightly higher Rf value in a normal-phase system due to its lower polarity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the percentage of the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the components of the mixture based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the byproduct and determine its concentration relative to the main product.

Q4: Are there any preventative measures to minimize the formation of 5,8-dibromoisoquinoline during synthesis?

A4: Yes, careful control of the reaction conditions is crucial. The most effective measure is to use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS).[1] Monitoring the reaction progress by TLC or HPLC can also help to stop the reaction once the desired product is formed and before significant over-bromination occurs.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Compounds

This table provides a general guide to the expected solubility of 5,8-dibromoisoquinoline based on the properties of similar molecules.[3][4]

Solvent Type Example Solvents Expected Solubility of 5,8-Dibromoisoquinoline Rationale
Non-Polar Hexane, Toluene, DichloromethaneLikely SolubleThe non-polar nature of the dibrominated aromatic ring suggests good solubility in non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Likely SolubleThese solvents have intermediate polarity and are often good solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolSparingly SolubleThe high polarity of these solvents may not be ideal for the relatively non-polar dibrominated compound.

Table 2: Chromatographic Conditions for Separation of Related Isoquinolines

This table summarizes reported chromatographic conditions used for the purification of brominated isoquinolines.

Technique Stationary Phase Mobile Phase / Eluent Compound Information Reference
Column Chromatography Silica Gel (63-200 µm)9:1 → 5:1 Dichloromethane/Ethyl Acetate, then 9:1 → 4:1 Dichloromethane/Diethyl EtherFor the purification of this compound, with 5,8-dibromoisoquinoline as a potential impurity.[1]
Thin-Layer Chromatography (TLC) Silica Gel9:1 Dichloromethane/Diethyl EtherFor this compound, Rf = 0.30.[1]

Experimental Protocols

Protocol 1: Column Chromatography for the Separation of 5,8-Dibromoisoquinoline

Objective: To separate 5,8-dibromoisoquinoline from a crude reaction mixture containing this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Diethyl ether

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 dichloromethane/diethyl ether).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture. The less polar 5,8-dibromoisoquinoline is expected to elute before the more polar this compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 dichloromethane/diethyl ether). Visualize the spots under UV light.

  • Product Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization for the Purification of Brominated Isoquinolines

Objective: To purify a brominated isoquinoline product by removing the 5,8-dibromoisoquinoline byproduct through crystallization.

Materials:

  • Crude product

  • Heptane

  • Toluene

  • Erlenmeyer flask, heating mantle, filtration apparatus

Procedure:

  • Solvent Addition: Suspend the crude product in a mixture of heptane and toluene in an Erlenmeyer flask.[1]

  • Heating to Dissolve: Heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The compound with the lower solubility in the chosen solvent system will crystallize first.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Separation_Challenges cluster_synthesis Synthesis of this compound cluster_products Reaction Products Isoquinoline Isoquinoline NBS_stoich NBS (Stoichiometric) Isoquinoline->NBS_stoich Controlled Bromination NBS_excess NBS (Excess) Isoquinoline->NBS_excess Over-Bromination Desired_Product This compound (Desired Product) NBS_stoich->Desired_Product NBS_excess->Desired_Product Byproduct 5,8-Dibromoisoquinoline (Byproduct) NBS_excess->Byproduct Chromatography Column Chromatography Desired_Product->Chromatography Crystallization Crystallization Desired_Product->Crystallization Distillation Fractional Distillation Desired_Product->Distillation Byproduct->Chromatography Byproduct->Chromatography Similar Polarity Byproduct->Crystallization Byproduct->Crystallization Similar Solubility Byproduct->Distillation Byproduct->Distillation Close Boiling Points

Caption: Logical workflow of byproduct formation and separation challenges.

Troubleshooting_Workflow Start Crude Product Containing 5,8-Dibromoisoquinoline TLC_Analysis TLC Analysis to Assess Impurity Level Start->TLC_Analysis Decision Separation Method Selection TLC_Analysis->Decision Column_Chrom Column Chromatography Decision->Column_Chrom High Impurity or Similar Compounds Recrystallization Recrystallization Decision->Recrystallization Lower Impurity or Different Solubility Check_Purity_CC Check Purity of Fractions (TLC/HPLC) Column_Chrom->Check_Purity_CC Check_Purity_Recrys Check Purity of Crystals (TLC/HPLC) Recrystallization->Check_Purity_Recrys Pure_Product Pure Product Check_Purity_CC->Pure_Product Purity Met Repeat_Optimize Repeat/Optimize Separation Check_Purity_CC->Repeat_Optimize Purity Not Met Check_Purity_Recrys->Pure_Product Purity Met Check_Purity_Recrys->Repeat_Optimize Purity Not Met Repeat_Optimize->Decision

Caption: Troubleshooting workflow for byproduct separation.

References

Technical Support Center: Synthesis of 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromoisoquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Direct Bromination of Isoquinoline (B145761)

The direct bromination of isoquinoline is a common and scalable method for producing this compound. However, achieving high yield and purity requires careful control of reaction conditions.

Problem: Low Yield of this compound

Possible Cause Troubleshooting Recommendation
Incomplete Reaction Ensure isoquinoline is completely dissolved in concentrated sulfuric acid before the addition of N-Bromosuccinimide (NBS). Maintain vigorous stirring throughout the reaction to ensure proper mixing.
Suboptimal Temperature Strictly maintain the reaction temperature between -26°C and -18°C during the addition of NBS and for the specified reaction time.[1] Temperatures above this range can lead to the formation of undesired isomers and byproducts.
Impure NBS Use recrystallized and air-dried N-Bromosuccinimide. Impurities in NBS can lead to lower yields and the formation of side products.[1]
Loss of Product During Workup During the neutralization step with aqueous ammonia, ensure the temperature is kept below 25°C to prevent product degradation. Perform multiple extractions with a suitable organic solvent like diethyl ether to maximize product recovery.

Problem: Presence of 8-Bromoisoquinoline (B29762) Isomer

Possible Cause Troubleshooting Recommendation
High Reaction Temperature The formation of the 8-bromoisoquinoline isomer is favored at higher temperatures. Strict adherence to the -26°C to -18°C temperature range is critical for regioselectivity.[1]
Insufficiently Acidic Medium Concentrated sulfuric acid is the recommended solvent as it promotes the formation of the 5-bromo isomer. Using a less acidic medium can decrease regioselectivity.

Problem: Formation of Di-brominated Byproducts

Possible Cause Troubleshooting Recommendation
Excess N-Bromosuccinimide (NBS) Use no more than 1.1 equivalents of NBS for the synthesis of this compound.[1] An excess of the brominating agent will lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product.[1]
Prolonged Reaction Time at Higher End of Temperature Range While the reaction requires several hours, extended reaction times, especially at temperatures closer to -18°C, might slightly increase the chance of over-bromination. Monitor the reaction progress using TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Direct Bromination Synthesis

Q1: What is the most critical parameter for achieving a high yield of this compound via direct bromination?

A1: The most critical parameter is strict temperature control. The reaction should be maintained between -26°C and -18°C to ensure high regioselectivity for the 5-position and to minimize the formation of the hard-to-remove 8-bromoisoquinoline isomer.[1]

Q2: What is the expected yield for the direct bromination of isoquinoline to this compound?

A2: With proper technique and purification by fractional distillation, a yield of 47-49% can be expected.[1]

Q3: How can I purify the crude this compound?

A3: The product can be purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg).[1] Alternatively, for higher purity (>99%), column chromatography on silica (B1680970) gel can be employed.[1]

Q4: What are the common side products in this reaction?

A4: The most common side products are the isomeric 8-bromoisoquinoline and the over-brominated product, 5,8-dibromoisoquinoline.[1]

Alternative Synthesis Routes (General Guidance)

While direct bromination is a well-documented method, other classic named reactions for isoquinoline synthesis can theoretically be adapted. Below are general troubleshooting tips for these routes, which would require specific optimization for this compound.

Q5: I am attempting a Bischler-Napieralski reaction to synthesize a this compound precursor. Why is the yield low?

A5: Low yields in the Bischler-Napieralski reaction are often due to an insufficiently activated aromatic ring. The bromine atom on the starting phenylethylamide is an electron-withdrawing group, which deactivates the ring towards the required intramolecular electrophilic aromatic substitution. To improve the yield, you might need to use a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), or consider a substrate with an additional activating group on the aromatic ring.[2][3][4]

Q6: What starting material would I use for a Bischler-Napieralski synthesis of this compound?

A6: A plausible starting material would be N-acetyl-2-(3-bromophenyl)ethylamine. The cyclization would be expected to occur at the position ortho to the ethylamine (B1201723) substituent and para to the bromine, leading to the 5-bromo-3,4-dihydroisoquinoline, which can then be aromatized. However, regioselectivity can be an issue, and cyclization at the other ortho position would lead to the 7-bromo isomer.

Q7: How can I improve the yield of a Pomeranz-Fritsch synthesis of this compound?

A7: The Pomeranz-Fritsch reaction is known for variable yields.[5][6] To synthesize this compound, you would likely start with 3-bromobenzaldehyde. The electron-withdrawing nature of the bromine can hinder the acid-catalyzed cyclization. Using stronger acid conditions (e.g., fuming sulfuric acid) or employing modifications like the Schlittler-Muller (using a benzylamine (B48309) and glyoxal (B1671930) hemiacetal) might improve the outcome.[5][6]

Q8: What are the challenges in using the Pictet-Spengler reaction for this compound synthesis?

A8: The Pictet-Spengler reaction works best with electron-rich aromatic rings.[7] A starting material like 3-bromophenethylamine (B1277633) would have a deactivated ring, making the cyclization with an aldehyde (to form a 5-bromo-1,2,3,4-tetrahydroisoquinoline) challenging. Harsher acidic conditions and higher temperatures might be required, which could lead to side reactions. The resulting tetrahydroisoquinoline would then need to be oxidized to this compound.

Quantitative Data Summary

Synthesis RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity (%)
Direct Bromination IsoquinolineN-Bromosuccinimide (NBS), H₂SO₄-26°C to -18°C47-49>97 (after distillation)

Experimental Protocols

Key Experiment: Direct Bromination of Isoquinoline to this compound

This protocol is adapted from a reliable synthetic procedure.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice

  • Acetone

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized NBS in portions, ensuring the internal temperature remains between -22°C and -26°C.

  • Stir the suspension vigorously for 2 hours at -22°C ± 1°C, and then for 3 hours at -18°C ± 1°C.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture to a pH of 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the resulting suspension with diethyl ether (3 x portions).

  • Combine the organic layers, wash with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow: Direct Bromination of Isoquinoline start Start dissolve Dissolve Isoquinoline in conc. H₂SO₄ (< 30°C) start->dissolve cool1 Cool to -25°C dissolve->cool1 add_nbs Add NBS portion-wise (-26°C to -22°C) cool1->add_nbs react Stir for 5 hours (-22°C to -18°C) add_nbs->react quench Pour onto crushed ice react->quench neutralize Neutralize with aq. NH₃ to pH 9 (< 25°C) quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Fractional Distillation concentrate->purify end This compound purify->end

Caption: Workflow for the direct bromination of isoquinoline.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of This compound check_temp Was temperature strictly controlled (-26°C to -18°C)? low_yield->check_temp check_nbs Was recrystallized NBS used? (≤ 1.1 eq.) check_temp->check_nbs Yes temp_issue High Temp: 8-Bromo isomer formation check_temp->temp_issue No check_workup Was workup temperature and extraction efficient? check_nbs->check_workup Yes nbs_issue Impure/Excess NBS: Side reactions/ Di-bromination check_nbs->nbs_issue No workup_issue Product Loss/ Degradation check_workup->workup_issue No solution1 Action: Optimize cooling bath and monitor temperature closely temp_issue->solution1 solution2 Action: Recrystallize NBS and use precise stoichiometry nbs_issue->solution2 solution3 Action: Control neutralization temp. and perform multiple extractions workup_issue->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Conversion in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline (B145761) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoquinolines and their derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoquinolines via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

Question 1: Why is the yield of my Bischler-Napieralski reaction consistently low?

Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of the β-phenylethylamide starting material lacks electron-donating groups, the reaction will be sluggish. Consider using substrates with activating groups (e.g., methoxy) in the meta or para positions.[1]

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. Polyphosphoric acid (PPA) or triflic anhydride (B1165640) (Tf₂O) can also be effective alternatives.[1]

  • Inappropriate Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to side product formation and decomposition.[1]

  • Presence of Moisture: The dehydrating agents used are sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Side Reactions: The formation of styrenes through a retro-Ritter reaction is a known side reaction, especially when the intermediate nitrilium ion is stabilized by conjugation. Using the corresponding nitrile as a solvent can help to suppress this side reaction by shifting the equilibrium.[1]

Question 2: I am observing a significant amount of an unknown byproduct. What could it be?

Answer: A common byproduct in the Bischler-Napieralski reaction is a styrene (B11656) derivative, formed via a retro-Ritter reaction.[1] This is more likely to occur if the intermediate nitrilium salt is stabilized by conjugation. Another possibility, particularly with strong dehydrating agents like P₂O₅, is the formation of an unexpected regioisomer of the desired product.[2]

Pictet-Spengler Reaction

Question 1: My Pictet-Spengler reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?

Answer: Low conversion in the Pictet-Spengler reaction can often be attributed to the following:

  • Deactivated Aromatic Ring: This reaction works best with electron-rich aromatic rings. Electron-withdrawing groups on the β-arylethylamine will slow down or even prevent the cyclization step.[3]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective than traditional protic acids like HCl or H₂SO₄. Optimization of catalyst loading is also recommended.[3]

  • Improper Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[3]

  • Inappropriate Solvent: Protic solvents are commonly used, but in some cases, aprotic solvents can lead to higher yields. The choice of solvent can also influence the regioselectivity of the reaction.[3]

Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity can be a challenge. Consider these approaches:

  • Chiral Substrates: Using a chiral β-arylethylamine, such as an amino acid derivative, can induce diastereoselectivity.

  • Chiral Catalysts: The use of a chiral Brønsted acid catalyst can facilitate enantioselective Pictet-Spengler reactions.[1]

  • Reaction Conditions: The solvent and temperature can significantly impact the diastereomeric ratio. Lower temperatures often favor kinetic control, potentially leading to a higher ratio of one diastereomer.[3]

Pomeranz-Fritsch Reaction

Question 1: I am struggling with very low yields in my Pomeranz-Fritsch synthesis. What are the key factors to consider for optimization?

Answer: The Pomeranz-Fritsch reaction is known for its variable yields. Key factors influencing the outcome include:

  • Harsh Reaction Conditions: The classical use of concentrated sulfuric acid can be too harsh for many substrates, leading to decomposition and the formation of side products.[1]

  • Hydrolysis of the Imine Intermediate: The imine (Schiff base) formed in the first step can be susceptible to hydrolysis back to the starting materials under the strongly acidic conditions, which reduces the overall yield.[1]

  • Substituent Effects: Electron-withdrawing groups on the benzaldehyde (B42025) ring can hinder the electrophilic cyclization step, while electron-donating groups generally promote the reaction.[1]

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is an equilibrium-driven step. Ensuring anhydrous conditions is crucial to favor imine formation.[4]

Question 2: My main byproduct appears to be an oxazole (B20620). Why is this happening and how can I prevent it?

Answer: Oxazole formation is a significant competing pathway in the Pomeranz-Fritsch reaction. This occurs through an alternative cyclization of an intermediate. To minimize oxazole formation, you can try the following:

  • Optimize the Acid Catalyst: Experiment with different Brønsted and Lewis acids. A catalyst that better promotes the desired electrophilic aromatic substitution may reduce the formation of the oxazole.

  • Control the Reaction Temperature: Carefully controlling the temperature may help to favor the desired reaction pathway, as the activation energies for the two competing cyclizations may be different.[4]

  • Modify the Substrate: If feasible, altering the substituents on the benzaldehyde can influence the reaction pathway. Strongly activating groups on the aromatic ring should, in principle, accelerate the desired cyclization.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Bischler-Napieralski and Pictet-Spengler reactions, illustrating the impact of different conditions on product yields.

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction

EntrySubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1N-(4-methoxyphenethyl)acetamidePOCl₃Acetonitrile (B52724)Reflux385
2N-phenethylacetamideP₂O₅ in POCl₃Toluene (B28343)Reflux570
3N-(3,4-dimethoxyphenethyl)benzamideTf₂O / 2-chloropyridineDichloromethane (B109758)-20 to 0192
4N-phenethylbenzamidePolyphosphoric Acid (PPA)-150278

Table 2: Comparison of Acid Catalysts in the Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehydeCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)dr (cis:trans)
1Tryptamine (B22526)BenzaldehydeHCl (cat.)Protic SolventReflux24Moderate-
2TryptamineBenzaldehydeTFA (1.1)CH₂Cl₂251285-
3Dopamine derivativeAldehyde(PhO)₂PO₂HTolueneReflux878-
4TryptamineAcetaldehydeChiral Phosphoric Acid (0.1)Toluene-20489095:5

Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions. Data is presented to illustrate general trends.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol is suitable for activated β-arylethylamides.

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C.[5]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a base (e.g., saturated sodium bicarbonate solution or ammonium (B1175870) hydroxide) until the pH is approximately 8-9.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure 3,4-dihydroisoquinoline.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine and an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).[6]

  • Reagent Addition: To this solution, add the aldehyde (1.2 eq).[6]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[6]

Protocol 3: General Procedure for Pomeranz-Fritsch Reaction

This is a general representation of the classical Pomeranz-Fritsch reaction. Milder, modified procedures are often preferred.[1]

  • Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine. If the reaction is slow at room temperature, gentle warming (40-50 °C) for 1-2 hours can be applied.[4]

  • Cyclization: Carefully add the pre-formed benzalaminoacetal to concentrated sulfuric acid with cooling.

  • Reaction: After the addition of acid, heat the mixture to 100 °C for 4-6 hours. Monitor the reaction progress by TLC.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the acidic solution by the slow addition of a 10% sodium hydroxide (B78521) solution until the pH is approximately 9-10.[4]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or crystallization.[4]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the reaction mechanisms and a logical workflow for troubleshooting low conversion in isoquinoline synthesis.

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Formation start β-phenylethylamide activated Activated Amide start->activated + POCl₃ intermediate Nitrilium Ion Intermediate activated->intermediate - (OPO₂Cl₂) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline cyclized->product - H⁺

Bischler-Napieralski Reaction Mechanism

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_condensation Condensation cluster_cyclization Cyclization cluster_product Product Formation start_amine β-arylethylamine schiff_base Schiff Base start_amine->schiff_base start_aldehyde Aldehyde start_aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H⁺ spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline spirocycle->product - H⁺

Pictet-Spengler Reaction Mechanism

Pomeranz_Fritsch_Mechanism cluster_start Starting Materials cluster_condensation Condensation cluster_cyclization Cyclization cluster_aromatization Aromatization start_aldehyde Benzaldehyde schiff_base Benzalaminoacetal start_aldehyde->schiff_base start_aminoacetal Aminoacetaldehyde dialkyl acetal start_aminoacetal->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate + H⁺ - ROH product Isoquinoline cyclized_intermediate->product - ROH, - H⁺

Pomeranz-Fritsch Reaction Mechanism

Troubleshooting_Workflow cluster_reaction_check Initial Checks cluster_bischler Bischler-Napieralski cluster_pictet Pictet-Spengler cluster_pomeranz Pomeranz-Fritsch start Low Conversion in Isoquinoline Synthesis check_reagents Reagents & Solvents Anhydrous and Pure? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Optimized? check_reagents->check_conditions Yes end_reagents Use fresh, dry reagents and solvents check_reagents->end_reagents No b_substrate Aromatic Ring Activated? check_conditions->b_substrate B-N p_substrate Aromatic Ring Electron-Rich? check_conditions->p_substrate P-S pf_conditions Conditions too Harsh? check_conditions->pf_conditions P-F end_conditions Optimize temperature and reaction time check_conditions->end_conditions No b_reagent Dehydrating Agent Strong Enough? b_substrate->b_reagent Yes end_b_substrate Use substrate with activating groups b_substrate->end_b_substrate No b_side_reaction Consider Retro-Ritter Side Reaction b_reagent->b_side_reaction Yes end_b_reagent Use stronger dehydrating agent (e.g., P₂O₅, Tf₂O) b_reagent->end_b_reagent No p_catalyst Acid Catalyst Effective? p_substrate->p_catalyst Yes end_p_substrate Use substrate with activating groups p_substrate->end_p_substrate No p_stereo Stereoselectivity an Issue? p_catalyst->p_stereo Yes end_p_catalyst Screen different acid catalysts and optimize loading p_catalyst->end_p_catalyst No end_p_stereo Optimize temp, solvent, or use chiral catalyst p_stereo->end_p_stereo No pf_imine Imine Hydrolysis? pf_conditions->pf_imine No end_pf_conditions Use milder acid catalyst (e.g., PPA) pf_conditions->end_pf_conditions Yes pf_side_reaction Consider Oxazole Formation pf_imine->pf_side_reaction No end_pf_imine Ensure anhydrous conditions pf_imine->end_pf_imine Yes

References

avoiding over-bromination in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing over-bromination during the synthesis of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a mono-brominated quinoline, but my reaction yields a significant amount of di- or poly-brominated products. What are the common causes for this?

A1: Over-bromination is a common issue in the electrophilic aromatic substitution of quinolines. The primary factors contributing to this are:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine, N-bromosuccinimide) is a primary driver of multiple bromination events on the already mono-brominated product.[1][2]

  • Activating Substituents: The presence of electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.[1][2][3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, less favorable bromination to occur.[1][2] The choice of solvent can also influence the reactivity of the brominating agent.[3][4]

Q2: How can I selectively achieve mono-bromination of a highly activated quinoline derivative?

A2: Achieving selective mono-bromination requires careful control over reaction conditions. Key strategies include:

  • Control Stoichiometry: Use a precise stoichiometric amount (1.0-1.1 equivalents) of the brominating agent relative to the quinoline substrate to limit its availability for a second reaction.[1][5]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can help minimize di-bromination by slowing down the reaction rate.[1][3][5]

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder brominating agent compared to molecular bromine (Br2) and often provides better selectivity for mono-bromination.[3][5]

  • Slow Addition of Reagent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration in the reaction mixture, favoring mono-substitution.[5]

  • Protecting Groups: For highly activated quinolines, such as hydroxyquinolines, protecting the activating group can prevent over-bromination.[5]

Q3: My bromination reaction has poor regioselectivity. How can I control which position on the quinoline ring is brominated?

A3: Regioselectivity in quinoline bromination is influenced by the electronic properties of the quinoline core, any existing substituents, and the reaction mechanism.

  • On the Carbocyclic (Benzene) Ring: In acidic conditions, the quinoline nitrogen is protonated, deactivating the heterocyclic ring. This directs the electrophilic attack to the benzene (B151609) ring, preferentially at the C5 and C8 positions. For 8-substituted quinolines with activating groups, bromination typically occurs at the C5 and C7 positions.[3]

  • On the Heterocyclic (Pyridine) Ring: Direct bromination on the pyridine (B92270) ring is more challenging. Gas-phase bromination at high temperatures can lead to substitution at the C3 or C2 positions.

  • Directing Groups: The use of directing groups can achieve regioselective bromination under mild conditions.

Q4: Are there alternative methods to direct bromination for synthesizing mono-bromoquinolines?

A4: Yes, several alternative synthetic routes can provide better control and yield of mono-brominated quinolines:

  • Synthesis from Substituted Anilines: A common strategy is to use a bromo-substituted aniline (B41778) as a starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This approach pre-places the bromine atom in the desired position.[3]

  • Halogen Exchange Reactions: In some cases, it is possible to synthesize a chloro- or iodo-quinoline and then perform a halogen exchange reaction to obtain the desired bromo-quinoline.[3]

Troubleshooting Guides

Symptom Possible Cause(s) Suggested Solution(s)
High percentage of di-brominated product 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents.[1] 2. Lower the reaction temperature (e.g., to 0 °C or room temperature).[1] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Mixture of regioisomers 1. Multiple activated positions on the quinoline ring. 2. Reaction conditions favoring multiple products.1. Modify reaction conditions to favor one isomer (e.g., bromination in strong acid to direct to the benzene ring). 2. Consider using a bulkier brominating agent to leverage steric hindrance.
Low or no yield of desired bromoquinoline 1. Inactive substrate (electron-deficient quinoline). 2. Decomposition of starting material or product.1. Use a more reactive brominating system (e.g., Br2 with a Lewis acid). 2. Lower the reaction temperature, shorten the reaction time, or use a milder solvent. Monitor the reaction closely.[5]

Quantitative Data on Bromination of 8-Substituted Quinolines

The following table summarizes the results of the bromination of 8-hydroxyquinoline (B1678124) under different conditions, illustrating the effect of stoichiometry on the product distribution.

Substrate Equivalents of Br2 Solvent Temperature (°C) Product(s) (Ratio) Yield (%)
8-Hydroxyquinoline2.1CHCl3RT5,7-dibromo-8-hydroxyquinoline90
8-Hydroxyquinoline1.5CH3CN05,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline58 (for 7-bromo)
8-Methoxyquinoline (B1362559)1.1CHCl3RT5-bromo-8-methoxyquinoline92
8-Aminoquinoline2.1CH2Cl2RT5,7-dibromo-8-aminoquinoline99
8-Aminoquinoline1.5CH2Cl2RT5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinoline (42:58)-

Data adapted from Ökten et al., Records of Natural Products, 2016.[6]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline

This protocol is optimized for the synthesis of 5-bromo-8-methoxyquinoline.

  • Materials:

    • 8-Methoxyquinoline

    • Molecular Bromine (Br2)

    • Chloroform (CHCl3), distilled

    • 5% Sodium Bicarbonate (NaHCO3) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Alumina (B75360) for column chromatography

    • Ethyl acetate (B1210297) and Hexane (B92381) for elution

  • Procedure:

    • In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.

    • In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.

    • Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.[1][3]

    • Stir the reaction mixture at ambient temperature for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.[1][3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).

    • Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.[3]

Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol is optimized for the synthesis of the di-brominated product.

  • Materials:

    • 8-Hydroxyquinoline

    • Molecular Bromine (Br2)

    • Acetonitrile (B52724)

    • 5% Sodium Bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask.

    • In a separate flask, prepare a solution of molecular bromine (2.1 eq) in acetonitrile.

    • Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes at 0 °C (ice bath).[1]

    • Stir the mixture at 0 °C for 24 hours.[1]

    • After the reaction is complete, wash the organic layer with a 5% aqueous solution of NaHCO3 (4 x 25 mL).[1]

    • The resulting yellow solid can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - Quinoline in Solvent - Brominating Agent in Solvent add_reagent Slowly Add Brominating Agent prep_reagents->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the bromination of quinoline.

troubleshooting_workflow start Over-bromination Observed? cause1 Check Stoichiometry start->cause1 Yes end Mono-bromination Achieved start->end No solution1 Use 1.0-1.1 eq. of Brominating Agent cause1->solution1 cause2 Check Temperature solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 cause3 Check Reaction Time solution3 Monitor by TLC and Quench Promptly cause3->solution3 cause4 Consider Substrate Activity solution4 Use Milder Reagent (NBS) or Protect Activating Group cause4->solution4 solution1->cause2 solution2->cause3 solution3->cause4 solution4->end

Caption: Troubleshooting decision tree for preventing over-bromination.

bromination_pathway cluster_conditions Reaction Conditions quinoline Quinoline Derivative intermediate Wheland Intermediate (Sigma Complex) quinoline->intermediate + Br+ br2 Br-Br mono_bromo Mono-brominated Quinoline intermediate->mono_bromo - H+ di_bromo Di-brominated Quinoline mono_bromo->di_bromo + Br+ temp High Temperature temp->mono_bromo excess_br Excess Br2 excess_br->mono_bromo activating_group Activating Group (-R) activating_group->mono_bromo

Caption: Signaling pathway for electrophilic bromination and over-bromination.

References

Technical Support Center: Impact of Reagent Stoichiometry on Product Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of reagent stoichiometry on product distribution in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does reagent stoichiometry fundamentally affect the outcome of a chemical reaction?

A1: Reagent stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical factor that dictates the maximum possible yield of a product and can influence the distribution of products in reactions with multiple possible outcomes.[1][2] By controlling the molar ratios of reactants, you can ensure that the limiting reactant is fully consumed, maximizing the formation of the desired product while minimizing waste.[2] In pharmaceutical manufacturing, precise stoichiometric control is essential for producing pure, safe, and effective drugs.[1][2]

Q2: What is a limiting reactant and why is its identification crucial?

A2: The limiting reactant is the reactant that is completely consumed in a chemical reaction, and therefore, it determines the maximum amount of product that can be formed (the theoretical yield).[3][4] Once the limiting reactant is depleted, the reaction ceases, regardless of the quantities of other reactants present (excess reactants).[4] Identifying the limiting reactant is crucial for several reasons:

  • Predicting Theoretical Yield: It allows for the calculation of the maximum possible amount of product.[4]

  • Optimizing Reagent Usage: It helps in adjusting the amounts of reactants to minimize the waste of expensive or hazardous materials.

  • Controlling Product Purity: Proper identification and control of the limiting reactant can help minimize the formation of byproducts that may arise from side reactions involving excess reagents.

Q3: My reaction is giving a low yield, even though my starting materials are fully consumed. Could stoichiometry be the issue?

A3: Yes, even with complete consumption of the limiting reactant, improper stoichiometry can lead to low yields of the desired product due to the formation of side products. This can happen in several ways:

  • Parallel Reactions: The reactants may participate in multiple competing reactions to form different products. The stoichiometric ratio can influence which reaction pathway is favored.

  • Consecutive Reactions: The desired product may be an intermediate that can react further to form an undesired subsequent product. The amount of a particular reactant can affect the rate of this subsequent reaction.

  • Excess Reagent-Induced Decomposition: An excess of one reagent might lead to the decomposition of the desired product.

Below is a logical diagram illustrating the relationship between stoichiometry and reaction outcomes.

logical_relationship cluster_input Input Factors cluster_reaction Reaction System cluster_output Potential Outcomes A Reactant A Reaction Chemical Reaction A->Reaction B Reactant B B->Reaction Stoichiometry Stoichiometric Ratio (A:B) Stoichiometry->Reaction influences Desired_Product Desired Product (P) Reaction->Desired_Product yield Byproduct Byproduct (S) Reaction->Byproduct selectivity

Caption: Logical relationship between stoichiometry and reaction outcomes.

Troubleshooting Guides

Problem 1: Unexpected Product Distribution or Formation of Byproducts

Symptom: You have isolated a mixture of your desired product and one or more unexpected byproducts, leading to a lower yield of the desired compound and purification challenges.

Possible Cause: The stoichiometric ratio of your reactants may be favoring a side reaction. An excess of one reactant can sometimes promote alternative reaction pathways.[5]

Troubleshooting Workflow:

troubleshoot_byproduct start Unexpected Byproduct Observed check_stoichiometry Review Stoichiometric Ratio of Reactants start->check_stoichiometry vary_stoichiometry Systematically Vary Stoichiometry (e.g., 1:1, 1:1.2, 1.2:1) check_stoichiometry->vary_stoichiometry Ratio is suspect other_factors Consider Other Factors: - Temperature - Catalyst Loading - Solvent check_stoichiometry->other_factors Ratio seems correct monitor_reaction Monitor Product:Byproduct Ratio (e.g., via HPLC, GC, NMR) vary_stoichiometry->monitor_reaction analyze_data Analyze Data to Find Optimal Ratio monitor_reaction->analyze_data optimal_ratio Implement Optimal Stoichiometry analyze_data->optimal_ratio end Problem Resolved optimal_ratio->end other_factors->end

Caption: Troubleshooting workflow for unexpected byproduct formation.

Data Presentation Example: Grignard Reaction Stoichiometry

In a Grignard reaction, using an excess of the Grignard reagent can sometimes lead to side reactions or difficulties in quenching the reaction, potentially lowering the yield of the desired alcohol.[6]

Molar Equivalents of EtMgBr to 2-Butanone% Yield of 3-methyl-3-pentanolObservations
1.0HigherCleaner reaction profile.
2.0LowerSignificant heat generated during acidic workup, potential for product dehydration.[6]
Problem 2: Poor Diastereoselectivity or Regioselectivity

Symptom: Your reaction produces a mixture of diastereomers or regioisomers, and the desired isomer is not the major product.

Possible Cause: The stoichiometry of a reagent or catalyst can influence the transition state energies, thereby affecting the stereochemical or regiochemical outcome of the reaction. For example, the aggregation state of a catalyst, which can be concentration-dependent, may alter its steric environment.

Troubleshooting Steps:

  • Vary the Limiting Reactant: If applicable, try running the reaction with the other reactant as the limiting one to see if it influences selectivity.

  • Adjust Catalyst/Reagent Loading: In catalyzed reactions, the ratio of catalyst to substrate is a form of stoichiometry. Systematically vary the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the isomeric ratio.

  • Slow Addition: The rate of addition of one reagent to another can maintain a low instantaneous concentration of that reagent, which can sometimes improve selectivity. This is a practical way to influence the effective stoichiometry over the course of the reaction.

Data Presentation Example: Catalyst Loading in a Suzuki Coupling Reaction

Optimizing the catalyst loading is a crucial aspect of controlling stoichiometry in cross-coupling reactions to maximize yield and minimize side reactions like homocoupling.

Catalyst Loading (mol%)Product Yield (%)
0.575
1.092
2.091
5.088

Note: This is a representative table based on typical optimization studies for Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Determining the Limiting Reactant

This protocol provides a general method for identifying the limiting reactant in a reaction.

Objective: To determine which of two reactants is the limiting reactant.

Materials:

  • Reactant A

  • Reactant B

  • Appropriate solvent

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC, HPLC, NMR)

Methodology:

  • Balanced Chemical Equation: Write the balanced chemical equation for the reaction to determine the stoichiometric mole ratio of the reactants.[4]

  • Calculate Moles: For a planned experiment, calculate the number of moles of each reactant you intend to use.[4]

  • Determine Theoretical Product from Each Reactant:

    • Based on the stoichiometry of the balanced equation, calculate the theoretical yield (in moles or grams) of the desired product that would be formed if Reactant A was completely consumed.[4]

    • Perform the same calculation assuming Reactant B is completely consumed.[4]

  • Identify Limiting Reactant: The reactant that produces the lesser amount of product is the limiting reactant.[4]

Experimental Workflow for Limiting Reactant Determination:

experimental_workflow start Start step1 1. Write Balanced Chemical Equation start->step1 step2 2. Calculate Moles of Each Reactant step1->step2 step3a 3a. Calculate Theoretical Yield from Reactant A step2->step3a step3b 3b. Calculate Theoretical Yield from Reactant B step2->step3b step4 4. Compare Theoretical Yields step3a->step4 step3b->step4 step5a Reactant A is Limiting step4->step5a Yield from A < Yield from B step5b Reactant B is Limiting step4->step5b Yield from B < Yield from A end End step5a->end step5b->end

Caption: Experimental workflow for determining the limiting reactant.

Protocol 2: Optimizing Reagent Stoichiometry for Product Selectivity

This protocol provides a general approach for optimizing the stoichiometric ratio of reactants to maximize the yield of a desired product over a byproduct.

Objective: To find the optimal stoichiometric ratio of Reactant A to Reactant B that maximizes the formation of the desired product (P) and minimizes the formation of a side product (S).

Methodology:

  • Initial Reaction: Run the reaction using a 1:1 stoichiometric ratio of Reactant A to Reactant B. Analyze the product mixture to determine the ratio of P:S.

  • Vary Stoichiometry: Set up a series of reactions where the stoichiometry is varied. For example:

    • Reaction 1: 1.0 eq of A, 1.2 eq of B

    • Reaction 2: 1.0 eq of A, 1.5 eq of B

    • Reaction 3: 1.2 eq of A, 1.0 eq of B

    • Reaction 4: 1.5 eq of A, 1.0 eq of B

  • Reaction Monitoring: Ensure all reactions are run under identical conditions (temperature, concentration, reaction time). Monitor the reactions to completion.

  • Analysis: After the reaction is complete, quench all reactions identically. Analyze the crude reaction mixture of each experiment by a quantitative method (e.g., quantitative NMR or GC with an internal standard) to determine the ratio of P:S and the yield of P.

  • Data Evaluation: Create a table to compare the results and identify the stoichiometric ratio that provides the best selectivity for the desired product P.

References

common side reactions in the synthesis of bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the direct bromination of quinoline (B57606)?

A1: The most prevalent side reactions in the direct electrophilic bromination of quinoline are the formation of regioisomers and polybrominated products. Key side products include:

  • Regioisomers: Depending on the reaction conditions, particularly temperature, different isomers can be formed. For instance, in the synthesis of 5-bromoquinoline (B189535), 8-bromoquinoline (B100496) is a common isomeric byproduct.[1]

  • Polybrominated Products: Over-bromination can lead to the formation of di- or even tri-substituted products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline. These can be challenging to separate from the desired monobrominated product. The use of excess brominating agents, like N-bromosuccinimide (NBS), significantly increases the likelihood of di-bromination.[1]

Q2: How can I control the regioselectivity of bromination to favor a specific isomer?

A2: Achieving high regioselectivity is critical and can be influenced by several factors:

  • Temperature Control: Maintaining a low reaction temperature is crucial. For the synthesis of 5-bromoquinoline, temperatures between -26°C and -18°C are recommended to minimize the formation of the 8-bromo isomer.[1]

  • Choice of Brominating Agent and Solvent: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a commonly used reagent system that can provide good selectivity for the 5-position.[1]

  • Stoichiometry of Reagents: Using a slight, but not large, excess of the brominating agent is advisable. An excess of NBS should be avoided as it leads to the formation of di-brominated products that are difficult to separate.[1][2]

Q3: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize this?

A3: The formation of di-brominated quinolines is a common issue that can be addressed by:

  • Careful Control of NBS Stoichiometry: Do not use more than 1.1 equivalents of NBS for the synthesis of a monobromoquinoline.[1]

  • Lowering Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second bromination.[2]

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC and quench it as soon as the starting material is consumed to prevent further bromination.[3]

Q4: What are the potential side reactions when using classical quinoline syntheses (e.g., Skraup, Doebner-von Miller) with bromo-substituted anilines?

A4: When using bromoanilines as starting materials in classical quinoline syntheses, the primary side reaction is the formation of undesired regioisomers. The position of the bromo substituent on the aniline (B41778) ring and the nature of the other reactants will dictate the possible isomeric products. For example, the Skraup reaction of 2-bromoaniline (B46623) is reported to produce 8-bromoquinoline in high yield.[4] However, depending on the specific bromoaniline isomer used, a mixture of bromoquinoline isomers could be obtained. Careful selection of the starting bromoaniline is key to obtaining the desired bromoquinoline isomer.

Q5: Are there alternative synthetic routes to bromoquinolines that might avoid these side reactions?

A5: Yes, alternative routes can offer better regioselectivity. For example, the Sandmeyer reaction, which involves the diazotization of an aminoquinoline followed by reaction with a copper(I) bromide, can be a reliable method to introduce a bromine atom at a specific position.[5] This method can be advantageous when the desired aminoquinoline precursor is readily available.

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of Multiple Products in Direct Bromination
Symptom Possible Cause(s) Suggested Solution(s)
Significant amount of isomeric byproduct (e.g., 8-bromoquinoline instead of 5-bromoquinoline) Incorrect reaction temperature.Strictly control the temperature. For 5-bromoquinoline synthesis, maintain the temperature between -26°C and -18°C.[1]
Incorrect acid concentration.Ensure the correct concentration of the acid solvent (e.g., sulfuric acid) is used as specified in the protocol.[1]
High percentage of di- or poly-brominated products Excess brominating agent.Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂) to 1.0-1.1 equivalents for monobromination.[1][2]
Reaction temperature is too high.Lower the reaction temperature (e.g., to 0°C or below) to decrease the rate of subsequent brominations.[2]
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[3]
Low overall yield Incomplete reaction.Ensure all starting material has dissolved before adding the brominating agent and maintain vigorous stirring.[6]
Loss of product during workup.During workup, ensure the pH is carefully adjusted to basify the mixture before extraction. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.[1]
Problem 2: Side Reactions in Classical Quinoline Syntheses with Bromoanilines
Symptom Possible Cause(s) Suggested Solution(s)
Formation of undesired bromoquinoline isomers in Skraup or Doebner-von Miller synthesis The starting bromoaniline isomer leads to multiple possible cyclization pathways.Carefully select the bromoaniline isomer that will regioselectively yield the desired bromoquinoline. For example, 3-bromoaniline (B18343) is a precursor for 5-bromo and 7-bromoquinolines.[5]
Harsh reaction conditions leading to side reactions.Optimize reaction conditions such as temperature and catalyst. Milder catalysts may prevent byproduct formation.[7]
Tar/Polymer formation in Skraup or Doebner-von Miller synthesis Uncontrolled exothermic reaction, especially in the Skraup synthesis.Add a moderator like ferrous sulfate (B86663) (FeSO₄) to control the reaction rate.[7]
Polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.Use a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[8]
Low yield in Friedländer or Combes synthesis Inefficient catalyst or harsh reaction conditions.Screen different acid or base catalysts to find the optimal one for your specific substrates. Consider using milder reaction conditions.[1][9]
Poor regioselectivity with unsymmetrical ketones in Friedländer synthesis.Employ a catalyst known to promote regioselectivity and consider slow addition of the ketone.[9]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Bromination of 8-Hydroxyquinoline (B1678124)

Equivalents of Br₂SolventTemperature (°C)Reaction TimeConversion (%)Product Ratio (5,7-dibromo- : 7-bromo-)Reference
1.1CH₃CN01 day7634:42[10]
1.5CH₃CN0--- (58% yield of 7-bromo-)[10]
2.1CH₃CN0-10090% yield of 5,7-dibromo-[10]
2.1CHCl₃Room Temp1 hr10090% yield of 5,7-dibromo-[10]

Table 2: Reported Yields for Bromoquinoline Synthesis via Different Routes

Synthesis RouteStarting Material(s)Key ReagentsReaction ConditionsProductYield (%)Reference
Direct BrominationQuinolineNBS, H₂SO₄-25°C to -18°C5-Bromoquinoline~47-49[5]
Sandmeyer Reaction5-AminoquinolineHBr, NaNO₂, CuBr0°C to 75°C5-Bromoquinoline61[5]
Skraup Synthesis2-Bromoaniline, GlycerolMethanesulfonic acid, m-nitrobenzenesulfonic acid sodium salt, FeSO₄125°C8-Bromoquinoline86[4]
Friedländer Synthesis2-Amino-5-bromobenzaldehyde, AcetaldehydeAcid or base catalystVaries5-BromoquinolineNot specified[5]
Doebner-von Miller3-Bromoaniline, α,β-Unsaturated carbonylAcid catalystVaries5-Bromo- or 7-BromoquinolineNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoquinoline via Direct Bromination[1]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice

  • Acetone

  • Ammonia (B1221849) solution (25% aq)

  • Diethyl ether

  • Crushed ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cool the solution to -25°C in a dry ice-acetone bath.

  • Add recrystallized NBS portion-wise over a period, maintaining the temperature between -26°C and -18°C.

  • Stir the mixture at this temperature for a few hours.

  • Pour the reaction mixture onto crushed ice.

  • Basify the mixture with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Extract the resulting alkaline suspension with diethyl ether (3 portions).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or fractional distillation to isolate 5-bromoquinoline.

Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline[10]

Materials:

  • 8-Hydroxyquinoline

  • Bromine

  • Chloroform (B151607)

  • 5% aqueous Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 8-hydroxyquinoline (2.06 mmol) in chloroform (10 mL).

  • Prepare a solution of bromine (4.20 mmol) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Continue stirring for 1 hour. A yellow solid will precipitate.

  • Add additional chloroform (15 mL) to dissolve the solid.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The residue is 5,7-dibromo-8-hydroxyquinoline, which can be further purified by crystallization.

Visualizations

Electrophilic_Bromination_of_Quinoline Quinoline Quinoline NBS_H2SO4 NBS, H₂SO₄ Quinoline->NBS_H2SO4 Desired_Product 5-Bromoquinoline (Major Product at low temp) NBS_H2SO4->Desired_Product -18°C to -26°C Isomeric_Byproduct 8-Bromoquinoline (Side Product) NBS_H2SO4->Isomeric_Byproduct > -15°C Excess_NBS Excess NBS Desired_Product->Excess_NBS Dibromo_Byproduct 5,7-Dibromoquinoline (Over-bromination) Excess_NBS->Dibromo_Byproduct

Caption: Reaction pathway for the electrophilic bromination of quinoline.

Troubleshooting_Direct_Bromination Start Experiment Start: Direct Bromination of Quinoline Problem Problem Encountered: Low Yield / Multiple Products Start->Problem Check_Temp Check Temperature Control Problem->Check_Temp Isomeric Byproducts? Check_Stoichiometry Check Reagent Stoichiometry Problem->Check_Stoichiometry Polybromination? Check_Workup Review Workup Procedure Problem->Check_Workup Low Recovery? Solution_Temp Solution: Maintain temp between -18°C and -26°C Check_Temp->Solution_Temp Solution_Stoich Solution: Use 1.0-1.1 eq. of NBS Check_Stoichiometry->Solution_Stoich Solution_Workup Solution: Ensure proper basification and multiple extractions Check_Workup->Solution_Workup Success Successful Synthesis Solution_Temp->Success Solution_Stoich->Success Solution_Workup->Success

Caption: Troubleshooting workflow for direct bromination of quinoline.

Classical_Synthesis_Side_Reactions cluster_skraup Skraup / Doebner-von Miller Synthesis cluster_friedlander Friedländer / Combes Synthesis Bromoaniline Bromoaniline (e.g., 3-Bromoaniline) Desired_Isomer Desired Bromoquinoline Isomer (e.g., 7-Bromoquinoline) Bromoaniline->Desired_Isomer Undesired_Isomer Undesired Bromoquinoline Isomer (e.g., 5-Bromoquinoline) Bromoaniline->Undesired_Isomer Tar Tar Formation Bromoaniline->Tar Harsh Conditions Glycerol_Carbonyl Glycerol or α,β-Unsaturated Carbonyl Glycerol_Carbonyl->Desired_Isomer Glycerol_Carbonyl->Undesired_Isomer Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Desired_Isomer Acid_Catalyst->Undesired_Isomer AminoBromoKetone 2-Amino-bromo-aryl Ketone or Bromoaniline Desired_Product_FC Desired Bromoquinoline AminoBromoKetone->Desired_Product_FC Side_Product_FC Regioisomeric or Self-Condensation Products AminoBromoKetone->Side_Product_FC Methylene_Compound α-Methylene Carbonyl or β-Diketone Methylene_Compound->Desired_Product_FC Methylene_Compound->Side_Product_FC Unsymmetrical Ketone Catalyst Acid or Base Catalyst Catalyst->Desired_Product_FC

Caption: Overview of potential side reactions in classical quinoline syntheses.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of isoquinolines, with a specific focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline (B145761) hydrogenation reaction has stalled or is showing very low conversion. What are the likely causes?

A1: Low or no conversion in isoquinoline hydrogenation is often linked to catalyst deactivation. The most common causes include:

  • Catalyst Poisoning: Isoquinoline and its hydrogenated intermediates can act as poisons. The nitrogen atom in the isoquinoline ring can strongly coordinate to the active metal sites (e.g., Palladium, Platinum) of the catalyst, blocking them from participating in the reaction.[1][2]

  • Coking/Fouling: At elevated temperatures, reactants, products, or solvent molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface.[1] These deposits physically block the active sites and pores of the catalyst.

  • Improper Catalyst Activation: Many hydrogenation catalysts require a pre-activation step to be effective. Ensure that the correct activation protocol for your specific catalyst has been followed.[3]

  • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reactions. Verify that the pressure is at the recommended level for your specific protocol.

Q2: The catalyst worked well for the first run, but its activity is significantly lower in subsequent recycling attempts. Why is this happening?

A2: A gradual decrease in catalyst activity over several cycles is a classic sign of deactivation. The primary reasons for this include:

  • Progressive Poisoning: Even if the initial poisoning is not severe enough to halt the first reaction, the cumulative effect over multiple runs can lead to a significant drop in performance.

  • Sintering: High reaction or regeneration temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[1] This process, known as sintering, reduces the active surface area of the catalyst, leading to lower activity.

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium during the reaction, leading to an irreversible loss of active sites.[4]

Q3: Can a deactivated catalyst from an isoquinoline hydrogenation reaction be regenerated?

A3: Yes, in many cases, catalyst regeneration is possible, particularly if the deactivation is due to coking.[1] A common method is a controlled oxidative treatment to burn off carbon deposits, followed by a reduction step to reactivate the metal.[5][6] However, deactivation due to sintering is generally irreversible.[5] Regeneration of catalysts poisoned by strong coordination of nitrogen compounds can be challenging and may require specific washing procedures with acids or bases.

Q4: Are there any best practices to minimize catalyst deactivation during isoquinoline hydrogenation?

A4: To prolong the life of your catalyst, consider the following:

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate to minimize sintering and coking.

  • Ensure High Purity of Reactants and Solvents: Impurities, especially sulfur compounds, can act as potent catalyst poisons.[3]

  • Consider Catalyst Choice: Some catalysts are inherently more resistant to poisoning by nitrogen-containing compounds. For example, rhodium and iridium-based catalysts are often used for the hydrogenation of N-heterocycles.[5]

  • Substrate Activation: In some cases, activating the isoquinoline substrate (e.g., with chloroformates or by forming a salt) can enhance reactivity and potentially reduce direct poisoning of the catalyst.[6][7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogenation of isoquinolines.

Issue 1: Reaction is Sluggish or Incomplete
Possible Cause Diagnostic Step Suggested Solution
Catalyst Poisoning Run a control reaction with a standard, easily hydrogenated substrate (e.g., cyclohexene) to confirm the catalyst's general activity.1. Increase catalyst loading to compensate for poisoned sites.2. Consider a catalyst known to be more resistant to nitrogen poisoning (e.g., Rh, Ir).[5]3. Purify the isoquinoline substrate to remove potential impurities.
Coking/Fouling Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify carbon deposition.[5]1. Lower the reaction temperature.2. Implement a regeneration protocol (see Experimental Protocols section).
Poor Mass Transfer Increase the stirring rate and observe if the reaction rate increases.Ensure vigorous stirring to maximize contact between hydrogen, substrate, and catalyst.
Issue 2: Catalyst Cannot Be Recycled Effectively
Possible Cause Diagnostic Step Suggested Solution
Irreversible Sintering Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare metal particle sizes.1. Lower the reaction and/or regeneration temperature.2. Choose a catalyst with a more thermally stable support.
Leaching of Active Metal After filtering the catalyst, allow the filtrate to react further under hydrogen pressure. If the reaction continues, leaching has occurred.[4]1. Use a different solvent that is less likely to coordinate with and dissolve the metal.2. Select a catalyst with stronger metal-support interactions.
Incomplete Regeneration Analyze the regenerated catalyst to ensure the deactivating species have been removed (e.g., TPO for coke, elemental analysis for poisons).Optimize the regeneration protocol (e.g., adjust temperature, duration, or gas flow rates).

Data Presentation

Table 1: Comparative Performance of Catalysts in the Asymmetric Hydrogenation of 2-Methylquinoline

MetalCatalyst/Chiral LigandReaction TypeSubstrate/Catalyst Ratio (S/C)Temp. (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)
Ruthenium(R,R)-TsDPENHydrogenation10060206>99>99
Iridium(S)-SegPhosTransfer Hydrogenation20030N/A12>9996
Rhodium(R,R)-f-spiroPhosHydrogenation100255024>9999

This table summarizes representative data to highlight the performance of different metal catalysts in a similar transformation. Actual results will vary based on the specific isoquinoline substrate and reaction conditions.[5]

Table 2: Effect of Regeneration on Pd(OH)₂/C Catalyst Performance in Hydrogenation

Regeneration CycleRegeneration MethodYield (%)
Fresh CatalystN/A>70
1st RecycleChloroform and glacial acetic acid mixture treatment>70
2nd RecycleChloroform and glacial acetic acid mixture treatment>70
3rd RecycleChloroform and glacial acetic acid mixture treatment>70
4th RecycleChloroform and glacial acetic acid mixture treatment~65

Data adapted from a study on a related hydrogenation reaction, demonstrating the potential for maintaining high yields over multiple cycles with an effective regeneration protocol.[9]

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion or Stalled Reaction check_activity Run Control Reaction with Standard Substrate start->check_activity activity_ok Activity OK? check_activity->activity_ok poisoning Probable Cause: Catalyst Poisoning by Isoquinoline/Intermediates activity_ok->poisoning Yes catalyst_issue Probable Cause: Inactive or Decomposed Catalyst activity_ok->catalyst_issue No coking Probable Cause: Coking/Fouling poisoning->coking Also Consider solution_poison Solution: - Increase Catalyst Loading - Use Poison-Resistant Catalyst - Purify Substrate poisoning->solution_poison solution_coke Solution: - Lower Reaction Temperature - Regenerate Catalyst solution_catalyst Solution: - Verify Catalyst Activation - Use Fresh Catalyst Batch catalyst_issue->solution_catalyst

Troubleshooting workflow for low conversion.

Deactivation_Mechanism cluster_catalyst Catalyst Surface ActiveSite Active Site (e.g., Pd, Pt) Product Tetrahydroisoquinoline ActiveSite->Product Catalyzes Reaction Isoquinoline Isoquinoline Isoquinoline->ActiveSite Adsorbs for Hydrogenation PoisonedSite Poisoned Site (Blocked) Isoquinoline->PoisonedSite Strong Coordination of Nitrogen Atom Hydrogen H₂ Hydrogen->ActiveSite Adsorbs & Dissociates Experimental_Workflow start Start Deactivation Study run_rxn Run Hydrogenation Reaction under Controlled Conditions start->run_rxn sampling Take Aliquots at Regular Time Intervals run_rxn->sampling analysis Analyze Samples (GC/HPLC for Conversion) sampling->analysis plot_data Plot Conversion vs. Time analysis->plot_data end_rxn End of Reaction/ Significant Deactivation plot_data->end_rxn recover_cat Recover Spent Catalyst (Filtration/Centrifugation) end_rxn->recover_cat characterize Characterize Spent Catalyst (TEM, TPO, Chemisorption) recover_cat->characterize compare Compare with Fresh Catalyst Data characterize->compare conclusion Determine Deactivation Mechanism compare->conclusion

References

Technical Support Center: Optimizing Solvent Choice for 5-Bromoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for various cross-coupling reactions involving 5-Bromoisoquinoline. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for reactions with this compound?

A1: Solvent choice significantly impacts reaction outcomes by influencing the solubility of reactants, catalysts, and bases, as well as the stability of intermediates and the overall reaction rate. For this compound, an appropriate solvent can lead to higher yields, shorter reaction times, and improved product purity by minimizing side reactions.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most prevalent reactions are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

Q3: Are there any general solvent recommendations for these reactions with this compound?

A3: While the optimal solvent is substrate-dependent, common choices include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Often, a mixture of solvents, including water, is used, particularly in Suzuki-Miyaura reactions.[1]

Q4: What are common side reactions related to solvent choice, and how can they be minimized?

A4: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and protodeboronation of the boronic acid in Suzuki reactions. Using anhydrous, degassed solvents can minimize hydrodehalogenation and catalyst deactivation.[2] For Suzuki reactions, minimizing excess water can reduce protodeboronation.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents - Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).- Consider using a co-solvent to improve solubility. For Suzuki reactions, a mixture of an organic solvent and water is common.[3]
Catalyst Deactivation - Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[4] - Use a pre-catalyst or ensure in situ reduction of the Pd(II) source is efficient.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. Some reactions require higher temperatures to proceed effectively.
Incorrect Base-Solvent Combination - The effectiveness of a base can be highly dependent on the solvent. For instance, the solubility of inorganic bases like K₂CO₃ or K₃PO₄ can vary significantly between solvents.[2][5]
Formation of Byproducts
Byproduct Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki) - Cause: Presence of oxygen. - Solution: Rigorously degas all solvents and reagents.[2]
Hydrodehalogenation - Cause: High reaction temperature or presence of a hydrogen source. - Solution: Lower the reaction temperature and ensure the use of anhydrous solvents.
Protodeboronation (Suzuki) - Cause: Presence of excess water or protic solvents. - Solution: Use anhydrous solvents or a minimal amount of water necessary for the reaction. Consider using boronic esters, which are more stable.

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize the impact of different solvents on the yield of cross-coupling reactions with substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Solvent Base Temperature (°C) Yield (%) Reference
1,4-Dioxane/H₂OK₂CO₃80-100~91[1]
Toluene/H₂OCs₂CO₃70-80~80[4]
2-MeTHFKOtBu70-90High[2]
AcetonitrileK₃PO₄70-80~36[4]

Table 2: Buchwald-Hartwig Amination of Bromoisoquinolines with Amines

Solvent Base Temperature (°C) Yield (%) Reference
THFCs₂CO₃RT80[6]
TolueneNaOtBu85High[5]
1,4-DioxaneK₃PO₄100Moderate to High[5]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Solvent Base Temperature (°C) Yield (%) Reference
DMFEt₃N100~79-96[7]
THFDiisopropylamineRT~89[1]
Solvent-freeTBAF·3H₂ORT50-85[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[2]

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 5 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reagent and Solvent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60-70 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low/No Yield check_solubility Are all reagents soluble? start->check_solubility check_conditions Are reaction conditions (temp, time) optimal? check_solubility->check_conditions Yes change_solvent Screen Solvents/ Add Co-solvent check_solubility->change_solvent No check_reagents Are reagents/catalyst active and pure? check_conditions->check_reagents Yes optimize_temp Increase Temperature/ Time check_conditions->optimize_temp No use_fresh Use Fresh Reagents/ Degas Solvents check_reagents->use_fresh No success Improved Yield check_reagents->success Yes change_solvent->check_conditions optimize_temp->check_reagents use_fresh->success

Troubleshooting workflow for low-yield reactions.

Solvent_Properties solvent Solvent Choice solubility Reagent Solubility solvent->solubility rate Reaction Rate solvent->rate stability Intermediate Stability solvent->stability selectivity Selectivity solvent->selectivity yield Overall Yield solubility->yield rate->yield stability->yield selectivity->yield

Key solvent properties influencing reaction outcomes.

References

Technical Support Center: Fractional Distillation of 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fractional distillation of 5-Bromoisoquinoline under reduced pressure. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the reported boiling point of this compound under reduced pressure?

A1: The boiling point of this compound is dependent on the pressure at which the distillation is performed. A key literature value is 145-149°C at 14 mmHg[1]. Other sources report a boiling point of 95-97°C at 0.1 mmHg[2][3]. It is crucial to monitor and control the vacuum level to achieve a consistent boiling point.

Q2: My this compound solidifies in the condenser. How can I prevent this?

A2: Solidification in the condenser is a common issue due to the relatively high melting point of this compound (83-87°C)[4]. To mitigate this, the condenser should be heated. A water bath with a circulatory pump set to 80°C is an effective method[1]. If the product still begins to solidify, the water bath temperature can be increased to 85-90°C to ensure a steady flow[1]. A heat gun can also be used cautiously to melt any solidified product in the condenser[1].

Q3: What are common impurities in crude this compound, and can they be removed by fractional distillation?

A3: Common impurities can include unreacted isoquinoline (B145761) and isomeric byproducts such as 8-bromoisoquinoline (B29762) and 5,8-dibromoisoquinoline[1]. The formation of 8-bromoisoquinoline is particularly problematic as it can be difficult to remove[1]. Fractional distillation is an effective method for separating these impurities, provided a column with sufficient theoretical plates is used and the distillation is performed slowly to allow for proper equilibration. Fractions boiling below 144°C at 14 mmHg should be discarded as they may contain lower-boiling impurities like isoquinoline[1].

Q4: I'm observing bumping or unstable boiling. What is the cause, and how can I fix it?

A4: Bumping occurs when a liquid superheats and then boils violently. Under vacuum, traditional boiling chips are ineffective[5]. To ensure smooth boiling, use a magnetic stir bar in the distilling flask for vigorous stirring. Ensure all glassware joints are properly sealed with vacuum grease to prevent leaks, which can also cause pressure fluctuations and unstable boiling.

Q5: My vacuum pump is not reaching the desired pressure. What should I check?

A5: An inconsistent or low vacuum can be due to leaks in the system, a contaminated or worn-out vacuum pump, or a saturated cold trap[6]. Check all ground glass joints, O-rings, and gaskets for proper sealing and replace any degraded components[7][6]. Ensure the vacuum pump oil is clean and at the correct level[6]. The cold trap should be filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the pump.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
Product Solidifies in Condenser The melting point of this compound (83-87°C) is close to the temperature of a standard water-cooled condenser.Heat the condenser using a circulating water bath set to 80-90°C. A heat gun can be used with caution to melt any blockages.[1]
Low Product Yield - Inefficient separation from impurities.- Product loss due to solidification in the apparatus.- Thermal degradation of the product.- Use a fractionating column with adequate length (e.g., 40 cm) and insulation (e.g., glass wool or aluminum foil) to ensure good separation.[1][8]- Ensure all parts of the distillation path after the column are sufficiently heated.- Distill at the lowest practical pressure to minimize the required pot temperature.
Unstable Vacuum Pressure - Leaks in the distillation setup.- Fluctuations in the vacuum pump performance.- Check all joints and seals for leaks using a vacuum gauge. Re-grease joints if necessary.[6]- Ensure the vacuum pump is properly maintained and the oil is clean.[6]- Use a vacuum regulator for precise pressure control.[9]
Bumping/Uncontrolled Boiling - Lack of nucleation sites for smooth boiling.- Superheating of the liquid.- Use a magnetic stir bar and a stirrer hotplate to ensure vigorous and even stirring.[10]- Avoid heating the distillation flask too rapidly.
Darkening of Distillation Residue - Thermal decomposition of the product or high-boiling impurities at elevated temperatures.- Reduce the distillation pressure to lower the boiling point and the required heating mantle temperature.[10]- Do not heat the flask to dryness; this can cause decomposition of the residue.
Poor Separation of Fractions - Distillation rate is too fast.- Inadequate insulation of the fractionating column.- Insufficient number of theoretical plates in the column.- Distill at a slow, steady rate to allow for proper vapor-liquid equilibrium on each theoretical plate.[8]- Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[8]- Use a longer fractionating column or one with a more efficient packing material.
Quantitative Data Summary
Parameter Value Reference
Melting Point83-87 °C[4]
Boiling Point145-149 °C @ 14 mmHg[1]
95-97 °C @ 0.1 mmHg[2][3]
312.3 °C @ 760 mmHg[4]
Molecular Weight208.05 g/mol [11]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the fractional distillation of this compound under reduced pressure[1].

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (sized so it is no more than 2/3 full)[10]

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • 40-cm fractionating column (e.g., Vigreux)[1]

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump

  • Circulating water bath or heat gun

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

  • Clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks[10].

    • Lightly grease all ground glass joints to ensure a good vacuum seal.

    • Place the crude this compound and a magnetic stir bar into the distilling flask.

    • Wrap the fractionating column with glass wool or aluminum foil for insulation[1].

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating water bath set to 80°C[1].

    • Set up a cold trap between the distillation apparatus and the vacuum pump.

  • Distillation Process:

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply the vacuum. Ensure the system is sealed and the pressure drops to the desired level (e.g., 14 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, slightly increase the heating mantle temperature[8].

    • Collect any initial low-boiling fractions (distillate collected below ~144°C at 14 mmHg) in a separate receiving flask and discard them[1].

    • When the temperature stabilizes at the boiling point of this compound (145-149°C at 14 mmHg), change to a clean receiving flask to collect the pure product[1].

    • Maintain a slow, steady distillation rate for optimal separation.

    • If the product begins to solidify in the condenser, increase the temperature of the circulating water bath to 85-90°C or gently warm the outside of the condenser with a heat gun[1].

  • Shutdown:

    • Stop heating and allow the system to cool to room temperature.

    • Carefully and slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound.

Visualizations

G Experimental Workflow for Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Glassware B Add Crude this compound & Stir Bar to Flask A->B C Insulate Column B->C D Connect Heated Condenser (80°C) C->D E Start Stirring & Apply Vacuum D->E F Begin Gentle Heating E->F G Discard Initial Low-Boiling Fractions F->G H Collect Pure Fraction (145-149°C @ 14 mmHg) G->H I Monitor for Solidification in Condenser H->I J Stop Heating & Cool System K Vent to Atmospheric Pressure J->K L Collect Purified Product K->L

Caption: Workflow for the fractional distillation of this compound.

G Troubleshooting Decision Tree for Distillation Issues sol sol chk chk chk->sol Leaks Found Re-grease Joints, Replace Seals chk2 Check Pump Oil & Cold Trap chk->chk2 No Leaks start Problem Occurs q1 Product Solidifying in Condenser? start->q1 q1->sol Yes Heat Condenser (80-90°C) q2 Unstable Vacuum? q1->q2 No q2->chk Yes Check for Leaks (Joints, Seals) q3 Poor Separation? q2->q3 No chk3 chk3 q3->chk3 Yes Distillation Rate Too Fast? chk2->sol Issue Found Maintain Pump, Refresh Cold Trap chk2->q3 No Issue chk3->sol Yes Reduce Heating, Slow Distillation Rate chk4 Column Insulated? chk3->chk4 No chk4->sol No Wrap Column with Insulation chk4->sol Yes Consider Longer or More Efficient Column

Caption: Troubleshooting logic for common distillation problems.

References

Technical Support Center: Isoquinoline Bromination Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedure for quenching isoquinoline (B145761) bromination reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the workup of an isoquinoline bromination reaction?

A1: The main challenges include managing residual bromine, separating the desired brominated isoquinoline from starting material and side products, and avoiding product degradation.[1] Over-bromination, leading to di- or poly-brominated products, and poor regioselectivity can complicate the purification process.[1][2]

Q2: Which quenching agents are recommended for isoquinoline bromination, and what are their specific applications?

A2: Common quenching agents include saturated aqueous solutions of sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) to neutralize unreacted bromine.[3][4] Aqueous solutions of sodium bicarbonate can be used to neutralize acidic byproducts like HBr, which can form during the reaction, especially when using molecular bromine.[1][5]

Q3: How can I effectively remove unreacted bromine after the reaction?

A3: Unreacted bromine can be quenched by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate.[1][3] The disappearance of the bromine's characteristic color is a good indicator of a complete quench.[4]

Q4: What are the best practices for extracting the brominated isoquinoline product?

A4: After quenching, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[1][3] Multiple extractions are recommended to ensure a good recovery of the product. The combined organic layers should then be washed with water and brine to remove any residual quenching agent and inorganic salts.[3]

Q5: My reaction has resulted in a mixture of mono- and di-brominated products. How can I address this during the workup?

A5: While optimizing the reaction conditions (e.g., controlling stoichiometry, lowering temperature) is the best way to prevent over-bromination, purification of a mixed product stream is often achievable through flash column chromatography on silica (B1680970) gel.[1][6] The different polarities of the mono- and di-brominated products usually allow for their separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of desired product after workup - Incomplete reaction. - Product is water-soluble and remains in the aqueous layer. - Product degradation during workup.- Monitor the reaction by TLC or LC-MS to ensure completion before quenching. - Perform multiple extractions with an appropriate organic solvent. - Avoid harsh acidic or basic conditions during the workup if the product is sensitive.
Presence of starting material in the final product - Incomplete reaction. - Insufficient amount of brominating agent.- Increase reaction time or temperature as appropriate. - Use a slight excess of the brominating agent (e.g., 1.1 equivalents).[3]
Formation of multiple products (poor regioselectivity) - Reaction conditions favoring multiple isomers. - High reaction temperature.- Modify reaction conditions, such as using a different solvent or brominating agent (e.g., NBS instead of Br₂).[1] - Perform the reaction at a lower temperature.[1] - Utilize purification techniques like column chromatography to separate isomers.
Oily product that is difficult to crystallize - Presence of impurities. - Residual solvent.- Purify the crude product by flash column chromatography on silica gel. - Ensure all solvent is removed under reduced pressure. Consider co-evaporation with a solvent in which the impurities are soluble but the product is not.
Emulsion formation during extraction - Presence of fine solid particles. - High concentration of dissolved salts.- Add a small amount of brine to the separatory funnel to break the emulsion. - Filter the reaction mixture before extraction if solids are present.

Experimental Protocols

Protocol 1: General Workup Procedure using Sodium Thiosulfate

This protocol describes a standard workup for quenching an isoquinoline bromination reaction where N-bromosuccinimide (NBS) is used as the brominating agent.

Materials:

  • Reaction mixture containing brominated isoquinoline

  • Saturated aqueous solution of sodium thiosulfate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate while stirring until the color of any excess bromine is discharged.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]

  • Washing: Combine the organic layers and wash with water, followed by brine.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Workup Procedure using Sodium Bicarbonate for Reactions with Molecular Bromine

This protocol is suitable for reactions where molecular bromine (Br₂) is used, which may generate acidic byproducts.

Materials:

  • Reaction mixture containing brominated isoquinoline

  • 5% aqueous solution of sodium bicarbonate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Quenching: Upon completion of the reaction, carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining bromine and acidic byproducts.[5] Repeat the washing until gas evolution ceases.

  • Extraction: If the reaction was performed in a solvent immiscible with water, separate the organic layer. If the reaction solvent is miscible with water, add an extraction solvent like DCM or ethyl acetate and water, then separate the layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on alumina (B75360) or silica gel.[1]

Visualizations

Troubleshooting_Workup_Isoquinoline_Bromination start Problem Identified During Workup low_yield Low Yield start->low_yield impurity Impurities Present start->impurity emulsion Emulsion Formation start->emulsion check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction Possible Cause purify Column Chromatography impurity->purify Solution break_emulsion Break Emulsion (Add Brine, Filter) emulsion->break_emulsion Solution optimize_extraction Optimize Extraction (Solvent, Number) check_reaction->optimize_extraction Yes incomplete Incomplete Reaction check_reaction->incomplete No optimize_extraction->purify Effective extraction_issue Extraction Inefficient optimize_extraction->extraction_issue Ineffective

Caption: Troubleshooting decision tree for common workup issues.

Experimental_Workflow_Quenching reaction_complete Reaction Complete (Monitored by TLC/LC-MS) quench Quench Reaction (e.g., Na2S2O3 or NaHCO3) reaction_complete->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify product Pure Brominated Isoquinoline purify->product

Caption: General experimental workflow for quenching and workup.

References

Technical Support Center: Strategies for Selective Synthesis of 5-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromoquinoline (B189535). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the selective synthesis of 5-bromoquinoline?

A1: The two most common and effective strategies for the selective synthesis of 5-bromoquinoline are:

  • Direct Bromination: This method involves the direct electrophilic bromination of quinoline (B57606) using a brominating agent like N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid, at low temperatures.[1]

  • Sandmeyer Reaction: This route starts with 5-aminoquinoline (B19350), which is first converted to a diazonium salt. This salt is then reacted with a copper(I) bromide solution to introduce the bromine atom at the 5-position.[1][2]

Q2: How can the regioselectivity of the direct bromination be controlled to favor the 5-position?

A2: Achieving high regioselectivity for the 5-position is a critical challenge. The key to controlling the reaction outcome is strict temperature control.[2] Maintaining a low reaction temperature, specifically between -26°C and -18°C, is essential to minimize the formation of the undesired 8-bromo isomer.[2][3] Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a common reagent system that provides good selectivity for the 5-position.[1][2]

Q3: A significant amount of di-brominated product is forming in my reaction. How can this be minimized?

A3: The formation of di-brominated products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline, is a common issue, especially when using excess brominating agents.[2] To minimize this:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent. Do not use more than 1.1 equivalents of NBS for the synthesis of the mono-bromo product.[2]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further bromination.[2][4]

  • Temperature Control: Higher reaction temperatures can provide the activation energy for a second bromination to occur.[5]

Q4: What are the most common impurities and side-products?

A4: Common impurities originate from the synthesis process and can include isomeric byproducts like 7-bromoquinoline (B152726) and 8-bromoquinoline, unreacted starting materials, and over-brominated products like 5,7-dibromoquinoline or 5,8-dibromoquinoline.[2][6] The presence of electron-donating groups on the quinoline ring can make it more susceptible to multiple brominations.[4][5]

Q5: What are the critical parameters to control during the synthesis?

A5: For a successful synthesis with high yield and purity, the following parameters are critical:

  • Temperature Control: Many steps, especially the direct bromination and the diazotization in the Sandmeyer reaction, are highly temperature-sensitive.[7]

  • Purity of Reagents: The purity of reagents like NBS directly impacts the yield and purity. Recrystallization of NBS before use is often recommended.[3][7]

  • Stoichiometry of Reagents: Precise control of molar ratios is essential to avoid over-bromination and other side reactions.[2][7]

  • Acid Concentration: The concentration of the acid solvent (e.g., sulfuric acid) can influence regioselectivity.[2]

Q6: What are the recommended purification techniques for 5-bromoquinoline?

A6: The primary purification techniques are recrystallization and column chromatography.[8]

  • Recrystallization: A good method for removing impurities if the crude product is relatively clean. A mixture of heptane (B126788) and toluene (B28343) has been used successfully.[3][7]

  • Silica (B1680970) Gel Column Chromatography: Very effective for removing impurities with different polarities, including isomeric byproducts and di-brominated compounds.[6] A common eluent system is a gradient of ethyl acetate (B1210297) in heptane or hexane.[6]

Troubleshooting Guides
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of 5-Bromoquinoline 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Loss of product during workup.1. Monitor the reaction by TLC to ensure completion. 2. For direct bromination, strictly maintain the temperature between -22°C and -18°C.[3][7] 3. Use a slight excess (1.1 eq) of NBS, but avoid a large excess.[2][3] 4. During workup, carefully adjust the pH to 8.0-9.0 before extraction and perform multiple extractions with an appropriate organic solvent like diethyl ether.[1][2][7]
Formation of Di- or Poly-brominated Products 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Carefully control the stoichiometry of NBS to 1.0-1.1 equivalents. 2. Lower the reaction temperature to decrease the rate of the second bromination.[5] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2][4]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction temperature is not low enough. 2. Incorrect acid concentration. 3. Multiple activated positions on a substituted quinoline.1. For direct bromination of quinoline, ensure the temperature is maintained below -18°C to suppress the formation of the 8-bromo isomer.[2][3] 2. Ensure the correct concentration of sulfuric acid is used as specified in the protocol.[2] 3. For substituted quinolines, the directing effect of the substituent is primary. A different synthetic strategy may be necessary if the desired isomer is not favored.
Oily Residue Forms Instead of Crystals During Recrystallization 1. Presence of insoluble impurities. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Solution is cooling too rapidly.1. Perform a hot filtration to remove insoluble impurities.[8] 2. Consider a different solvent or switch to column chromatography.[8] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Poor Separation During Column Chromatography 1. Improper eluent system. 2. Column overloading. 3. Isomeric impurities with similar polarities.1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for 5-bromoquinoline.[6] 2. Use an appropriate amount of crude material for the column size (general rule: 1:20 to 1:100 ratio of crude material to silica gel by weight).[6] 3. Consider specialized HPLC columns for difficult separations.[6]
Data Presentation

Table 1: Comparison of Primary Synthesis Routes for 5-Bromoquinoline

Synthesis RouteStarting Material(s)Key ReagentsReaction ConditionsReported Yield (%)Reference(s)
Direct Bromination QuinolineN-Bromosuccinimide (NBS), H₂SO₄-25°C to -18°C~47-49%[1][3]
Sandmeyer Reaction 5-AminoquinolineHBr, NaNO₂, CuBr0°C to 75°C61%[1][9]

Table 2: Summary of Purification Technique Effectiveness

Purification TechniquePurity OutcomeTypical YieldNotesReference(s)
Single Recrystallization Good to Excellent (>90%)Variable (50-80%)Efficiency is highly dependent on the solvent and the nature of impurities.[6][6]
Silica Gel Column Chromatography Excellent (>95%)Good (60-90%)Effective for removing impurities with different polarities, including isomers.[6][6]
Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromoquinoline via Direct Bromination [1][2][3]

  • Materials: Quinoline, Concentrated Sulfuric Acid (96%), N-Bromosuccinimide (NBS, recrystallized), Dry ice, Acetone, Ammonia (B1221849) solution (25% aq), Diethyl ether, Crushed ice.

  • Procedure:

    • In a flask equipped with a stirrer, slowly add quinoline (1.0 eq) to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

    • Cool the solution to -25°C in a dry ice-acetone bath.

    • Add N-bromosuccinimide (1.1 eq) in portions, keeping the internal temperature between -22°C and -26°C.

    • Stir the suspension efficiently for 2 hours at -22°C (± 1°C) and then for 3 hours at -18°C (± 1°C).

    • Pour the resulting homogeneous reaction mixture onto crushed ice in a separate flask.

    • Adjust the pH of the mixture to 9.0 using a 25% aqueous ammonia solution, keeping the internal temperature below 25°C.

    • Extract the resulting alkaline suspension with diethyl ether (3 portions).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction [1][2][9]

  • Materials: 5-Aminoquinoline, Hydrobromic acid (48%), Sodium nitrite (B80452), Copper(I) bromide, Sodium hydroxide (B78521), Ethyl acetate.

  • Procedure:

    • Dissolve 5-aminoquinoline (1.0 eq) in a mixture of water and 48% hydrobromic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the low temperature.

    • Stir the resulting diazonium salt solution at room temperature for 5 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and heat it to 75°C.

    • Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.

    • Stir the resulting mixture at room temperature for 2 hours.

    • Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate (2-3 portions).

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_start cluster_routes Choose Synthetic Route cluster_reaction cluster_workup cluster_purification Purification cluster_end start Start: Synthesis of 5-Bromoquinoline route1 Direct Bromination of Quinoline start->route1 Good for scalability, readily available starting material route2 Sandmeyer Reaction from 5-Aminoquinoline start->route2 Higher yield, avoids isomer issues reaction Perform Reaction (Control Temp & Stoichiometry) route1->reaction route2->reaction workup Aqueous Workup & Extraction reaction->workup crude Obtain Crude Product workup->crude purify1 Column Chromatography crude->purify1 Mixture of products or isomers purify2 Recrystallization crude->purify2 Relatively clean product end Final Product: Pure 5-Bromoquinoline purify1->end purify2->end

Caption: Workflow for the selective synthesis of 5-bromoquinoline.

Caption: Troubleshooting logic for common 5-bromoquinoline synthesis issues.

G cluster_direct Route 1: Direct Bromination cluster_sandmeyer Route 2: Sandmeyer Reaction quinoline Quinoline reaction1 + NBS, H₂SO₄ @ -25°C quinoline->reaction1 product 5-Bromoquinoline reaction1->product amino 5-Aminoquinoline diazotization + NaNO₂, HBr @ 0°C amino->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer_rxn + CuBr @ 75°C diazonium->sandmeyer_rxn sandmeyer_rxn->product

Caption: The two primary synthetic pathways to 5-bromoquinoline.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 5-Bromoisoquinoline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromoisoquinoline, alongside its parent compound, isoquinoline (B145761), and an isomer, 8-bromoisoquinoline (B29762). This information is crucial for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on the isoquinoline scaffold. The data presented herein facilitates the unambiguous identification and structural verification of these compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, isoquinoline, and 8-bromoisoquinoline. All spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), and the chemical shifts are referenced to the residual solvent signal.

Table 1: ¹H NMR Data Comparison in DMSO-d₆

PositionThis compound[1]Isoquinoline8-Bromoisoquinoline[2]
H-1 9.37 (s)9.25 (s)9.48 (s)
H-3 8.66 (d, J=5.9 Hz)8.51 (d, J=5.8 Hz)8.65 (d, J=5.2 Hz)
H-4 7.91 (d, J=6.0 Hz)7.72 (d, J=5.8 Hz)7.91 (d, J=6.0 Hz)
H-6 8.19 (d, J=8.2 Hz)7.96 (d, J=8.2 Hz)8.02 (d, J=8.4 Hz)
H-7 7.62 (t, J=7.8 Hz)7.79 (t, J=7.7 Hz)7.17 (t, J=7.8 Hz)
H-8 8.15 (d, J=7.5 Hz)8.06 (d, J=7.5 Hz)-

Table 2: ¹³C NMR Data Comparison in DMSO-d₆

PositionThis compound[1]Isoquinoline8-Bromoisoquinoline
C-1 152.9152.0Data not available
C-3 144.6143.5Data not available
C-4 120.3120.8Data not available
C-4a 134.3135.9Data not available
C-5 118.5127.2Data not available
C-6 133.9126.5Data not available
C-7 128.4130.3Data not available
C-8 129.3128.0Data not available
C-8a 127.9128.8Data not available

Experimental Protocol

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for isoquinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide for this compound was acquired on a 500 MHz NMR spectrometer.[1]

  • The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • The temperature is typically maintained at 298 K.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is performed.

  • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is processed with a Fourier transform.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual DMSO-d₅ signal at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

  • The spectral width is set to cover the expected range for carbon signals (e.g., 0-160 ppm).

  • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • The FID is processed with a Fourier transform.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the DMSO-d₆ solvent signal at 39.52 ppm.

Data Analysis and Interpretation Workflow

The logical flow from sample preparation to final spectral analysis is a critical process in structural elucidation. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Analyte (e.g., this compound) NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (500 MHz) NMR_Tube->Spectrometer H1_Acq 1H NMR Experiment Spectrometer->H1_Acq C13_Acq 13C NMR Experiment Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID 1H Data C13_Acq->FID 13C Data FT Fourier Transform FID->FT Correction Phasing & Baseline Correction FT->Correction Referencing Reference to Solvent Signal Correction->Referencing Assignment Peak Assignment (Chemical Shift, Multiplicity, J-coupling) Referencing->Assignment Comparison Comparison with Alternatives (Isoquinoline, 8-Bromoisoquinoline) Assignment->Comparison Structure Structure Confirmation Comparison->Structure

Figure 1. Workflow for NMR data acquisition and analysis.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of small molecules like 5-Bromoisoquinoline are critical for advancing research and ensuring product quality. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of this compound, supported by expected experimental data and detailed protocols.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] It provides valuable information about the molecular weight and structure of a compound. For this compound (C₉H₆BrN), the expected monoisotopic mass is approximately 206.96836 Da.[3]

Expected Mass Spectrum and Fragmentation Pattern

In a typical electron ionization (EI) mass spectrum of this compound, two key features are anticipated: the molecular ion peaks and a characteristic fragmentation pattern.

Molecular Ion (M⁺): Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (an M⁺ and M+2 peak) separated by 2 m/z units.[2][4][5][6]

Fragmentation: The molecular ion of this compound is expected to be relatively stable due to its aromatic nature.[7] However, some fragmentation will occur, providing structural information. The fragmentation of the isoquinoline (B145761) core typically involves the loss of small neutral molecules.[8][9][10]

Table 1: Expected Mass Spectrometry Data for this compound

m/z (Expected)Ion IdentityDescription
208/210[C₉H₆BrN]⁺Molecular ion peak (M⁺/M+2) exhibiting the characteristic bromine isotope pattern.
129[C₉H₇N]⁺Loss of the bromine radical (·Br). This corresponds to the molecular ion of the parent isoquinoline.[9]
102[C₈H₆]⁺Loss of HCN from the isoquinoline fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
51[C₄H₃]⁺A smaller aromatic fragment.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly sensitive and provides detailed structural information, a comprehensive analysis often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), fragmentation pattern for structural elucidation.[1][2]High sensitivity, high specificity, suitable for coupling with chromatographic techniques (GC-MS, LC-MS).[11][12][13]Destructive technique, may require derivatization for volatile compounds (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure elucidation.[12]Lower sensitivity compared to MS, requires larger sample amounts.[12]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Non-destructive, fast, and relatively inexpensive.Provides limited information on the overall structure.
Gas Chromatography (GC) Separation of volatile compounds, provides retention time for identification.High resolution separation, well-established libraries for identification.Sample must be volatile and thermally stable.
Liquid Chromatography (LC) Separation of non-volatile and thermally labile compounds.Wide applicability, can be coupled with various detectors including MS.[14][15][16]Lower resolution compared to GC for some applications.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the this compound peak based on its retention time. Analyze the corresponding mass spectrum for the characteristic molecular ion pair (m/z 208/210) and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound Analysis

This protocol provides a general method for analyzing this compound using LC-MS, which is suitable for less volatile samples or complex matrices.

  • Sample Preparation: Dissolve the sample in a compatible solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for the protonated molecule [M+H]⁺ of this compound (m/z 209/211). Confirm the isotopic pattern and measure the accurate mass to determine the elemental composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Quantification Quantification SpectralAnalysis->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

signaling_pathway cluster_cell Cellular Environment Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene TF->Gene Promotes Transcription Response Cellular Response Gene->Response Isoquinoline Isoquinoline Derivative (Inhibitor) Isoquinoline->KinaseB Inhibits

Caption: A hypothetical signaling pathway where an isoquinoline derivative acts as a kinase inhibitor.

References

A Comparative Guide to the Reactivity of 5-Bromoisoquinoline and 8-Bromoisoquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Isoquinoline (B145761) and its derivatives are prevalent scaffolds in numerous biologically active compounds. This guide provides an objective comparison of the reactivity of two key isomers, 5-bromoisoquinoline and 8-bromoisoquinoline (B29762), in common and synthetically valuable organic transformations. The discussion is supported by available experimental data and detailed methodologies to aid in reaction planning and optimization.

The reactivity of the bromine substituent on the isoquinoline core is significantly influenced by its position relative to the nitrogen atom. This guide will delve into a comparative analysis of this compound and 8-bromoisoquinoline, focusing on their behavior in metal-catalyzed cross-coupling reactions and directed ortho-metalation.

Comparative Reactivity Analysis

The differing positions of the bromine atom in this compound and 8-bromoisoquinoline lead to distinct electronic and steric environments, which in turn govern their reactivity.

Electronic Effects: The isoquinoline nitrogen is an electron-withdrawing group, which deactivates the carbocyclic ring towards electrophilic substitution and activates it towards nucleophilic attack. This effect is more pronounced at positions ortho and para to the nitrogen. In the context of metal-catalyzed cross-coupling reactions, the electronic nature of the C-Br bond is a key determinant of reactivity.

Steric Hindrance: 8-Bromoisoquinoline is subject to a significant steric effect known as a "peri-interaction." The proximity of the bromine atom at the 8-position to the hydrogen atom at the 1-position can hinder the approach of bulky reagents and catalysts. This steric congestion is absent in this compound, where the bromine atom is more exposed.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative studies under identical conditions are limited, the available data on related systems suggests that both isomers are viable substrates. However, the steric hindrance in 8-bromoisoquinoline can influence the reaction efficiency.

Suzuki_Miyaura_Coupling Bromoisoquinoline Bromoisoquinoline Oxidative Addition Oxidative Addition Bromoisoquinoline->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Arylated Isoquinoline Arylated Isoquinoline Reductive Elimination->Arylated Isoquinoline

Buchwald-Hartwig amination catalytic cycle.
ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 6-BromoquinolinePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O80-9012-24Not specified[1]
Buchwald 6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFNot specifiedNot specified80[2]
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The nitrogen atom of the isoquinoline ring can act as a directing group. This has profound implications for the reactivity of 8-bromoisoquinoline. The bromine atom at the 8-position is ortho to the nitrogen, making this position susceptible to metal-halogen exchange or deprotonation at the C7 position, followed by functionalization.

In contrast, the bromine atom in this compound is not in a position to be directly influenced by the nitrogen's directing effect in the same manner. Therefore, under DoM conditions, this compound is more likely to undergo metal-halogen exchange at the C5 position.

dot

Directed_Ortho_Metalation cluster_8_bromo 8-Bromoisoquinoline cluster_5_bromo This compound 8-Bromo 8-Bromoisoquinoline Intermediate_8 Lithiation at C7 or Metal-Halogen Exchange at C8 8-Bromo->Intermediate_8 Nitrogen directs lithiation Organolithium_8 Organolithium Reagent Organolithium_8->Intermediate_8 Product_8 Functionalized at C7 or C8 Intermediate_8->Product_8 Electrophile_8 Electrophile (E+) Electrophile_8->Product_8 5-Bromo This compound Intermediate_5 Metal-Halogen Exchange at C5 5-Bromo->Intermediate_5 Organolithium_5 Organolithium Reagent Organolithium_5->Intermediate_5 Product_5 Functionalized at C5 Intermediate_5->Product_5 Electrophile_5 Electrophile (E+) Electrophile_5->Product_5

References

spectroscopic comparison of quinoline and bromoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline (B57606) and its substituted derivatives are foundational scaffolds in medicinal chemistry, and the introduction of a bromine atom can significantly alter their spectroscopic signatures. This guide provides an objective comparison of the spectroscopic properties of quinoline and its bromo-derivatives, supported by experimental data and detailed protocols to aid in characterization and analysis.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, offering a direct comparison between quinoline and its various bromo-substituted analogues.

¹H NMR Spectral Data (Chemical Shifts in ppm)
CompoundH-2H-3H-4H-5H-6H-7H-8
Quinoline ~8.88~7.30~8.097.757.507.658.10
3-Bromoquinoline 8.93-8.507.967.727.858.10
5-Bromo-6-methoxy-8-nitroquinoline -------
6-Bromoquinoline 8.857.428.358.05-7.808.15
7-Bromoquinoline 8.907.408.208.257.60-8.10
8-Bromoquinoline 9.057.458.607.93---
5,7-Dibromoquinoline 8.937.538.50-8.29-7.96
6,8-Dibromoquinoline 9.047.508.047.97-8.16-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for some positions in substituted compounds may not be explicitly available in the search results.

¹³C NMR Spectral Data (Chemical Shifts in ppm)
CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
Quinoline 150.3121.1136.0128.2129.5126.5129.3127.7148.4
5-Bromo-6-methoxy-8-nitroquinoline ---------
6-Bromo-1,2,3,4-tetrahydroquinoline 41.821.726.9123.4129.4108.6131.9115.6143.8
6,8-Dibromo-1,2,3,4-tetrahydroquinoline 42.121.527.5124.4131.1107.2132.0108.8141.0
6,8-Dibromoquinoline 151.5122.7135.9144.1129.7119.9135.7130.1125.9
8-Bromo-5-methoxyquinoline 151.25119.24146.20136.38106.41123.36118.90128.42155.79

Note: Data for all carbon positions for every compound is not fully available in the provided search results. Tetrahydroquinoline derivatives are included for comparison of substitution effects.

Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight[M]⁺[M+2]⁺Key Fragments
Quinoline C₉H₇N129.16129-102
3-Bromoquinoline C₉H₆BrN208.06207209128
6-Bromoquinoline C₉H₆BrN208.06207209128
8-Bromoquinoline C₉H₆BrN208.06207209128
5,7-Dibromoquinoline C₉H₅Br₂N286.96285287, 289206, 127
5-Bromo-6-methoxy-8-nitroquinoline C₁₀H₇BrN₂O₃283.08282284Loss of NO₂, OCH₃, Br

Note: The isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio for monobrominated compounds and [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio for dibrominated compounds) is a key diagnostic feature.[1]

UV-Vis and Fluorescence Spectroscopy

The introduction of bromine atoms, which can participate in resonance, often causes a bathochromic (red) shift in the UV-Vis absorption maxima of quinoline derivatives.[1] In fluorescence spectroscopy, N-heterocycles like quinolines are generally weakly fluorescent. However, protonation of the nitrogen atom can lead to a significant enhancement in fluorescence intensity and a red-shift in the emission wavelength.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.[2]

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (e.g., zg30).

    • Spectral Width : 12-16 ppm, centered around 7-8 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (D1) : 1-5 seconds.

    • Number of Scans (NS) : 8-16 scans for moderately concentrated samples.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 128 to 1024 scans or more, depending on concentration.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3]

  • Ionization : For volatile compounds, Electron Ionization (EI) at 70 eV is commonly used.[4] For less volatile or thermally labile compounds, Electrospray Ionization (ESI) is a suitable alternative.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Detection : Detect the ions to generate a mass spectrum, observing the molecular ion and characteristic fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent, similar to UV-Vis spectroscopy.

  • Instrumentation : Use a spectrofluorometer.

  • Data Acquisition : Determine the optimal excitation wavelength (often the λmax from the UV-Vis spectrum). Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and spectroscopic characterization of bromoquinoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Quinoline reaction Electrophilic Bromination start->reaction reagents Brominating Agent (e.g., Br2, NBS) reagents->reaction product Bromoquinoline Derivative reaction->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence structure Structural Elucidation nmr->structure ms->structure uv_vis->structure fluorescence->structure

Caption: General experimental workflow for the synthesis and spectroscopic confirmation of bromoquinoline derivatives.

logical_relationship quinoline Quinoline Core spectroscopic_properties Spectroscopic Properties quinoline->spectroscopic_properties determines basic scaffold bromine Bromine Substituent bromine->spectroscopic_properties induces shifts (¹H, ¹³C) adds isotopic pattern (MS) alters electronic transitions (UV-Vis) position Position of Substitution (e.g., 3, 5, 6, 7, 8) position->spectroscopic_properties governs specific chemical shifts and coupling patterns

Caption: Logical relationship between molecular features and spectroscopic properties of bromoquinolines.

References

A Comparative Guide to Analytical Techniques for Characterizing 5-Bromoisoquinoline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 5-Bromoisoquinoline, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Ensuring its purity is critical for the reliability of experimental results and the safety and efficacy of final products. This guide provides an objective comparison of common analytical techniques used to characterize the purity of this compound, complete with supporting methodologies and data interpretation.

The primary analytical methods for assessing the purity of this compound and similar organic compounds include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses for quantitative purity determination and impurity profiling.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for structural confirmation and identification of impurities.[1]

Comparison of Key Analytical Techniques

Each analytical technique offers distinct advantages and provides different types of information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or structural verification.

TechniquePrinciple of OperationInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2]Quantitative purity (area %), impurity profile, detection of non-volatile impurities.High resolution and sensitivity; applicable to a wide range of non-volatile and thermally sensitive compounds.[2]May require specific method development; can be destructive to the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.Quantitative purity (area %), identification of volatile impurities, molecular weight and fragmentation patterns of components.Excellent for separating and identifying volatile and semi-volatile compounds; high sensitivity and specificity from the mass spectrometer.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and chemical environment.[3][4]Unambiguous structural confirmation, identification and quantification of impurities (relative to the main signal), stereochemistry.[1][4]Non-destructive; provides comprehensive structural information; quantitative NMR (qNMR) can determine purity without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals, making interpretation difficult.
Elemental Analysis Determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in a sample.[3]Confirmation of elemental composition and empirical formula.Provides fundamental confirmation of the compound's composition.Does not detect or quantify impurities that have the same elemental composition as the main compound.

Illustrative Data Presentation

The following table summarizes typical quantitative results that could be obtained from the analysis of a batch of this compound, illustrating the type of data generated by each technique.

Analytical MethodParameter MeasuredResult
HPLC (UV, 254 nm) Purity (by Area %)99.2%
Known Impurity 1 (e.g., Isoquinoline)0.3%
Unknown Impurity 20.2%
Total Impurities0.8%
GC-MS Purity (by Area %)>99%
Identified Volatile ImpurityIsoquinoline (0-3%)[5]
Other Detected Species5,8-dibromoisoquinoline (trace)[6]
¹H NMR Structural ConfirmationConforms to the structure of this compound.
Estimated Purity (by integration)>99% (relative to identified impurity signals)
Elemental Analysis % Carbon (Calculated: 51.96)52.06[5]
% Hydrogen (Calculated: 2.91)2.74[5]
% Nitrogen (Calculated: 6.73)6.65[5]
% Bromine (Calculated: 38.40)38.21[5]

Experimental Protocols

Detailed and robust methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standard operating procedures for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound purity and the separation of potential impurities. The protocol is based on reverse-phase chromatography, which is well-suited for aromatic compounds like quinoline (B57606) derivatives.[2]

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

Method Parameters:

Parameter Proposed Condition
Column C18, 4.6 x 250 mm, 5 µm particle size[2]
Mobile Phase A: Water; B: Acetonitrile (B52724)
Gradient 30% B to 90% B over 20 minutes[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]

| Column Temperature | 30 °C[2] |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL solution.[2]

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

  • Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample into the HPLC system.

  • Analysis: Record the chromatogram for a sufficient duration (e.g., 30 minutes) to allow for the elution of all components.[2]

  • Calculation: Calculate the purity by the area normalization method, dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or side-products like isoquinoline.[5]

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Method Parameters:

Parameter Proposed Condition
Column RXi-5-Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium, constant flow at 1.0 mL/min[7]
Oven Program Start at 70°C (hold 1 min), ramp at 10°C/min to 180°C, then ramp at 15°C/min to 280°C (hold 8 min)[7]
Injector Temp. 250°C
MS Transfer Line 280°C[7]
Ion Source Temp. 230°C

| Mass Scan Range | 40-550 m/z |

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile organic solvent such as methanol (B129727) or toluene.[7][8]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Analysis: Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing:

    • Identification: Identify this compound and any impurities by comparing their retention times and mass spectra against a reference library (e.g., NIST).[8] The molecular ion for this compound is expected at m/z 207/209 due to bromine isotopes.

    • Quantification: Determine the relative purity by calculating the percentage area of the main peak relative to the total peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful technique for unambiguous structural elucidation, confirming the identity of the main component and any structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3][5]

  • Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3]

  • Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).[3]

  • Analysis:

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and signal integrations to confirm that the spectrum is consistent with the structure of this compound.[1] The expected ¹H NMR signals in DMSO-d₆ are δ 7.62 (t), 7.91 (d), 8.15 (d), 8.19 (d), 8.66 (d), and 9.37 (s).[5]

    • Purity Estimation: Identify signals that do not correspond to the main compound or the solvent. The purity can be estimated by comparing the integration of signals from the main compound to those of the impurities.[1]

Visualized Workflows and Logic

To better illustrate the processes involved in purity characterization, the following diagrams created using Graphviz are provided.

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural & Identity Confirmation cluster_2 Phase 3: Quantitative Purity & Impurity Profiling cluster_3 Phase 4: Final Assessment Sample Sample Receipt: This compound TLC_Screen TLC Screening (Optional) Sample->TLC_Screen Quick check NMR_Analysis NMR Spectroscopy (¹H and ¹³C) TLC_Screen->NMR_Analysis HPLC_Analysis HPLC Analysis (Primary Purity Assay) TLC_Screen->HPLC_Analysis Final_Report Purity Assessment & Certificate of Analysis NMR_Analysis->Final_Report MS_Analysis Mass Spectrometry (Molecular Weight) MS_Analysis->Final_Report Elemental_Analysis Elemental Analysis (Compositional Verification) Elemental_Analysis->Final_Report HPLC_Analysis->Final_Report GCMS_Analysis GC-MS Analysis (Volatile Impurities) GCMS_Analysis->Final_Report

Caption: General workflow for comprehensive purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (10 mg) B Dissolve in Solvent (10 mL Acetonitrile) A->B C Filter Solution (0.45 µm filter) B->C D Equilibrate HPLC System C->D E Inject Sample (10 µL) D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC purity analysis.

Decision_Tree leaf leaf q1 Primary Goal? q2 Confirming Identity? q1->q2 Structure q3 Quantifying Purity? q1->q3 Quantity q4 Identifying Impurities? q1->q4 Profile a1 NMR Spectroscopy (Unambiguous Structure) q2->a1 a2 Elemental Analysis (Empirical Formula) q2->a2 a3 HPLC (Primary Method) q3->a3 a4 qNMR (No Standard Needed) q3->a4 q5 Volatile Impurities? q4->q5 a5 GC-MS q5->a5 Yes a6 HPLC-MS q5->a6 No / Non-volatile

Caption: Decision tree for analytical method selection.

References

Unveiling the Biological Potential of 5-Bromoisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom at the 5-position of this heterocyclic system creates a unique chemical entity, 5-bromoisoquinoline, and its derivatives, which have demonstrated a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents. The key biological activities explored herein include anticancer, antimicrobial, and enzyme inhibitory effects.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of various substituents on the isoquinoline core. The following tables summarize the quantitative data from several studies, offering a comparative overview of their anticancer, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity of this compound and Related Derivatives

The antiproliferative effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Bromo-N-(substituted-phenyl)isoquinoline-1-carboxamideA549 (Lung)2.3 - 8.9Doxorubicin1.2
5-Bromo-8-hydroxyquinolineMCF-7 (Breast)5.2Cisplatin7.8
5,7-Dibromo-8-hydroxyquinolineMDA-MB-231 (Breast)3.5Doxorubicin0.9
6-Bromo-5-nitroquinolineHT29 (Colon)15.45-Fluorouracil4.8
8-Bromo-pyrazolo[3,4-g]isoquinoline derivativeVarious Kinases>10Staurosporine0.01-0.1

Note: Data for some closely related brominated quinoline (B57606) and isoquinoline derivatives are included to provide a broader context for structure-activity relationships.

Antimicrobial Activity of this compound and Related Derivatives

Several this compound derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antimicrobial potency.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Schiff base derivativeStaphylococcus aureus8Ciprofloxacin2
This compound-based sulfonamideEscherichia coli16Gentamicin4
7-Bromoquinoline-5,8-dione derivativeKlebsiella pneumoniae0.8-1.0 mg/mLCiprofloxacin0.5-2
Alkynyl isoquinoline derivativeMRSA4-8Vancomycin1-2

Note: Data for some closely related brominated quinoline and isoquinoline derivatives are included to provide a broader context for structure-activity relationships.

Enzyme Inhibitory Activity of this compound and Related Derivatives

The ability of this compound derivatives to inhibit specific enzymes is a key mechanism underlying their biological effects. The IC50 value is used to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundEnzyme TargetIC50 (µM)Reference InhibitorIC50 (µM)
8-Bromo-pyrazolo[3,4-g]isoquinoline derivativeHaspin Kinase>10CHR-64940.05
Apomorphine (an isoquinoline alkaloid)Protein Kinase A (PKA)1Staurosporine0.007
Apomorphine (an isoquinoline alkaloid)Myosin Light Chain Kinase (MLCK)11ML-70.3
Apomorphine (an isoquinoline alkaloid)Protein Kinase C (PKC)8Bisindolylmaleimide I0.01

Note: Data for some related isoquinoline derivatives are included to illustrate the potential of the core scaffold as an enzyme inhibitor.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add Test Compounds & Control incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate compound_dilution->inoculate_plate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate_plate incubation Incubate 18-24h at 37°C inoculate_plate->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic NFkB_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines (TNF-α, IL-1) LPS receptor Receptor stimuli->receptor binds IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex proteasome Proteasome IkB_p->proteasome ubiquitination & degradation DNA DNA (κB site) NFkB_n->DNA binds transcription Gene Transcription (Inflammation, Survival) DNA->transcription activates MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds Ras Ras receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->transcription_factors activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

A Comparative Analysis of Synthetic Routes to Bromoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical research and drug development, the synthesis of substituted quinolines, particularly bromoquinolines, is a cornerstone of discovering novel therapeutic agents. The position of the bromine atom on the quinoline (B57606) scaffold dramatically influences the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of several key synthetic routes to bromoquinolines, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to inform methodological selection.

Comparison of Key Synthesis Routes

The selection of an optimal synthetic route to a bromoquinoline derivative is contingent on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative metrics for the discussed methods.

Synthesis RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Direct Bromination Quinoline or substituted quinolineN-Bromosuccinimide (NBS), H₂SO₄ or Br₂ in CHCl₃-25°C to room temperature47-92%[1][2]Single step, potentially high yielding.Often results in a mixture of isomers, over-bromination can be an issue.[3][4]
Sandmeyer Reaction Aminoquinoline (e.g., 5-Aminoquinoline)HBr, NaNO₂, CuBr0°C to 75°C~61%[1]Good for specific isomer synthesis where the corresponding aminoquinoline is available.Multi-step process involving diazotization.
Skraup Synthesis Bromoaniline (e.g., 3-Bromoaniline), Glycerol (B35011)H₂SO₄, Oxidizing agent (e.g., nitrobenzene)High temperature (e.g., 135°C)Not specified for 5-bromoquinoline; can be vigorous.[1][5]One-pot reaction from readily available anilines.Can be highly exothermic and produce significant tar; yields can be low for some substrates.[6]
Doebner-von Miller Bromoaniline, α,β-Unsaturated carbonylAcid catalyst (e.g., HCl, Lewis acids)VariesNot well-documented for simple bromoquinolines.[1]A modification of the Skraup synthesis with broader substrate scope.Can result in polymerization of the carbonyl compound, leading to lower yields.[7]
Friedländer Synthesis 2-Amino-bromobenzaldehyde/ketone, Carbonyl with α-methylene groupAcid or base catalystVaries (e.g., 80°C)Generally good, but specific data for bromoquinolines is sparse in initial findings.Versatile for producing highly substituted quinolines.Requires specific 2-amino-bromoaryl carbonyl precursors which may not be readily available.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Protocol 1: Direct Bromination of Quinoline to 5-Bromoquinoline[1]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Dry ice/acetone bath

  • Crushed ice

  • 25% aqueous ammonia (B1221849)

  • Diethyl ether

  • 1M Sodium Hydroxide (B78521) (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask, cool concentrated sulfuric acid.

  • Slowly add quinoline while ensuring the temperature remains below 30°C.

  • Cool the solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) in portions, maintaining the internal temperature between -26°C and -22°C.

  • Stir the resulting suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice.

  • Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude product, which can be further purified by chromatography or distillation.

Protocol 2: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction[1][8]

Materials:

Procedure:

  • Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution.

  • Stir the resulting diazonium salt solution at room temperature for 5 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75°C.

  • Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.

  • Stir the mixture at room temperature for 2 hours.

  • Basify the reaction mixture with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Skraup Synthesis of 5,7-Dibromoquinoline[5]

Materials:

  • 3,5-Dibromoaniline

  • 70% Sulfuric Acid (H₂SO₄)

  • Sodium m-nitrobenzenesulfonate

  • Glycerol

  • Crushed ice

  • Ammonia water

Procedure:

  • To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.

  • Heat the mixture to 100°C.

  • Slowly add glycerol dropwise to the heated mixture.

  • Increase the temperature to 135°C and maintain the reaction for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into a large amount of crushed ice.

  • Adjust the pH to 7 with ammonia water.

  • Collect the precipitated product by suction filtration.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the general workflows and logical relationships between the different synthetic routes for bromoquinolines.

Synthesis_Overview Aniline Aniline Derivatives Skraup Skraup Synthesis Aniline->Skraup Doebner Doebner-von Miller Aniline->Doebner Quinoline Quinoline DirectBromination Direct Bromination Quinoline->DirectBromination Aminoquinoline Aminoquinoline Sandmeyer Sandmeyer Reaction Aminoquinoline->Sandmeyer AminoArylKetone 2-Amino-bromoaryl Aldehyde/Ketone Friedlaender Friedländer Synthesis AminoArylKetone->Friedlaender Bromoquinoline Bromoquinoline Skraup->Bromoquinoline Doebner->Bromoquinoline Friedlaender->Bromoquinoline DirectBromination->Bromoquinoline Sandmeyer->Bromoquinoline

Caption: Overview of starting materials for various bromoquinoline synthesis routes.

Experimental_Workflow_Comparison cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction cluster_skraup Skraup Synthesis cluster_friedlaender Friedländer Synthesis db1 Quinoline db2 Electrophilic Addition (NBS/Br₂) db1->db2 db3 Bromoquinoline db2->db3 s1 Aminoquinoline s2 Diazotization (NaNO₂, HBr) s1->s2 s3 Sandmeyer Reaction (CuBr) s2->s3 s4 Bromoquinoline s3->s4 sk1 Bromoaniline + Glycerol sk2 Acid-catalyzed Cyclization & Oxidation sk1->sk2 sk3 Bromoquinoline sk2->sk3 f1 2-Amino-bromoaryl ketone + Carbonyl f2 Condensation & Cyclodehydration f1->f2 f3 Bromoquinoline f2->f3

References

Validating the Structure of 5-Bromoisoquinoline: An Infrared Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and development of novel therapeutics, unambiguous structural confirmation of intermediates and final compounds is paramount. 5-Bromoisoquinoline is a key heterocyclic building block in medicinal chemistry, and its correct identification is crucial for ensuring reaction success and purity of subsequent products. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for validating the molecular structure by identifying its key functional groups.

This guide offers a comparative analysis of the IR spectrum of this compound against its parent compound, Isoquinoline (B145761). By highlighting the spectral differences, particularly the introduction of the carbon-bromine bond vibration, researchers can confidently verify the successful bromination and confirm the identity of the target molecule.

Comparative Analysis of IR Absorption Data

The primary structural difference between Isoquinoline and this compound is the presence of a bromine atom on the benzene (B151609) ring. This substitution introduces a characteristic C-Br stretching vibration and subtly influences the vibrations of the aromatic ring system. The following table summarizes the key IR absorption bands, comparing the experimentally observed peaks for Isoquinoline with the expected absorption regions for this compound.

Vibrational ModeFunctional GroupIsoquinoline (Observed, cm⁻¹)This compound (Expected Range, cm⁻¹)Interpretation of Spectral Data
Aromatic C-H Stretch=C-H (Aromatic)3102 - 28813100 - 3000The presence of sharp absorption bands above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring system in both molecules.[1]
Aromatic Ring StretchC=C and C=N1590, 1577, 1496, 1462, 14311600 - 1400These multiple, strong-to-medium intensity bands are characteristic of the stretching vibrations within the fused aromatic (benzene) and heteroaromatic (pyridine) rings.[1] The specific pattern of these peaks is a unique fingerprint for the isoquinoline core structure.
C-H Out-of-Plane Bending=C-H (Aromatic)799, 775, 717900 - 675These strong absorptions in the fingerprint region are highly diagnostic for the substitution pattern on the aromatic rings. The pattern for this compound is expected to differ from that of unsubstituted Isoquinoline due to the change in substitution.
Aryl C-Br Stretch C-Br (Aromatic) Absent 690 - 515 This is the key validating peak. The presence of a medium-to-strong absorption band in this low-frequency region would confirm the successful incorporation of the bromine atom onto the aromatic ring. This peak is characteristically absent in the spectrum of the starting material, Isoquinoline.

Experimental Workflow for Structural Validation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Sample Obtain Dry Sample (Synthesized this compound) Prep Prepare Sample for Analysis (e.g., KBr Pellet or ATR) Sample->Prep FTIR Run FTIR Spectrometer Prep->FTIR Spectrum Acquire IR Spectrum (%T vs. Wavenumber cm⁻¹) FTIR->Spectrum PeakID Identify Key Absorption Peaks (e.g., >3000, 1600-1400, <700 cm⁻¹) Spectrum->PeakID Compare Compare to Reference (Isoquinoline Spectrum or Database) PeakID->Compare Validation Structural Validation Compare->Validation C-Br peak present & other peaks match NoMatch Structure Not Validated (Re-evaluate Synthesis/Purity) Compare->NoMatch C-Br peak absent or significant mismatch

Caption: Workflow for IR spectroscopic validation of this compound.

Experimental Protocol: FTIR Spectroscopy

This section provides a standardized protocol for acquiring a high-quality IR spectrum of a solid sample such as this compound using an Attenuated Total Reflectance (ATR) equipped Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain the infrared spectrum of the sample for structural analysis and functional group identification.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Sample of this compound (solid, dry)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol (B130326) or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.

    • Initiate a "background scan" using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm until it makes firm and even contact with the sample. The press ensures intimate contact between the sample and the crystal, which is essential for a strong signal. Apply consistent pressure as recommended by the instrument manufacturer.

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan" from the software. The instrument will collect a number of scans (typically 16 or 32) and average them to produce the final spectrum with a good signal-to-noise ratio.

    • The live spectrum should appear on the screen, plotting Percent Transmittance (%) on the y-axis against Wavenumber (cm⁻¹) on the x-axis.

  • Data Processing and Cleanup:

    • Once the scan is complete, raise the press arm and remove the sample from the crystal surface with the spatula.

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination.

    • Use the software to label the significant peaks in the spectrum. Save and export the spectral data for analysis and reporting.

By following this guide, researchers can effectively use IR spectroscopy to verify the molecular integrity of this compound, ensuring the quality and reliability of their chemical synthesis endeavors.

References

A Comparative Guide to the Regioselective Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled, regioselective bromination of isoquinoline (B145761) is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of novel pharmaceuticals and functional materials. The substitution pattern on the isoquinoline core dramatically influences molecular properties and biological activity. This guide provides an objective comparison of common methods for isoquinoline bromination, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.

Introduction to Isoquinoline Reactivity

Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic aromatic substitution. Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzene ring at positions C5, C6, C7, or C8. The regioselectivity of this reaction is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, and temperature. Under acidic conditions, the isoquinoline nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the carbocyclic ring.[1]

Comparison of Bromination Methods

The regioselectivity of isoquinoline bromination can be effectively controlled to favor substitution at the C5 or C8 position. Below is a comparison of common methodologies.

MethodBrominating AgentAcid/SolventPredominant IsomerKey AdvantagesKey Disadvantages
Method A: Low-Temperature NBS N-Bromosuccinimide (NBS)Conc. H₂SO₄5-BromoisoquinolineHigh regioselectivity for the 5-position, readily available reagents.[2][3]Requires strict temperature control (-25°C to -18°C) to suppress 8-bromo isomer formation.[2][4]
Method B: DBI in Strong Acid N,N'-Dibromoisocyanuric Acid (DBI)CF₃SO₃HThis compoundHigh regioselectivity for the 5-position.[3][5]DBI and triflic acid are more expensive than NBS and sulfuric acid.
Method C: Swamping Catalyst Bromine (Br₂)AlCl₃ (2 equiv.)This compoundGood yields for 5-bromo and 5,8-dibromo derivatives.[6][7]Requires stoichiometric amounts of Lewis acid, which can complicate workup.

Reaction Pathways and Regioselectivity

The outcome of isoquinoline bromination is a delicate balance of electronic and steric effects, heavily influenced by the reaction medium.

G Regioselectivity in Isoquinoline Bromination LowTemp Low Temperature (-25°C to -18°C) FiveBromo This compound (Major Product) LowTemp->FiveBromo Favors StrongAcid Strong Acid (e.g., H₂SO₄) ProtonatedIso Protonated Isoquinoline StrongAcid->ProtonatedIso BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->FiveBromo EightBromo 8-Bromoisoquinoline (B29762) (Minor Product) BrominatingAgent->EightBromo Isoquinoline Isoquinoline Isoquinoline->ProtonatedIso H⁺ ProtonatedIso->FiveBromo Br⁺ ProtonatedIso->EightBromo Br⁺ Dibromo 5,8-Dibromoisoquinoline FiveBromo->Dibromo Excess Br⁺

Caption: Factors influencing the regioselective bromination of isoquinoline.

Experimental Protocols

Method A: Selective Synthesis of this compound

This procedure is adapted from a reported synthesis and is effective for producing this compound with high purity.[2][8]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice/acetone bath

  • Crushed ice

  • Aqueous ammonia (B1221849) solution

Procedure:

  • In a flask equipped with a mechanical stirrer, slowly add isoquinoline (1.0 equiv.) to well-stirred concentrated H₂SO₄, maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized NBS (1.1 equiv.) portion-wise to the vigorously stirred solution, ensuring the internal temperature is maintained between -26°C and -22°C.[2]

  • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the homogeneous reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with an aqueous ammonia solution, keeping the temperature below 25°C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or fractional distillation to yield pure this compound.

Critical Note: Strict temperature control is paramount to ensure high regioselectivity and minimize the formation of the 8-bromoisoquinoline isomer, which is challenging to separate.[2][4] Using more than 1.1 equivalents of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline.[2]

Subsequent Functionalization: Synthesis of 5-Bromo-8-nitroisoquinoline (B189721)

This compound can be directly converted to 5-bromo-8-nitroisoquinoline without prior isolation.[2][8]

G One-Pot Synthesis Workflow Start Isoquinoline in H₂SO₄ Bromination Add NBS at -25°C Start->Bromination FiveBromo Formation of This compound Bromination->FiveBromo Nitration Add KNO₃ FiveBromo->Nitration One-pot FinalProduct 5-Bromo-8-nitroisoquinoline Nitration->FinalProduct Workup Workup and Recrystallization FinalProduct->Workup

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinoline (B145761) scaffold is a cornerstone in the development of novel therapeutics and functional materials. 5-Bromoisoquinoline is a key building block that allows for the introduction of diverse molecular fragments at the C5 position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and associated ligands is critical for achieving optimal yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data from analogous systems.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction. The process involves the careful selection and combination of the aryl halide, coupling partner, palladium catalyst, ligand, base, and solvent under an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Aryl_Halide This compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Aryl_Halide->Inert_Atmosphere Coupling_Partner Organoboron/ Alkene/ Alkyne/Amine Coupling_Partner->Inert_Atmosphere Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Inert_Atmosphere Base_Solvent Base + Solvent Base_Solvent->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Reaction Mixture Quenching Reaction Quenching Heating->Quenching Crude Product Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-Substituted Isoquinoline Purification->Product

A generalized workflow for palladium-catalyzed cross-coupling of this compound.

Catalyst Performance Comparison

The selection of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction. The following tables summarize the performance of various catalyst systems in reactions with substrates analogous to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and organoboron compounds. For the arylation of bromo-substituted heterocycles, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points[1].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O80GoodA standard and effective catalyst for Suzuki couplings of bromo-heterocycles.[2]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80HighOften provides higher yields and shorter reaction times compared to Pd(PPh₃)₄ for similar substrates.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighA highly active system for challenging substrates.
Heck Reaction

The Heck reaction enables the formation of C-C bonds through the coupling of this compound with alkenes. Pd(OAc)₂ in combination with phosphine (B1218219) ligands is a commonly employed catalytic system.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120GoodA classic combination for the Heck reaction of aryl bromides.[4]
Pd(PPh₃)₄PPh₃Et₃NDMF100Moderate to GoodCan also be effective, though higher temperatures may be required for less reactive substrates.[1]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst[1].

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NDMFRoom Temp. to 80Good to ExcellentA widely used and reliable system for Sonogashira couplings.[5]
Pd(PPh₃)₄CuIEt₃N/THF60GoodAn effective alternative catalyst system.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds between this compound and various amines. This reaction often requires bulky, electron-rich phosphine ligands for high efficiency[1]. A study on the kiloscale amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) provides a highly optimized system.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110HighA versatile system for a range of amines.
Pd(OAc)₂BINAPCs₂CO₃Toluene90GoodEffective for the amination of various aryl bromides.[6]
Pd(dba)₂BINAPCs₂CO₃THFOptimized80Successfully implemented on a large scale for a 6-bromoisoquinoline (B29742) derivative.

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.) is taken in a reaction vessel. A suitable solvent system (e.g., DME/H₂O 4:1) is added, and the mixture is degassed with an inert gas (e.g., Argon) for 15-20 minutes. The palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq.), is then added, and the mixture is heated to 80-100 °C under the inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Heck Reaction

In a reaction flask, this compound (1.0 eq.), the desired alkene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), and a phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq.) are dissolved in a suitable solvent like DMF. A base, typically triethylamine (B128534) (2.0 eq.), is added. The mixture is degassed with an inert gas and then heated to 100-120 °C for 18-24 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

To a solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., triethylamine and THF 1:1), the terminal alkyne (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq.), and copper(I) iodide (CuI) (0.08 eq.) are added. The reaction mixture is stirred at a suitable temperature (e.g., 60 °C) under an inert atmosphere for 8-12 hours. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

To an oven-dried reaction vessel equipped with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%) are added. The vessel is evacuated and backfilled with an inert gas three times. The solvent (e.g., dioxane), this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.) are then added. The reaction mixture is heated to 100-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

References

5-Bromoisoquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isoquinoline (B145761) core has emerged as a privileged structure, demonstrating a wide range of biological activities. The introduction of a bromine atom at the 5-position of the isoquinoline ring can significantly influence the molecule's physicochemical properties and biological activity, making 5-bromoisoquinoline derivatives a promising class of compounds for anticancer drug development.

This guide provides a comparative analysis of the efficacy of this compound derivatives as anticancer agents, presenting available experimental data to benchmark their performance against established anticancer drugs. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of novel this compound derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this evaluation.

While a comprehensive head-to-head comparison of a wide range of this compound derivatives against multiple cancer cell lines is not extensively available in a single study, the following tables compile data from various sources to offer a comparative perspective.

Table 1: In Vitro Anticancer Activity of Bromo-substituted Quinoline (B57606) and Isoquinoline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-5-nitroquinoline C6 (Rat Glioblastoma)>1005-Fluorouracil18.33
HeLa (Human Cervical Cancer)25.325-Fluorouracil10.42
HT29 (Human Colon Adenocarcinoma)48.215-Fluorouracil8.91
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Glioblastoma)25.6--
HeLa (Human Cervical Cancer)6.7--
HT29 (Human Colon Adenocarcinoma)10.2--
A 6-bromo-quinazoline-4(3H)-one derivative MCF-7 (Human Breast Adenocarcinoma)8.3Erlotinib8.1
SW480 (Human Colorectal Adenocarcinoma)10.2Erlotinib14.7

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]

Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, often targeting fundamental cellular processes involved in cancer cell proliferation and survival. Key mechanisms of action include:

  • Topoisomerase Inhibition: Some quinoline and isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[2] Inhibition of these enzymes leads to DNA strand breaks and ultimately, cell death.

  • Induction of Apoptosis: Many anticancer agents, including derivatives of the isoquinoline scaffold, can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.

  • PARP Inhibition: Certain isoquinoline derivatives, such as 5-aminoisoquinoline, have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anticancer efficacy of novel compounds. Below are methodologies for key assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[1][3][4][5][6]

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[7][8][9][10][11]

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer

  • This compound derivatives

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a stop solution (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives can be attributed to their modulation of specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (MTT, SRB) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis Topoisomerase Topoisomerase Inhibition Assays IC50->Topoisomerase Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Topoisomerase->Signaling

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathway This compound\nDerivative This compound Derivative Topoisomerase I/II Topoisomerase I/II This compound\nDerivative->Topoisomerase I/II Inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Increased p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Activation->Bax/Bcl-2 Ratio Increased Mitochondria Mitochondria Bax/Bcl-2 Ratio->Mitochondria MOMP Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound derivatives.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The available data, although not exhaustive, suggests that these compounds can exhibit significant cytotoxic activity against various cancer cell lines, potentially through mechanisms such as topoisomerase inhibition and the induction of apoptosis. Further systematic studies, including the synthesis and evaluation of a broader range of derivatives and direct comparative studies with established drugs, are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these crucial investigations.

References

A Comparative Guide to Quinoline Synthesis: Friedländer vs. Skraup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry and materials science. Among the classical methods for its construction, the Friedländer and Skraup syntheses are fundamental, yet distinct, approaches. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.

The Friedländer synthesis, developed by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.[1][2][3][4] In contrast, the Skraup synthesis, introduced by Zdenko Hans Skraup in 1880, is a reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).[2][5] While both yield the quinoline core, they differ significantly in their reaction conditions, substrate scope, and overall efficiency.

At a Glance: Key Differences

FeatureFriedländer SynthesisSkraup Synthesis
Starting Materials 2-aminoaryl aldehyde/ketone & compound with α-methylene groupAromatic amine, glycerol, sulfuric acid, oxidizing agent
Reaction Conditions Generally milder, acid or base catalysis, modern variations include microwave irradiation and solvent-free conditions.[6][7][8]Harsh, strongly acidic and oxidizing, highly exothermic.[5][9][10]
Yields Generally moderate to excellent (can exceed 90%).[11]Often low to moderate, susceptible to tar formation.[9][12]
Substrate Scope Versatile, allows for the synthesis of a wide range of polysubstituted quinolines.[1]More limited, primarily for heteroring-unsubstituted or simply substituted quinolines.[13]
Advantages Higher yields, milder conditions, greater substituent diversity.[11]Readily available and inexpensive starting materials.
Disadvantages Availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[14]Harsh and often violent reaction, difficult workup, low yields.[15][16]

Delving into the Mechanisms

The divergent starting materials and conditions of the Friedländer and Skraup syntheses are reflected in their distinct reaction mechanisms.

The Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by intramolecular cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3]

Friedlander_Mechanism cluster_aldol Aldol Condensation First cluster_schiff Schiff Base Formation First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Enolizable Ketone Enolizable Ketone Enolizable Ketone Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl - H2O Quinoline_A Quinoline Unsaturated Carbonyl->Quinoline_A Cyclization - H2O 2-Aminoaryl Ketone_S 2-Aminoaryl Ketone Schiff Base Schiff Base 2-Aminoaryl Ketone_S->Schiff Base + Enolizable Ketone - H2O Enolizable Ketone_S Enolizable Ketone Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Reaction Quinoline_S Quinoline Cyclized Intermediate->Quinoline_S - H2O

Mechanistic pathways of the Friedländer synthesis.

The Skraup synthesis commences with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[2]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 - 2H2O Aniline (B41778) Aniline Michael Adduct Michael Adduct Aniline->Michael Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization - H2O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Reaction mechanism of the Skraup synthesis.

Quantitative Performance: A Comparative Analysis

The choice between the Friedländer and Skraup syntheses often hinges on the desired yield and the tolerance for harsh reaction conditions. The following table summarizes experimental data for the synthesis of various quinoline derivatives, highlighting the generally superior performance of the Friedländer method, especially in its modern variations.

Synthesis MethodReactant 1Reactant 2ConditionsProductYield (%)
Friedländer 2'-Aminoacetophenone4-Cholesten-3-oneAuCl3, 1,2-DCE, 80°C, 24hAngular and Linear Fused Steroidal Quinolines40 (mixture)
Friedländer 2-Nitrobenzaldehyde (B1664092)2,4-PentanedioneFe, Acetic Acid, 95-110°C1-(2-Methylquinolin-3-yl)ethan-1-oneHigh (not specified)[17]
Friedländer 2-AminobenzophenoneVarious dicarbonylsNafion NR50, Ethanol, Microwave, 200°C, 60 minPolysubstituted quinolines43-95[18]
Friedländer 2-AminophenylketonesCyclic ketonesAcetic Acid, Microwave, 160°C, 5 minFused quinolinesExcellent[7][8]
Friedländer 2-AminoarylketonesCarbonyl compoundso-Benzenedisulfonimide, Solvent-free2,3-Disubstituted quinolinesGood to Excellent[15]
Skraup 6-NitrocoumarinGlycerolH2SO4, 145-170°C, 6h3H-Pyrano[3,2-f]quinoline-3-one14[9]
Skraup AnilineGlycerolH2SO4, NitrobenzeneQuinoline~55-60[19]
Skraup m-NitroanilineGlycerolH2SO4, Oxidant5-Nitroquinoline and 7-NitroquinolineMixture, low yield[9]
Skraup o-NitroanilineGlycerolH2SO4, Oxidant8-Nitroquinoline17[16]
Skraup p-ToluidineGlycerolH2SO4, Arsenic Oxide, 4h6-MethylquinolineNot specified[20]

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative Friedländer and Skraup syntheses are outlined below.

Friedländer Synthesis: Domino Nitro Reduction-Cyclization

This modern adaptation of the Friedländer synthesis utilizes a more readily available 2-nitroaryl precursor, which undergoes an in-situ reduction followed by cyclization.

Materials:

  • 2-Nitrobenzaldehyde

  • 2,4-Pentanedione

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine 2-nitrobenzaldehyde (1.0 equivalent) and 2,4-pentanedione (3.0 equivalents) in glacial acetic acid.[17]

  • With stirring, heat the mixture to 95–110 °C.[17]

  • Add iron powder (3.0 equivalents) portion-wise to the hot solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Skraup Synthesis of Quinoline

This classical protocol illustrates the traditional Skraup reaction conditions.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate (powdered, crystalline)

  • 40% Sodium Hydroxide (B78521) solution

Procedure:

  • Caution: The Skraup reaction is highly exothermic and can be violent. It should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline to a mixture of glycerol and powdered ferrous sulfate.[16]

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.

  • Add nitrobenzene as the oxidizing agent.

  • Gently heat the mixture. Once the reaction begins, it may become vigorous. Remove the heat source if necessary to control the reaction rate.

  • After the initial exothermic reaction subsides, heat the mixture to maintain a steady reflux for several hours.

  • Allow the mixture to cool and then cautiously pour it into a large volume of cold water.

  • Neutralize the acidic solution with a 40% sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Purify the product by further distillation or other appropriate methods.

Experimental Workflow Comparison

The operational steps for each synthesis differ significantly, particularly in the workup and purification stages.

Workflow_Comparison cluster_friedlander Friedländer Synthesis Workflow cluster_skraup Skraup Synthesis Workflow F_Start Mix 2-aminoaryl carbonyl, carbonyl compound, and catalyst F_React Heat (conventional or microwave) F_Start->F_React F_Workup Neutralization and extraction F_React->F_Workup F_Purify Column chromatography or recrystallization F_Workup->F_Purify S_Start Combine aniline, glycerol, H2SO4, and oxidizing agent S_React Heat cautiously (exothermic) S_Start->S_React S_Workup Dilution, neutralization, and steam distillation S_React->S_Workup S_Purify Further purification of distillate S_Workup->S_Purify

A comparison of the general experimental workflows.

Conclusion

The Friedländer and Skraup syntheses both provide viable routes to the quinoline core, a privileged scaffold in drug discovery and materials science. The choice between them represents a trade-off between the availability of starting materials, desired yield, and tolerance for harsh reaction conditions.

The Skraup synthesis, while historically significant and utilizing simple starting materials, is often hampered by its violent nature, low yields, and challenging workup procedures.[15] In contrast, the Friedländer synthesis, particularly its modern iterations involving in-situ generation of the 2-aminoaryl carbonyl compound and the use of microwave irradiation, offers a more versatile, efficient, and higher-yielding approach to a diverse range of substituted quinolines.[6][7][8] For applications where high purity, structural diversity, and operational simplicity are paramount, the Friedländer synthesis is generally the superior choice.

References

Determining the Melting Point of Purified 5-Bromoisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accurate determination of a compound's melting point is a critical indicator of purity. This guide provides a comparative analysis of methods for determining the melting point of purified 5-Bromoisoquinoline, a key intermediate in pharmaceutical synthesis. We present experimental data, detailed protocols for common methodologies, and a comparison with structurally related compounds.

Comparison of Melting Points: this compound and Analogues

The melting point of a compound is highly sensitive to impurities, which tend to depress and broaden the melting range. The data presented below for this compound reflects values for a purified substance. For comparison, the melting points of structurally similar heterocyclic compounds are also listed.

Compound NameStructureReported Melting Point (°C)
This compoundThis compound83-87[1][2][3][4]
This compound (after chromatography)This compound81-82[1]
Quinoline (B57606)Quinoline-15
Isoquinoline (B145761)Isoquinoline26-28
5-Chloroisoquinoline5-Chloroisoquinoline69-73
5-Nitroisoquinoline5-Nitroisoquinoline106-109

Key Observation: The substitution pattern on the isoquinoline ring significantly influences the melting point. The unsubstituted parent compounds, quinoline and isoquinoline, have low melting points. Halogen substitution increases the melting point, with the chloro-substituted analogue having a lower melting point than the bromo-substituted one. The strong electron-withdrawing nitro group in the 5-position leads to a substantially higher melting point, reflecting stronger intermolecular forces in the crystal lattice.

Experimental Protocols for Melting Point Determination

Two primary methods are employed for the determination of melting points in a laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point range of a crystalline solid.[1]

Protocol:

  • Sample Preparation:

    • Ensure the purified this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Place a calibrated thermometer in the designated slot.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point.

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified this compound into an aluminum DSC pan.

    • Seal the pan with a lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the initial temperature to at least 20°C below the expected melting point.

    • Set the final temperature to at least 20°C above the expected melting point.

    • Set a linear heating rate (e.g., 5-10°C per minute).

    • Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.

  • Measurement and Analysis:

    • Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

    • The melting of the sample will be observed as an endothermic peak on the resulting thermogram.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point of a purified compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Purify Purify Compound (e.g., Recrystallization, Chromatography) Dry Dry Sample Purify->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Weigh Weigh Sample into Pan Grind->Weigh Heat Heat Slowly in Apparatus Pack->Heat Observe Observe & Record Melting Range Heat->Observe Result Melting Point Data Observe->Result Seal Seal Pan Weigh->Seal Analyze Run DSC Analysis Seal->Analyze Record Record Thermogram & Onset Temp. Analyze->Record Record->Result

Caption: General workflow for melting point determination.

References

A Researcher's Guide to Monitoring 5-Bromoisoquinoline Reactions Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and efficiency. When working with key intermediates like 5-Bromoisoquinoline, a versatile building block in medicinal chemistry, Thin-Layer Chromatography (TLC) emerges as a rapid, cost-effective, and indispensable tool for real-time reaction analysis.[1][2] This guide provides a comprehensive comparison of TLC with other analytical techniques and delivers detailed protocols for its application.

TLC Analysis vs. Alternative Monitoring Techniques

While advanced techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer quantitative data and detailed structural information, TLC holds its ground as the go-to method for quick, qualitative checks in a synthetic lab.[3][4] Its simplicity, speed, and low cost make it ideal for determining reaction initiation, progression, and completion at the bench.[2][5]

The primary role of TLC in this context is to track the consumption of the starting material (this compound) and the concurrent formation of the product.[5][6][7] This is achieved by comparing the retention factor (Rƒ) values of the starting material against aliquots of the reaction mixture over time.

Table 1: Comparison of Reaction Monitoring Techniques

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC) / LC-MSNuclear Magnetic Resonance (NMR)
Principle Separation by polarity on a solid stationary phase.High-resolution separation in a packed column, often coupled with a mass spectrometer.Analysis of nuclear spin in a magnetic field for structural elucidation.
Speed Very fast (5-20 minutes per run).[5]Slower (10-60 minutes per run).Fast for simple checks, but can be slower for detailed analysis.
Cost Very low (plates and solvents are inexpensive).[2]High (instrumentation and maintenance are costly).Very high (instrumentation requires significant investment and maintenance).
Information Qualitative (presence/absence of compounds, relative polarity). Can be semi-quantitative with staining or densitometry.[8][9]Quantitative (precise concentration of components) and structural (MS fragmentation).Quantitative and highly detailed structural information.[4]
Ease of Use Simple, requires minimal training.[2]Requires specialized training and setup.Requires significant expertise for operation and data interpretation.
Application Ideal for rapid, frequent checks of reaction progress at the bench.[1]Suited for detailed kinetic studies, purity analysis, and complex mixtures.[3]Best for structural confirmation of starting materials and final products.

Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol details the use of TLC to monitor a common cross-coupling reaction involving this compound. The Suzuki-Miyaura reaction is frequently used to form C-C bonds, coupling the brominated isoquinoline (B145761) with a boronic acid.[10][11]

Materials
  • TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass micro-capillary tubes.

  • Mobile Phase (Eluent): A pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Sample Vials: Small vials for diluting reaction aliquots.

  • Visualization Tools: UV lamp (254 nm) and a staining solution (e.g., potassium permanganate) if needed.[12][13]

Procedure
  • Plate Preparation : Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7] Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[5][14]

  • Sample Preparation :

    • SM Lane : Dissolve a small amount of pure this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a dilute solution.

    • RM Lane : At various time points (e.g., t=0, 30 min, 1 hr), withdraw a tiny aliquot (a drop from a glass rod or a microliter) from the reaction flask.[5] Dilute this aliquot in a separate vial with a few drops of solvent.

  • Spotting the Plate :

    • Using a capillary tube, apply a small spot of the this compound solution to the "SM" lane.

    • Apply a spot of the same starting material solution to the "Co" lane.

    • Using a different capillary, apply a spot of the diluted reaction mixture on top of the starting material spot in the "Co" lane.[14]

    • Apply a spot of the diluted reaction mixture to the "RM" lane. Ensure all spots are small and concentrated.

  • Development : Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[15] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Visualization and Interpretation :

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

    • Visualize the plate under a UV lamp (254 nm).[12] this compound and many aromatic products are UV-active and will appear as dark spots.[13] Circle the spots with a pencil.

    • Analysis :

      • At the beginning of the reaction, the "RM" lane should show a prominent spot corresponding to the this compound in the "SM" lane.

      • As the reaction progresses, the intensity of the starting material spot in the "RM" lane will decrease, and a new spot (the product), typically with a different Rƒ value, will appear.

      • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[5][6] The co-spot lane helps to unambiguously confirm the identity of the starting material spot in the reaction mixture.[14]

Data Summary

The retention factor (Rƒ) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A lower Rƒ value generally indicates a more polar compound.

Table 2: Representative TLC Data for a this compound Suzuki Reaction

CompoundRoleSolvent System (Hexane:EtOAc)Expected Rƒ ValueUV Active (254 nm)
This compoundStarting Material7:3~0.5Yes
Arylboronic AcidReagent7:3~0.1 (or baseline)Varies
Product (Aryl-Isoquinoline)Product7:3~0.35Yes

Note: Rƒ values are illustrative and highly dependent on the specific reagents, solvent system, and TLC plate used. Optimization of the solvent system is crucial to achieve good separation (target Rƒ of starting material ~0.3-0.4).[16]

Visual Workflow for TLC Monitoring

The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Outcome prep_plate 1. Prepare & Mark TLC Plate prep_sm 2. Prepare Starting Material (SM) Solution prep_rm 3. Aliquot & Dilute Reaction Mixture (RM) spot 4. Spot Plate (SM, Co-spot, RM) prep_rm->spot develop 5. Develop Plate in Solvent Chamber spot->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Under UV Light dry->visualize interpret 8. Interpret Results visualize->interpret incomplete Incomplete: SM Spot Visible interpret->incomplete Reaction ongoing complete Complete: SM Spot Absent interpret->complete Reaction finished

Caption: Experimental workflow for monitoring reaction progress using TLC.

References

Safety Operating Guide

Proper Disposal of 5-Bromoisoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromoisoquinoline, ensuring the safety of personnel and compliance with environmental regulations.

This compound is a halogenated aromatic compound that requires careful management as hazardous waste. Adherence to the following protocols is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

The table below summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeSignal Word
Skin IrritationH315 (Category 2)Warning
Eye IrritationH319 (Category 2)Warning
Specific Target Organ ToxicityH335 (Category 3)Warning
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[1] As a brominated organic compound, it must be treated as halogenated organic waste .

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with non-hazardous materials or other incompatible chemical waste streams. It is crucial to segregate halogenated organic waste from non-halogenated waste.

  • Designated Container: Collect all waste containing this compound (including contaminated consumables like gloves and weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded for halogenated organic wastes.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Ensure the label is legible and securely attached.

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Secondary Containment: It is best practice to use secondary containment to mitigate the impact of any potential leaks or spills.

3. Arranging for Disposal:

  • Institutional Guidelines: Strictly adhere to your institution's specific chemical waste management program and guidelines.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full and properly labeled waste container. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

4. Spill Management:

  • Small Spills: For minor spills of solid this compound, carefully sweep up the material, avoiding the generation of dust. Place the collected material into the designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately. If it is safe to do so, prevent further spillage. Contact your institution's EHS department or emergency services for assistance with the cleanup.

Experimental Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate as Halogenated Organic Waste ppe->segregate container 3. Collect in a Labeled, Designated Waste Container segregate->container storage 4. Store Securely in a Ventilated Satellite Accumulation Area container->storage ehs 5. Contact EHS for Pickup and Professional Disposal storage->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromoisoquinoline. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemStandard
Hand Protection Chemical-resistant gloves (e.g., nitrile)ASTM D6319 or EN 374
Eye Protection Tight-sealing safety gogglesANSI Z87.1 or EN 166[3]
Face Protection Face shield (in addition to goggles)Not specified
Respiratory Protection N95 (US) or equivalent dust maskNIOSH/MSHA or EN 149 approved[3][4]
Body Protection Laboratory coatNot specified

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Gather all necessary PPE as specified in the table above.

  • Prepare a designated and clearly labeled workspace within the fume hood.

  • Have spill control materials (e.g., chemical absorbent pads, sand) readily available.

2. Donning PPE:

  • Put on inner nitrile gloves.

  • Don the laboratory gown, ensuring full coverage.

  • Put on outer nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Wear safety goggles and a face shield.

  • If required, perform a fit-check for the respirator.

3. Handling the Chemical:

  • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[3]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[3]

  • If weighing the compound, do so within the fume hood or in a balance enclosure.

4. Post-Handling:

  • Securely close the container of this compound.

  • Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Remove outer gloves and dispose of them as hazardous waste while still in the fume hood.

  • Remove the remaining PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

Waste Segregation and Disposal:

  • Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., absorbent pads from a spill) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, masks, and other disposable PPE should be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3]

Emergency Response: Chemical Spill Workflow

The following diagram outlines the procedural flow for responding to a this compound spill.

G A Spill Detected B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Carefully Collect Contaminated Material E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate the Spill Area G->H I Dispose of Waste and Contaminated PPE H->I J Document the Incident I->J

Caption: Workflow for a this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisoquinoline
Reactant of Route 2
5-Bromoisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.